molecular formula C8H15NO2 B089440 1,5-Dioxa-9-azaspiro[5.5]undecane CAS No. 180-94-9

1,5-Dioxa-9-azaspiro[5.5]undecane

Cat. No.: B089440
CAS No.: 180-94-9
M. Wt: 157.21 g/mol
InChI Key: ZQGLEEFGEZLSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dioxa-9-azaspiro[5.5]undecane is a versatile spirocyclic scaffold of significant interest in modern medicinal chemistry, particularly for the discovery of novel therapeutic agents. Its value lies in its three-dimensional structure, which enables the design of molecules that interact with challenging biological targets. A key application is in antituberculosis drug discovery, where derivatives based on this scaffold have been developed as potent inhibitors of the MmpL3 protein in Mycobacterium tuberculosis . These inhibitors have demonstrated high activity against both antibiotic-sensitive H37Rv and multidrug-resistant strains, showing promise as a new therapeutic approach . Concurrently, this spirocyclic system serves as a critical core structure for developing high-affinity ligands for sigma-1 receptors in the central nervous system. Research has shown that derivatives of this compound exhibit nanomolar affinity for σ1 receptors and have been successfully radiolabeled for use as potential positron emission tomography (PET) imaging agents to study neurological disorders . The scaffold's ability to be strategically functionalized makes it a powerful tool for researchers exploring new treatments for infectious diseases and central nervous system conditions, as well as for probing biological mechanisms through molecular imaging.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-10-8(11-7-1)2-4-9-5-3-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGLEEFGEZLSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371920
Record name 1,5-dioxa-9-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180-94-9
Record name 1,5-dioxa-9-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dioxa-9-azaspiro[5.5]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dioxa-9-azaspiro[5.5]undecane: Core Properties and Synthetic Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,5-Dioxa-9-azaspiro[5.5]undecane, a valuable heterocyclic scaffold for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, spectroscopic signature, synthesis, and reactivity, with a focus on its application as a versatile building block in the design of novel therapeutics.

Introduction: The Azaspiro[5.5]undecane Scaffold in Medicinal Chemistry

The this compound core is a member of the broader class of azaspirocyclic compounds, which have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity. This unique structural feature can lead to enhanced binding affinity and selectivity for biological targets. Indeed, various derivatives of the azaspiro[5.5]undecane framework have been explored for a range of therapeutic applications, including the treatment of chronic kidney diseases, pain management through dual-action on opioid and sigma receptors, and as potential antituberculosis agents.[1][2][3]

This guide will focus on the parent compound, this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Physicochemical and Safety Profile

A clear understanding of the physical properties and safety considerations is paramount for the effective handling and application of any chemical entity.

Physical Properties

There is some discrepancy in the reported physical state of this compound at ambient temperature, with some sources listing it as a solid and others as a liquid.[4] This suggests that its melting point is likely near room temperature. Further empirical determination is recommended for definitive characterization.

PropertyValueSource(s)
CAS Number 180-94-9[]
Molecular Formula C₈H₁₅NO₂[]
Molecular Weight 157.21 g/mol []
Boiling Point 252 °C at 760 mmHg; 65-67 °C at 0.5 mmHg[]
Density (Predicted) 1.08 g/cm³[]
Solubility Soluble in organic solvents such as ethanol, dichloromethane, and acetone. Low solubility in water.[6]
Safety and Handling

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the piperidine and the 1,3-dioxane rings. The methylene protons of the piperidine ring adjacent to the nitrogen (C2 and C6) would likely appear as multiplets in the 2.5-3.0 ppm region. The protons on the carbons adjacent to the spirocenter (C3 and C5) would also be multiplets, likely between 1.5 and 2.0 ppm. The methylene protons of the dioxane ring (OCH₂) are expected in the 3.5-4.0 ppm range, with the central methylene group (CH₂) appearing further upfield. The N-H proton would present as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the spiro carbon, the carbons of the piperidine ring, and the carbons of the dioxane ring. The spiro carbon (C4) would be a quaternary carbon with a characteristic chemical shift. The carbons adjacent to the nitrogen (C2 and C6) and the carbons of the dioxane ring (OCH₂) would appear in the downfield region of the aliphatic spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorptions:

  • N-H stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹.

  • C-H stretch: Strong bands in the 2850-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds.

  • C-O stretch: Strong, characteristic bands for the ketal group, typically in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 157. The fragmentation pattern would likely involve the loss of fragments from the piperidine and dioxane rings. Common fragmentation pathways could include alpha-cleavage adjacent to the nitrogen atom and cleavage of the dioxane ring.[7][8] Predicted mass spectral data suggests the formation of a protonated molecule [M+H]⁺ at m/z 158.11756.[9]

Synthesis and Reactivity

The synthesis of this compound typically starts from 4-piperidone, a commercially available but regulated precursor.

Synthesis Protocol: Ketalization of 4-Piperidone

The most direct route to this compound is the acid-catalyzed ketalization of 4-piperidone with 1,3-propanediol.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-Piperidone 4-Piperidone Reaction Ketalization 4-Piperidone->Reaction 1,3-Propanediol 1,3-Propanediol 1,3-Propanediol->Reaction Acid Catalyst (e.g., p-TsOH) Acid Catalyst (e.g., p-TsOH) Acid Catalyst (e.g., p-TsOH)->Reaction Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Reaction Dean-Stark Trap Dean-Stark Trap Dean-Stark Trap->Reaction Water Removal This compound This compound Reaction->this compound

Synthetic workflow for this compound.

Experimental Protocol:

  • To a solution of 4-piperidone hydrochloride in a suitable solvent such as toluene, add 1,3-propanediol (typically 1.1-1.5 equivalents).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

  • Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Note: 4-Piperidone is a DEA List I chemical and requires appropriate handling and registration.

Chemical Reactivity

The reactivity of this compound is dictated by the two key functional groups: the secondary amine and the ketal.

G start This compound N-Alkylation N-Alkyl Derivative start->N-Alkylation R-X, Base N-Acylation N-Acyl Derivative start->N-Acylation RCOCl, Base Ketal_Hydrolysis 4-Piperidone start->Ketal_Hydrolysis Aqueous Acid

Key reactivity pathways of this compound.
  • N-Functionalization: The secondary amine is nucleophilic and readily undergoes a variety of reactions, including N-alkylation with alkyl halides and reductive amination with aldehydes or ketones.[10] It can also be acylated with acyl chlorides or anhydrides to form the corresponding amides. These reactions provide a straightforward handle for introducing diverse substituents at the 9-position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

  • Ketal Stability and Hydrolysis: The 1,3-dioxane ketal is relatively stable under basic and neutral conditions. However, it is susceptible to hydrolysis under acidic conditions, which will regenerate the 4-piperidone precursor. The stability of the ketal is an important consideration in planning synthetic routes and in the formulation of drug candidates.

Applications in Drug Discovery and Development

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The ability to functionalize the secondary amine allows for the exploration of a wide chemical space.

Derivatives of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane have been investigated as:

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: These compounds have shown potential in treating chronic kidney diseases.[1]

  • Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists: This dual activity is a promising strategy for the development of potent analgesics with an improved side-effect profile.[2]

  • Antituberculosis Agents: The spirocyclic scaffold has been explored for the development of new drugs targeting Mycobacterium tuberculosis.[3]

The conformational constraint imposed by the spirocyclic system can lead to improved potency and selectivity, making this compound an attractive scaffold for modern drug discovery programs.

Conclusion

This compound is a versatile and synthetically accessible building block with significant potential in medicinal chemistry. Its rigid, three-dimensional structure and the readily functionalizable secondary amine make it an ideal starting point for the design and synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is essential for its successful application in the development of the next generation of drugs.

References

An In-depth Technical Guide to 4-Ethenylcyclohex-1-ene (4-Vinylcyclohexene)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on CAS Number 180-94-9: The IUPAC name for the compound with CAS number 180-94-9 is 1,5-Dioxa-9-azaspiro[5.5]undecane [][2][3][4][5]. This guide, however, will focus on the closely related and industrially significant compound, 4-Ethenylcyclohex-1-ene (CAS 100-40-3), also known as 4-Vinylcyclohexene, due to its relevance in chemical synthesis and toxicology for the target audience of researchers and drug development professionals.

Introduction to 4-Vinylcyclohexene (4-VCH)

4-Vinylcyclohexene (4-VCH) is a cyclic olefin, appearing as a colorless liquid with a pungent odor.[6] Structurally, it is characterized by a cyclohexene ring with a vinyl group attached at the fourth carbon. This doubly unsaturated hydrocarbon is a key intermediate in various industrial chemical syntheses.[7] While it exists as a chiral molecule, it is primarily used in its racemic form.[8] Its significance in the context of drug development and toxicology arises from its metabolic activation to reactive epoxides, which have been the subject of extensive research.[9][10]

Synthesis and Industrial Production

The primary industrial route for the synthesis of 4-Vinylcyclohexene is the dimerization of 1,3-butadiene.[8][11] This process is typically achieved through a Diels-Alder reaction, a [4+2] cycloaddition that forms the six-membered ring of the cyclohexene.

The reaction is generally carried out at elevated temperatures, ranging from 110°C to 425°C, and under pressures of 1.3 to 100 MPa.[8][11] The choice of catalyst is critical for optimizing the yield and selectivity of 4-VCH over other potential dimerization products like 1,5-cyclooctadiene.[11] Commonly employed catalysts include silicon carbide mixed with copper or chromium salts.[8] Non-acidic zeolites and certain nickel complexes are also utilized to enhance reaction efficiency.[11]

Beyond direct synthesis, 4-VCH can also be obtained as a byproduct in the manufacturing of other chemicals derived from 1,3-butadiene, such as in the production of vinylnorbornene and dodecanedioic acid.[12][13]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Vinylcyclohexene is presented in the table below.

PropertyValue
CAS Number 100-40-3
Molecular Formula C8H12
Molar Mass 108.184 g/mol [8]
Appearance Colorless liquid[8]
Density 0.8299 g/cm³ at 20°C[8]
Boiling Point 128.9 °C[8]
Melting Point -108.9 °C[8]
Flash Point 21.2 °C[8]
Solubility in Water 0.05 g/L[8]
Vapor Pressure 2 kPa at 25°C[8]

Applications in Chemical Synthesis

The dual unsaturation of 4-Vinylcyclohexene, with both a vinyl group and an internal double bond in the cyclohexene ring, provides multiple reactive sites, making it a versatile chemical intermediate.[7]

A primary application of 4-VCH is in the production of 4-vinylcyclohexene dioxide (VCDO) , also referred to as 4-vinylcyclohexene diepoxide.[7][11][14] This is achieved through the epoxidation of 4-VCH, typically using peroxyacetic acid.[14] VCDO is a crucial component in the manufacturing of epoxy resins, which are widely used in aerospace, automotive, and electronics industries for their exceptional adhesive and resistive properties.[7][14]

Furthermore, 4-VCH serves as a precursor in the synthesis of:

  • Flame retardants: The structure of 4-VCH can be modified to incorporate elements that confer fire-retardant properties.[7][13][15]

  • Flavors and fragrances: It is used as an intermediate in the production of specific flavors and fragrances.[7][11][13][15]

  • Specialty polymers: 4-VCH can act as a monomer in polymerization reactions to create polymers with unique thermal and mechanical properties.[7]

  • Ethylcyclohexane: Hydrogenation of 4-VCH yields ethylcyclohexane, which is utilized as a solvent for apolar substances.[6]

Metabolism and Toxicological Profile

For drug development professionals, the toxicology of 4-Vinylcyclohexene is of particular interest, as it is a known reproductive toxicant in animal models. The toxicity is primarily mediated by its metabolic activation to reactive epoxides.

The metabolic pathway of 4-VCH involves oxidation, primarily by cytochrome P450 enzymes, to form 4-vinylcyclohexene-1,2-epoxide and 4-epoxyethylcyclohexene .[15] Further epoxidation leads to the formation of 4-vinylcyclohexene dioxide (VCDO) .[10][15]

G VCH 4-Vinylcyclohexene monoepoxides 4-Vinylcyclohexene-1,2-epoxide & 4-Epoxyethylcyclohexene VCH->monoepoxides Cytochrome P450 diepoxide 4-Vinylcyclohexene dioxide (VCDO) monoepoxides->diepoxide Epoxidation toxicity Reproductive Toxicity (Ovarian Follicle Depletion) diepoxide->toxicity

Metabolic activation of 4-Vinylcyclohexene to its toxic metabolites.

VCDO is known to selectively destroy small ovarian follicles, leading to premature ovarian insufficiency in animal models.[10] It induces apoptosis in granulosa cells, increases intracellular reactive oxygen species (ROS), and can activate the PI3K/Akt/mTOR pathway.[10] Animal studies have shown that administration of 4-VCH can lead to ovarian and adrenal tumors in female mice, and lymphoma and lung tumors in male mice.[13][15] The International Agency for Research on Cancer (IARC) has classified 4-Vinylcyclohexene as "possibly carcinogenic to humans" (Group 2B).[15]

Safety, Handling, and Storage

4-Vinylcyclohexene is a highly flammable liquid, and its vapors can form explosive mixtures with air.[16][17] Therefore, it must be handled in a well-ventilated area, away from open flames, sparks, and other ignition sources.[16][17] Explosion-proof electrical equipment should be used.[16]

Personal Protective Equipment (PPE):

  • Respiratory Protection: Use of a filter respirator for organic vapors is recommended, especially in areas with inadequate ventilation.[16][17]

  • Hand Protection: Protective gloves are necessary to prevent skin contact.[16][17]

  • Eye Protection: Safety goggles or a face shield should be worn.[16][17]

  • Skin and Body Protection: Protective clothing should be worn to minimize skin exposure.[16][17]

Storage: 4-VCH should be stored in a cool, fireproof, and well-ventilated area, separated from oxidizing agents.[16][17] It should be kept in tightly sealed containers and should only be stored if stabilized, as it can form explosive peroxides.[16][17]

In case of a spill, all ignition sources should be removed. The spill should be contained and absorbed with a dry, inert material such as sand.[16][17]

Experimental Protocols

Protocol for the Synthesis of 4-Vinylcyclohexene via Dimerization of 1,3-Butadiene

This protocol is a generalized representation based on established industrial methods.

1. Reactor Setup: a. A high-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and an inlet for reactants and an outlet for the product is required. b. The catalyst, such as silicon carbide with copper salts, is loaded into the reactor.

2. Reaction Execution: a. The reactor is purged with an inert gas (e.g., nitrogen) to remove any oxygen. b. Liquid 1,3-butadiene is fed into the reactor. c. The reactor is heated to the target temperature range (e.g., 150-250°C) and pressurized (e.g., 5-20 MPa). d. The reaction mixture is stirred continuously for a specified residence time to allow for the dimerization to occur.

3. Product Recovery and Purification: a. The reaction mixture is cooled and depressurized. b. The product stream, containing 4-VCH, unreacted butadiene, and byproducts, is withdrawn from the reactor. c. Unreacted butadiene is separated and recycled. d. The remaining mixture is subjected to fractional distillation to separate the 4-VCH from higher-boiling byproducts like 1,5-cyclooctadiene. e. A stabilizer, such as BHT, may be added to the purified 4-VCH to prevent peroxide formation during storage.[11]

G cluster_0 Synthesis and Purification of 4-VCH Butadiene 1,3-Butadiene Reactor High-Pressure Reactor (Catalyst, Heat, Pressure) Butadiene->Reactor Mixture Crude Product Mixture Reactor->Mixture Separation Separation Mixture->Separation Distillation Fractional Distillation Separation->Distillation Recycled_Butadiene Recycled Butadiene Separation->Recycled_Butadiene VCH Purified 4-VCH Distillation->VCH Byproducts Byproducts (e.g., 1,5-Cyclooctadiene) Distillation->Byproducts Recycled_Butadiene->Reactor

Workflow for the synthesis and purification of 4-Vinylcyclohexene.

Conclusion

4-Ethenylcyclohex-1-ene is a pivotal chemical intermediate with broad applications, particularly in the synthesis of polymers and fine chemicals. For researchers in drug development and toxicology, its metabolic pathway and the resulting reproductive toxicity of its epoxide metabolites are of significant interest. A thorough understanding of its synthesis, chemical properties, and safe handling procedures is essential for its use in both industrial and research settings.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,5-Dioxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold represents a unique heterocyclic system with significant potential in medicinal chemistry and drug design. Its distinct three-dimensional architecture, governed by the interplay of stereoelectronic effects and steric interactions, dictates its molecular recognition properties and biological activity. This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound. While direct experimental data for this specific molecule is limited, this paper synthesizes information from analogous spiroketal and piperidine systems to offer a robust theoretical framework for understanding its behavior. Key topics covered include the influence of the anomeric effect, the conformational dynamics of the piperidine and 1,3-dioxane rings, and a proposed synthetic methodology. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating this promising azaspiroketal motif.

Introduction: The Significance of the Azaspiroketal Scaffold

Spirocyclic systems have garnered considerable attention in drug discovery due to their inherent three-dimensionality and conformational rigidity compared to their linear or monocyclic counterparts. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets. The this compound core, which integrates a 1,3-dioxane ring and a piperidine ring through a spirocyclic junction, presents a compelling scaffold for several reasons:

  • Structural Complexity and Chirality: The spirocenter at C6 introduces a point of chirality, and the overall structure can exist in various stereoisomeric forms, offering a rich landscape for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The presence of two oxygen atoms and a nitrogen atom provides opportunities for hydrogen bonding and influences properties such as solubility and polarity.

  • Versatile Synthetic Handles: The secondary amine in the piperidine ring offers a convenient point for chemical modification and diversification, allowing for the exploration of a wide range of substituents to optimize biological activity.

Derivatives of related azaspirocycles have shown promise in various therapeutic areas, including the treatment of pain and neurological disorders, highlighting the potential of this structural class. A thorough understanding of the conformational behavior of the this compound nucleus is therefore crucial for the rational design of novel drug candidates.

Molecular Structure and Stereochemistry

The systematic IUPAC name for the topic compound is this compound. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol .[1] The core structure consists of a piperidine ring and a 1,3-dioxane ring fused at a single carbon atom, the spirocenter.

Table 1: Key Structural and Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₅NO₂[1]
Molecular Weight157.21 g/mol [1]
IUPAC NameThis compound[1]
InChI KeyZQGLEEFGEZLSAJ-UHFFFAOYSA-N[1]
Physical FormSolid[1]

The stereochemistry of spiranes with six-membered rings is complex and can give rise to axial chirality.[2] The spiro[5.5]undecane skeleton can adopt a helical conformation, leading to P (plus) and M (minus) enantiomers.[2]

Conformational Analysis: A Deep Dive

The conformational landscape of this compound is primarily dictated by the chair conformations of the two six-membered rings and the powerful influence of the anomeric effect within the spiroketal moiety.

The Dominance of the Anomeric Effect in the Spiroketal Core

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to favor an axial orientation over a sterically less hindered equatorial position. In spiroketals, this effect is a major determinant of conformational stability.

The interaction involves the overlap of a lone pair of electrons on one of the ring oxygens with the antibonding (σ*) orbital of the adjacent C-O bond. This delocalization of electron density stabilizes the molecule. For the this compound system, the most stable conformation is expected to be the one that maximizes these anomeric interactions.

The ideal conformation for a [5.5] spiroketal is a double chair conformation where both C-O bonds of the spiroketal are axial with respect to the adjacent ring. This arrangement allows for two stabilizing anomeric interactions.

G cluster_0 Anomeric Effect in this compound Start Spiroketal Core Anomeric Anomeric Effect Start->Anomeric Governed by Stabilization Maximized Stabilization Anomeric->Stabilization Leads to Interaction n(O) -> σ*(C-O) overlap Anomeric->Interaction Mechanism Conformation Double Chair Conformation (Axial C-O Bonds) Stabilization->Conformation Favors

Caption: The anomeric effect dictates the preferred conformation.

Conformational Equilibrium of the Piperidine and 1,3-Dioxane Rings

Both the piperidine and 1,3-dioxane rings in this compound are expected to adopt chair conformations to minimize torsional and steric strain.[3] However, the presence of the spiro-fusion and the heteroatoms introduces conformational subtleties.

  • 1,3-Dioxane Ring: In the absence of bulky substituents, the 1,3-dioxane ring will exist predominantly in a chair conformation. The axial and equatorial positions of the hydrogens can be distinguished by NMR spectroscopy, with axial protons typically appearing at a higher field (lower ppm) than equatorial protons.

  • Piperidine Ring: The piperidine ring also adopts a chair conformation. The nitrogen atom undergoes rapid pyramidal inversion at room temperature, leading to an averaging of the axial and equatorial environments of the N-H proton in NMR spectroscopy. The orientation of the N-H bond (axial vs. equatorial) can influence the overall dipole moment and hydrogen bonding capabilities of the molecule. The presence of a substituent on the nitrogen would lock the conformation and have a significant impact on the conformational equilibrium.

At room temperature, the chair-chair interconversion of both rings is typically rapid on the NMR timescale, resulting in time-averaged spectra.[4] However, at low temperatures, it may be possible to observe distinct signals for the axial and equatorial protons.[5]

Proposed Synthetic Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the spiroketal, revealing a piperidone precursor and a diol.

G Target This compound Precursors N-Protected-4-piperidone + 1,3-Propanediol Target->Precursors Retrosynthesis StartingMaterials Commercially Available Materials Precursors->StartingMaterials From

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Experimental Workflow

This proposed protocol adapts a general procedure for spiroketal synthesis.

Step 1: Protection of the Piperidone Nitrogen

The secondary amine of 4-piperidone needs to be protected to prevent side reactions during the acid-catalyzed ketalization. A common protecting group for this purpose is the benzyl group (Bn) or a carbamate such as tert-butyloxycarbonyl (Boc).

  • Dissolve 4-piperidone hydrochloride in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, for example, triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride.

  • Introduce the protecting group reagent (e.g., benzyl bromide for N-benzylation or di-tert-butyl dicarbonate for N-Boc protection).

  • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating in vacuo.

  • Purify the N-protected 4-piperidone by column chromatography on silica gel.

Step 2: Spiroketalization

  • Dissolve the N-protected 4-piperidone and 1,3-propanediol in an anhydrous, non-polar solvent like toluene or dichloromethane.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion , cool the reaction mixture and quench the acid catalyst with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-protected this compound by column chromatography.

Step 3: Deprotection of the Nitrogen

The final step is the removal of the protecting group to yield the target compound. The choice of deprotection method depends on the protecting group used.

  • For an N-benzyl group: Hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a standard and effective method.

  • For an N-Boc group: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, will efficiently cleave the Boc group.

Following the deprotection reaction, a standard aqueous work-up and purification (e.g., crystallization or chromatography) will afford the desired this compound.

Potential Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The incorporation of the piperidine ring, a common motif in many approved drugs, further enhances its potential.

Potential therapeutic areas where this scaffold could be explored include:

  • Central Nervous System (CNS) Disorders: The rigid, three-dimensional structure is well-suited for targeting receptors and ion channels in the CNS. The nitrogen atom can be protonated at physiological pH, potentially interacting with negatively charged residues in binding pockets.

  • Oncology: The spirocyclic core can serve as a template for the design of kinase inhibitors or other anti-cancer agents.

  • Infectious Diseases: Azaspirocyclic compounds have been investigated for their antibacterial and antiviral activities.

The ability to readily modify the nitrogen atom of the piperidine ring allows for the generation of diverse libraries of compounds for high-throughput screening, facilitating the discovery of new lead compounds.

Conclusion

The this compound core represents a fascinating and synthetically accessible scaffold with significant potential for the development of novel therapeutics. Its conformational behavior is largely governed by the anomeric effect, which favors a rigid, double-chair conformation. While direct experimental data on the parent compound is scarce, a robust understanding of its molecular structure and conformation can be extrapolated from related systems. The synthetic strategies outlined in this guide provide a clear path for the preparation of this and related azaspiroketals, opening the door for further exploration of their chemical and biological properties. As the demand for novel, three-dimensional chemical matter in drug discovery continues to grow, the this compound scaffold is poised to become an increasingly important building block for the next generation of medicines.

References

A Technical Guide to the Structural Elucidation of 1,5-Dioxa-9-azaspiro[5.5]undecane: NMR and Mass Spectrometry Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural characterization of 1,5-Dioxa-9-azaspiro[5.5]undecane. Primarily targeting researchers and professionals in drug development and chemical synthesis, this document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The guide emphasizes the rationale behind experimental choices and offers insights into the interpretation of spectral data, thereby providing a robust framework for the unambiguous identification and characterization of this spirocyclic scaffold.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a unique spirocyclic system where a piperidine ring and a 1,3-dioxane ring are joined by a common quaternary carbon atom. The molecular formula is C₈H₁₅NO₂ with a molecular weight of approximately 157.21 g/mol [1]. Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can provide precise spatial orientation of functional groups for interaction with biological targets. The presence of both dioxane and piperidine rings imparts a combination of hydrophilicity and potential for functionalization, making this scaffold a valuable building block in drug discovery.

Accurate structural elucidation is paramount for understanding the properties and potential applications of such novel compounds. This guide will focus on the two primary analytical techniques for this purpose: NMR spectroscopy for determining the connectivity and stereochemistry of the molecule, and mass spectrometry for confirming the molecular weight and investigating fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, will provide a complete picture of the molecular structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine and dioxane rings. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2, H-4 (Dioxane)3.5 - 3.8Triplet of triplets (tt)Axial-axial, axial-equatorial, geminal
H-3 (Dioxane)1.8 - 2.0QuintetAxial-axial, axial-equatorial
H-8, H-10 (Piperidine)2.8 - 3.1Multiplet
H-7, H-11 (Piperidine)1.5 - 1.7Multiplet
N-H (Piperidine)1.0 - 3.0 (broad)Singlet (broad)

Note: Predicted values are based on general principles and data from similar aliphatic heterocyclic systems.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments. Due to the symmetry of the molecule, fewer than 8 signals may be observed if the ring conformations are rapidly interconverting at room temperature.

Carbon Assignment Predicted Chemical Shift (ppm)
C-6 (Spiro Carbon)90 - 100
C-2, C-4 (Dioxane)60 - 70
C-3 (Dioxane)25 - 35
C-8, C-10 (Piperidine)40 - 50
C-7, C-11 (Piperidine)20 - 30

Note: Predicted values are based on general principles and data from similar spirocyclic systems.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons like the N-H proton.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connectivity around the spirocyclic center.

Causality in Experimental Choices
  • High-Field Spectrometer : A higher magnetic field strength increases the chemical shift dispersion, which is essential for resolving overlapping signals that are common in aliphatic cyclic systems.

  • 2D NMR : For a complex 3D structure like a spirocycle, 1D NMR alone may not be sufficient to assign all signals unambiguously. 2D techniques provide through-bond correlation information that is vital for piecing together the molecular puzzle.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that is expected to produce the protonated molecule [M+H]⁺.

Ion Predicted m/z
[M+H]⁺158.1176
[M+Na]⁺180.0995

Note: Predicted m/z values are based on the molecular formula C₈H₁₅NO₂ and the masses of the most common isotopes.[2]

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be used to probe the structure of the molecule. The fragmentation pathways of azaspiro compounds often involve characteristic cleavages of the rings.[3][4] A plausible fragmentation pathway for this compound is the cleavage of the C-C bonds adjacent to the spirocenter, leading to the opening of either the piperidine or the dioxane ring.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Full Scan MS : Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺ and other adducts.

  • Tandem MS (MS/MS) :

    • Isolate the [M+H]⁺ ion.

    • Subject the isolated ion to collision-induced dissociation (CID) to generate fragment ions.

    • Analyze the resulting fragment ions to deduce the fragmentation pathways.

Self-Validating Systems in Protocols
  • Accurate Mass Measurement : High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule. This serves as an internal validation of the compound's identity.

  • Isotopic Pattern : The observed isotopic pattern of the molecular ion should match the theoretical pattern calculated from its elemental composition, providing further confidence in the assigned formula.

Visualizations

Molecular Structure

Caption: Structure of this compound.

Experimental Workflow

workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry nmr_sample Sample in Deuterated Solvent nmr_acq 1D (¹H, ¹³C, DEPT) & 2D (COSY, HSQC, HMBC) Acquisition nmr_sample->nmr_acq nmr_data NMR Spectra nmr_acq->nmr_data nmr_analysis Structure Elucidation nmr_data->nmr_analysis ms_sample Dilute Sample in MeOH/ACN + Formic Acid ms_acq Full Scan (HRMS) & Tandem MS (MS/MS) ms_sample->ms_acq ms_data Mass Spectra ms_acq->ms_data ms_analysis Molecular Formula & Fragmentation Analysis ms_data->ms_analysis fragmentation parent [M+H]⁺ m/z 158.1 frag1 Fragment 1 parent->frag1 - C₄H₈O₂ frag2 Fragment 2 parent->frag2 - C₄H₉N

References

A Technical Guide to the Spectroscopic Analysis of 1,5-Dioxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 1,5-Dioxa-9-azaspiro[5.5]undecane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate a comprehensive understanding of this heterocyclic compound.

Introduction

This compound, with the chemical formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol , is a spirocyclic compound featuring a piperidine ring fused to a 1,3-dioxane ring through a spiro-carbon atom.[1][2] Its unique three-dimensional structure and the presence of heteroatoms make it a molecule of interest in medicinal chemistry and materials science. A thorough spectroscopic analysis is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton environments within the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the piperidine and dioxane rings. Due to the spirocyclic nature of the molecule, conformational rigidity may lead to more complex splitting patterns than would be observed in simpler acyclic systems.

Predicted ¹H NMR Spectral Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-2, H-4 (ax, eq)3.5 - 3.8m4H
H-7, H-11 (ax, eq)2.6 - 2.9m4H
H-8, H-10 (ax, eq)1.5 - 1.8m4H
N-H1.0 - 3.0 (broad)s1H
  • Rationale for Predictions: The protons on the carbons adjacent to the oxygen atoms (H-2, H-4) are expected to be the most deshielded due to the electronegativity of oxygen, thus appearing at the lowest field. The protons on the carbons adjacent to the nitrogen atom (H-7, H-11) will also be deshielded, but to a lesser extent. The protons on the carbon furthest from the heteroatoms (H-8, H-10) will be the most shielded and appear at the highest field. The N-H proton signal is often broad and its chemical shift can be highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. If signal overlap is significant, two-dimensional techniques such as COSY (Correlation Spectroscopy) should be employed to establish proton-proton coupling networks.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Due to the symmetry of the molecule, fewer than eight signals may be observed if there is rapid conformational averaging.

Predicted ¹³C NMR Spectral Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-6 (Spiro-carbon)90 - 100
C-2, C-460 - 70
C-7, C-1140 - 50
C-8, C-1020 - 30
  • Rationale for Predictions: The spiro-carbon (C-6), being bonded to two oxygen atoms, will be significantly deshielded and appear at the lowest field. The carbons directly bonded to the oxygen atoms (C-2, C-4) will also be deshielded. The carbons adjacent to the nitrogen (C-7, C-11) will appear at an intermediate chemical shift, while the remaining carbon (C-8, C-10) will be the most shielded.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: Use the same high-field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O, C-N, N-H, and C-H bonds.

Predicted Key IR Absorption Bands:

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium, broad
C-H Stretch (sp³)2850 - 3000Strong
C-O Stretch (Ether)1050 - 1150Strong
C-N Stretch1020 - 1250Medium
  • Rationale for Predictions: The N-H stretching vibration will appear as a broad band in the high-frequency region. The strong absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching in saturated systems. The most intense bands in the fingerprint region will be the C-O stretching vibrations of the dioxane ring. The C-N stretching vibration will also be present in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. ATR is often simpler as it requires placing a small amount of the solid directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in structural confirmation.

Predicted Mass Spectrometry Data:

Based on predictions, the following adducts are expected in the mass spectrum:[3]

Adduct Predicted m/z
[M+H]⁺158.11756
[M+Na]⁺180.09950
  • Expected Fragmentation: Electron impact (EI) ionization would likely lead to fragmentation of the rings. Key fragmentation pathways could involve the loss of parts of the dioxane or piperidine rings. Electrospray ionization (ESI), being a softer ionization technique, would likely result in a prominent protonated molecular ion peak ([M+H]⁺).

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as ESI or EI.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), a TOF (Time-of-Flight) or Orbitrap analyzer can be used to obtain an accurate mass measurement, which can confirm the elemental composition.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain further structural insights.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_detail NMR Workflow cluster_conclusion Final Elucidation Synthesis Synthesis & Purification of This compound IR IR Spectroscopy (Functional Group ID) Synthesis->IR Initial Check MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS Molecular Weight NMR NMR Spectroscopy (Detailed Structure) Synthesis->NMR Structural Core Structure Final Structure Confirmation & Purity Assessment IR->Structure MS->Structure H1_NMR ¹H NMR (Proton Environment) NMR->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Connectivity) H1_NMR->TwoD_NMR If needed H1_NMR->Structure C13_NMR->TwoD_NMR If needed C13_NMR->Structure TwoD_NMR->Structure

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The structural characterization of this compound is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. While direct experimental data may not always be readily available, a deep understanding of spectroscopic principles, coupled with the analysis of analogous structures, allows for a robust and confident elucidation of its molecular architecture. The protocols and predicted data presented in this guide provide a solid framework for researchers to approach the analysis of this and similar heterocyclic compounds, ensuring scientific integrity and accelerating the pace of discovery.

References

Harnessing Computational Chemistry for the Stability Assessment of Azaspiro Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Azaspirocycles represent a vital class of scaffolds in medicinal chemistry, prized for their unique three-dimensional structures which can lead to improved metabolic stability and novel intellectual property.[1][2] However, the inherent ring strain and complex stereochemistry of these compounds necessitate a rigorous evaluation of their stability early in the drug discovery pipeline. Predicting the thermodynamic and kinetic stability of these molecules is paramount to avoiding costly late-stage failures and ensuring the development of safe and effective therapeutics.[3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern computational methodologies for assessing the stability of azaspiro compounds. We delve into the theoretical underpinnings of molecular stability, present detailed, field-proven workflows for conformational, thermodynamic, and kinetic analyses, and offer insights into translating computational data into actionable drug design strategies.

The Azaspiro Scaffold: A Rising Star in Medicinal Chemistry

Azaspiro compounds are bicyclic molecules distinguished by a central quaternary carbon atom shared by two rings, at least one of which contains a nitrogen atom. This unique spirocyclic architecture imparts a rigid, three-dimensional topology that is highly attractive in drug design.[4] Unlike the "flatland" of traditional aromatic compounds, the non-planar nature of azaspirocycles allows for more precise and intricate interactions with biological targets, often leading to enhanced potency and selectivity.[2][5]

The primary drivers for their adoption include:

  • Metabolic Stability: The quaternary spiro-center is inherently resistant to metabolic degradation, a common liability for many drug candidates.[2]

  • Novel Chemical Space: Azaspiro scaffolds provide access to uncharted chemical territories, offering a path to novel intellectual property and bioisosteric replacements for less stable or more common heterocyclic motifs like piperidines.[1]

  • Conformational Rigidity: The constrained nature of the fused rings reduces the entropic penalty upon binding to a target, which can translate to higher binding affinity.

However, this rigidity can also introduce significant ring strain, making the assessment of molecular stability a critical, non-negotiable step in the development process. Computational chemistry provides an indispensable toolkit for performing this assessment in silico, long before a commitment is made to expensive and time-consuming chemical synthesis.[6][7]

Theoretical Pillars of Molecular Stability

Understanding a molecule's stability requires examining it through three complementary lenses: thermodynamic, kinetic, and conformational stability.

Thermodynamic Stability

Thermodynamic stability refers to the inherent energy of a molecule relative to its potential isomers or degradation products. It answers the question: "Is the molecule energetically favorable?" The key metric is the Gibbs Free Energy of Formation (ΔGf) , which accounts for both enthalpy (heat content) and entropy (disorder). A lower (more negative) ΔGf indicates a more stable compound.[8] In computational studies, we often compare the relative Gibbs Free Energy (ΔG) between different states (e.g., reactant vs. product) to determine the spontaneity of a potential degradation reaction.

Kinetic Stability

Kinetic stability addresses the rate at which a compound might decompose. It answers the question: "How fast will the molecule degrade?" This is governed by the Activation Energy (Ea) , which is the energy barrier that must be overcome for a reaction to occur.[9] A compound can be thermodynamically unstable (i.e., its degradation is energetically favorable) but kinetically stable if the activation energy for its decomposition is very high. This is a crucial concept for predicting a drug's shelf-life and its persistence in a physiological environment.[3]

Conformational Stability

For flexible molecules, stability is also a function of their three-dimensional shape or conformation. Azaspiro compounds, while rigid, still possess distinct conformational isomers. Conformational analysis aims to identify the lowest-energy (most stable) conformers, as these are the most likely to be populated and are responsible for the molecule's interaction with its biological target.[10] Molecular Mechanics (MM) is the computational workhorse for this task, as it can rapidly evaluate the energies of thousands of potential conformations.[11]

Core Computational Methodologies

A multi-tiered approach, combining the speed of Molecular Mechanics with the accuracy of Quantum Mechanics, is the most effective strategy for stability analysis.

Molecular Mechanics (MM)

MM methods treat molecules as a collection of balls (atoms) connected by springs (bonds).[11] The energy of the system is calculated using a "force field," a set of parameters that describe bond stretching, angle bending, torsional strain, and non-bonded (van der Waals and electrostatic) interactions.

  • Causality: We use MM for initial conformational searches because it is computationally inexpensive. This allows for the rapid exploration of the vast conformational space of a molecule to identify a manageable number of low-energy candidates for further, more accurate analysis.[12]

  • Trustworthiness: While not as accurate as QM for absolute energies, MM is excellent at predicting relative conformational energies and geometries, making it a reliable tool for filtering out high-energy, unstable conformations.

Quantum Mechanics (QM)

QM methods solve the Schrödinger equation to model the electronic structure of a molecule from first principles. This provides a highly accurate description of molecular energies and properties.

  • Density Functional Theory (DFT): DFT is the most widely used QM method in drug discovery due to its excellent balance of accuracy and computational cost.[13][14] It is particularly well-suited for calculating the thermodynamic and kinetic parameters that govern stability.[15] Functionals like B3LYP combined with basis sets like 6-31G(d,p) or higher offer a robust standard for these calculations.

  • Causality: We use DFT to refine the geometries and calculate the final energies of the low-energy conformers identified by MM. Its ability to accurately model electron distribution is essential for calculating the subtle energy differences that determine thermodynamic favorability and the heights of reaction barriers (kinetic stability).

Practical Workflows for Stability Assessment

The following workflows represent a validated, systematic approach to the computational stability analysis of azaspiro compounds.

Workflow 1: Conformational Analysis and Stability Ranking

This workflow identifies the most stable conformers of an azaspiro compound.

G cluster_0 A 1. 3D Structure Generation (Input SMILES or 2D sketch) B 2. Conformational Search (Molecular Mechanics - e.g., MMFF94) A->B Fast exploration C 3. Energy Minimization & Clustering (Group similar low-energy conformers) B->C Identify unique shapes D 4. QM Geometry Optimization (DFT: B3LYP/6-31G(d,p)) C->D Refine geometry E 5. QM Single-Point Energy & Frequencies (Higher level of theory if needed) D->E Accurate energy F 6. Stability Ranking (Based on Gibbs Free Energy) E->F Final assessment

Caption: Workflow for determining the most stable conformers.

Step-by-Step Protocol:

  • Structure Input: Generate an initial 3D structure from a 2D drawing or SMILES string using software like Avogadro or MOE.[16][17]

  • Conformational Search: Perform a systematic or stochastic conformational search using an MM force field (e.g., MMFF94). This will generate hundreds or thousands of potential conformers.

  • Clustering: Minimize the energy of all generated conformers and cluster them based on structural similarity (e.g., RMSD). Select the lowest-energy representative from each of the top 5-10 clusters.

  • QM Optimization: For each selected conformer, perform a full geometry optimization using a reliable DFT method (e.g., B3LYP/6-31G(d,p)). This refines the structure to its true energy minimum on the potential energy surface.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. This confirms the structure is a true minimum (no imaginary frequencies) and provides the thermal corrections needed to calculate the Gibbs Free Energy (G).

  • Ranking: Rank the conformers based on their calculated Gibbs Free Energy. The conformer with the lowest G is the most thermodynamically stable.

Workflow 2: Assessing Kinetic Stability of a Degradation Pathway

This workflow calculates the activation energy for a potential degradation reaction (e.g., hydrolysis).

G cluster_1 A 1. Define Reactant & Product (Optimized structures from Workflow 1) B 2. Initial Transition State (TS) Guess (e.g., Linear Interpolation) C 3. Transition State Search (DFT: e.g., QST2/QST3 or Berny algorithm) A->C Start/End points D 4. TS Frequency Calculation (Confirm single imaginary frequency) C->D Verification F 6. Analyze Reaction Pathway (Intrinsic Reaction Coordinate - IRC) C->F Pathway Confirmation E 5. Calculate Activation Energy (Ea) (Ea = E_TS - E_Reactant) D->E Energy Barrier

References

The Ascendancy of Azaspiro Compounds: A Technical Guide to Their Discovery, History, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azaspiro compounds, characterized by their unique three-dimensional architecture, have emerged from the periphery of chemical curiosities to become a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the discovery and historical evolution of these fascinating scaffolds. We will delve into the seminal synthetic strategies that enabled their creation and trace their journey into the forefront of drug discovery, driven by the imperative to "escape from flatland." Through a detailed analysis of their physicochemical properties, supported by comparative data, we will illuminate the rationale behind their adoption as bioisosteres for traditional heterocyclic moieties. This whitepaper will further provide researchers, scientists, and drug development professionals with detailed experimental protocols for the synthesis of key azaspirocyclic cores and visually articulate the underlying principles through structured diagrams, offering a comprehensive resource for the continued innovation in this exciting field.

A Historical Perspective: From Curiosity to Core Scaffold

While the concept of spirocyclic systems has been a part of organic chemistry for over a century, the deliberate and widespread application of their nitrogen-containing counterparts, azaspirocycles, in drug discovery is a more recent phenomenon. Early forays into the synthesis of these compounds were often driven by the challenge of constructing complex, naturally occurring alkaloids. For instance, early work on the synthesis of 1-azaspiro[5.5]undecanes was linked to the histrionicotoxin family of alkaloids.

A pivotal moment in the history of azaspiro compounds as mainstream medicinal chemistry tools can be traced to the early 21st century and the burgeoning concept of "escaping from flatland."[1] This paradigm shift encouraged a move away from flat, aromatic structures towards more three-dimensional molecules that could offer improved physicochemical properties and better mimic the spatial complexity of biological targets.

A landmark 2010 publication by Carreira and colleagues served as a catalyst for a surge in interest in small azaspirocycles.[2] They proposed 2-azaspiro[3.3]heptane as a bioisosteric replacement for the ubiquitous piperidine ring, demonstrating that this substitution could lead to compounds with improved properties.[2] This work opened the floodgates for the exploration of a wide variety of azaspirocyclic scaffolds as bioisosteres for other common heterocyclic fragments like morpholines and piperazines.[3]

The Azaspiro Advantage: Physicochemical Properties and Bioisosterism

The allure of azaspiro compounds in drug design stems from their ability to confer a range of desirable physicochemical properties compared to their non-spirocyclic counterparts. Their rigid, three-dimensional nature provides a defined orientation for substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[4]

A Comparative Analysis of Physicochemical Properties

The introduction of a spirocyclic core can have a profound and sometimes counterintuitive impact on a molecule's properties. A key advantage is the general trend towards increased aqueous solubility and modulated lipophilicity.[5][6]

Compound ClassNon-Spirocyclic AnaloguelogD (pH 7.4) of AnalogueAzaspirocyclic AnaloguelogD (pH 7.4) of AzaspirocycleΔlogDpKa of AzaspirocycleReference
Piperidine Replacement N-benzylpiperidine~3.4N-benzyl-2-azaspiro[3.3]heptane~3.9+0.59.5[3]
C-linked piperidine derivative(varies)C-linked 2-azaspiro[3.3]heptane derivative(lower)-0.2 to -1.1(higher)[3]
Morpholine Replacement N-acylmorpholine derivative(varies)N-acyl-2-oxa-6-azaspiro[3.3]heptane derivative(lower)(negative)(higher)[3]
Piperazine Replacement N-arylpiperazine derivative(varies)N-aryl-2,6-diazaspiro[3.3]heptane derivative(lower)(negative)(higher)[3]
Scaffold Comparison 1-Azaspiro[4.4]nonane(predicted)7-Azaspiro[3.5]nonane(predicted)10.51[7]
2.15 (cLogP)2.04 (cLogP)-0.1110.73[7]

Table 1: Comparative physicochemical properties of selected azaspirocycles and their non-spirocyclic analogues. Note that the change in logD can be influenced by the attachment point and overall molecular context.

The observed decrease in lipophilicity for many azaspirocycles, despite the addition of carbon atoms, can be rationalized by an increase in basicity (pKa).[3] The altered geometry of the spirocycle can influence the presentation of the nitrogen lone pair, making it more available for protonation and thus increasing the compound's solubility in aqueous media at physiological pH.

Azaspirocycles as Bioisosteres

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Azaspirocycles have proven to be highly effective bioisosteres for common saturated heterocycles.[8][9]

G cluster_0 Common Heterocycles cluster_1 Azaspirocyclic Bioisosteres Piperidine Piperidine 2-Azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane Piperidine->2-Azaspiro[3.3]heptane Bioisosteric Replacement 1-Azaspiro[3.3]heptane 1-Azaspiro[3.3]heptane Piperidine->1-Azaspiro[3.3]heptane Bioisosteric Replacement Morpholine Morpholine 2-Oxa-6-azaspiro[3.3]heptane 2-Oxa-6-azaspiro[3.3]heptane Morpholine->2-Oxa-6-azaspiro[3.3]heptane Bioisosteric Replacement Piperazine Piperazine 2,6-Diazaspiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane Piperazine->2,6-Diazaspiro[3.3]heptane Bioisosteric Replacement

Caption: Bioisosteric relationships between common heterocycles and azaspirocyclic scaffolds.

This bioisosteric replacement offers several advantages:

  • Improved Metabolic Stability: The quaternary spirocenter is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to the methylene groups in piperidines and related heterocycles.[1]

  • Novel Chemical Space and Intellectual Property: The unique three-dimensional structures of azaspirocycles allow for the exploration of new chemical space, leading to novel intellectual property.

  • Fine-tuning of Pharmacological Properties: The rigid framework of azaspirocycles allows for precise positioning of substituents, which can lead to improved potency and selectivity.[4]

Key Synthetic Strategies for Azaspirocyclic Scaffolds

The construction of the spirocyclic core of azaspiro compounds has spurred the development of a diverse array of synthetic methodologies. The choice of strategy is often dictated by the desired ring sizes and substitution patterns.

Intramolecular Cyclization Reactions

A common and powerful approach to azaspirocycles involves the intramolecular cyclization of a suitably functionalized acyclic or cyclic precursor.

The intramolecular Mannich reaction is a classic method for the formation of nitrogen-containing rings. In the context of azaspirocycle synthesis, this reaction typically involves the cyclization of an enolizable ketone or aldehyde onto an iminium ion, where the tether connecting these functionalities facilitates the spirocyclization.

The Pictet-Spengler reaction is a related and highly effective method, particularly for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline ring systems.[10] While often used for fused systems, this reaction can be adapted for the synthesis of more complex azaspiro compounds where a β-arylethylamine moiety is tethered to a carbonyl equivalent.[11][12][13][14]

G cluster_0 Intramolecular Mannich/Pictet-Spengler Reaction A β-Arylethylamine Derivative with Tethered Carbonyl B Condensation with Aldehyde/Ketone A->B 1. C Iminium Ion Formation B->C 2. D Intramolecular Cyclization (Electrophilic Aromatic Substitution) C->D 3. E Azaspirocyclic Core D->E 4.

Caption: Generalized workflow for azaspirocycle synthesis via intramolecular Mannich/Pictet-Spengler type reactions.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic molecules, and it is a powerful tool for constructing azaspirocyclic systems.[15][16] This reaction involves the intramolecular coupling of two terminal alkenes, catalyzed by ruthenium-based catalysts, to form a new cyclic alkene.[17]

G cluster_1 Ring-Closing Metathesis (RCM) F Acyclic Diene Precursor with Nitrogen Tether H [2+2] Cycloaddition F->H G Ruthenium Catalyst (e.g., Grubbs' Catalyst) G->H I Metallacyclobutane Intermediate H->I J Retro-[2+2] Cycloaddition I->J K Azaspirocyclic Alkene + Ethylene J->K

Caption: Key steps in the synthesis of an azaspirocycle using Ring-Closing Metathesis (RCM).

Multi-component and Domino Reactions

For efficiency and diversity, multi-component and domino reactions are highly attractive strategies. These reactions allow for the construction of complex azaspirocyclic scaffolds in a single synthetic operation from simple starting materials, minimizing purification steps and maximizing atom economy.[15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative azaspirocyclic scaffolds. These are intended as a guide and may require optimization based on specific substrates and laboratory conditions.

Synthesis of a 2-Azaspiro[3.3]heptane Derivative

This protocol is adapted from a reported synthesis of a functionalized 2-azaspiro[3.3]heptane, a key bioisostere for piperidine.[1]

Step 1: Reduction of a Dicarboxylate Precursor

  • Materials: 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Under an inert atmosphere (e.g., argon), suspend LiAlH₄ (1.0 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the suspension to -40 °C using a suitable cooling bath.

    • Dissolve the 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below -30 °C.

    • After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate.

Step 2: Further Transformations

The resulting alcohol can be further functionalized as needed for specific applications, such as oxidation to the corresponding aldehyde or conversion to other functional groups.

Synthesis of a 6-Azaspiro[4.5]decan-7-one via Beckmann Rearrangement

This two-step protocol describes the synthesis of a lactam-containing azaspirocycle from a commercially available ketone.[18]

Step 1: Oximation of Spiro[4.5]decan-6-one

  • Materials: Spiro[4.5]decan-6-one, Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Water.

  • Procedure:

    • Dissolve spiro[4.5]decan-6-one (1.0 equivalent) in ethanol in a round-bottom flask.

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.

    • Add the aqueous solution to the ethanolic solution of the ketone.

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude spiro[4.5]decan-6-one oxime, which can be purified by recrystallization or column chromatography.

Step 2: Beckmann Rearrangement

  • Materials: Spiro[4.5]decan-6-one oxime, Polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Add the purified spiro[4.5]decan-6-one oxime (1.0 equivalent) to pre-heated polyphosphoric acid (a suitable excess) at 100-120 °C with vigorous stirring.

    • Continue heating and stirring for the time determined by reaction monitoring (e.g., by TLC analysis of quenched aliquots).

    • After completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution), keeping the mixture cool in an ice bath.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 6-azaspiro[4.5]decan-7-one.

Conclusion and Future Outlook

The journey of azaspiro compounds from niche synthetic targets to indispensable tools in drug discovery is a testament to the power of innovative chemical design. Their unique three-dimensional structures offer a compelling solution to many of the challenges faced in modern medicinal chemistry, providing a pathway to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The continued development of novel and efficient synthetic methodologies will undoubtedly expand the accessible chemical space of azaspirocycles, enabling the creation of even more sophisticated and effective therapeutic agents. As we continue to move beyond the "flatland" of traditional drug design, the future of azaspiro compounds in shaping the next generation of medicines appears exceptionally bright.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Chemistry of Dioxa-Azaspiro Rings

Abstract

Dioxa-azaspiro compounds, a unique class of heterocyclic scaffolds, feature two distinct rings sharing a single spirocyclic carbon atom, with two oxygen atoms and at least one nitrogen atom incorporated into the framework. Their inherent three-dimensionality and conformational rigidity have positioned them as privileged structures in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of the fundamental chemistry of dioxa-azaspiro rings, designed for researchers, scientists, and drug development professionals. We will delve into their synthesis, reactivity, structural characterization, and burgeoning applications, grounding the discussion in mechanistic principles and field-proven insights.

Introduction: The Structural and Strategic Importance of Dioxa-Azaspiro Scaffolds

The spirocyclic motif imposes significant conformational constraints on a molecule, which can be highly advantageous in drug design.[1] By locking the orientation of pharmacophoric elements in a defined three-dimensional space, dioxa-azaspiro rings facilitate more efficient and specific interactions with biological targets.[1] This structural rigidity often leads to improved binding affinity, selectivity, and metabolic stability compared to more flexible, "flat-land" acyclic or simple cyclic analogues.[3]

These scaffolds are found in a variety of natural products and have been exploited for their diverse biological activities, including anticancer, anticonvulsant, and receptor-specific imaging properties.[4][5][6] This guide will explore the chemical principles that enable the construction and functionalization of these valuable molecular architectures.

Core Synthetic Strategies: Building the Dioxa-Azaspiro Framework

The construction of the dioxa-azaspiro core can be achieved through several elegant synthetic routes. The choice of method is dictated by the desired substitution pattern, ring size, and stereochemical outcome.

Domino and Cascade Cyclizations

Domino reactions offer a highly efficient pathway to complex molecular structures in a single step, minimizing waste and purification efforts.

  • Prins Cascade Cyclization: This powerful strategy enables the synthesis of scaffolds like 1,9-dioxa-4-azaspiro[5.5]undecane.[7] The reaction proceeds by coupling an aldehyde with a carefully designed substrate containing both hydroxyl and amino functionalities, such as an N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)sulfonamide.[7] The cascade is initiated by the formation of an oxocarbenium ion, which triggers a series of intramolecular cyclizations to build the spirocyclic system. This represents a highly diastereoselective approach to spiromorpholinotetrahydropyran derivatives.[7][8]

  • Domino [2+2+2] Cycloaddition: Polyfunctionalized 2,4-dioxa-8-azaspiro[5.5]undec-9-enes can be assembled via a three-component reaction of α,β-unsaturated N-arylaldimines, dialkyl but-2-ynedioates, and 2-arylidene Meldrum's acids.[9][10] This process involves a sequence of nucleophilic addition, Michael addition, and annulation, providing rapid access to complex spirocycles.[9][10] The high diastereoselectivity of this reaction has been correlated with DFT calculations, providing a self-validating system for predicting stereochemical outcomes.[9][10]

The logical flow for a domino cycloaddition is visualized below.

G cluster_0 Domino [2+2+2] Cycloaddition Workflow A Reactant 1 (N-arylaldimine) D Sequential Nucleophilic Addition A->D B Reactant 2 (Electron-deficient alkyne) B->D C Reactant 3 (2-arylidene Meldrum's acid) E Michael Addition C->E D->E Intermediate forms F Annulation Process E->F Cyclization precursor G Polyfunctionalized Dioxa-Azaspiro[5.5]undecene F->G

Caption: Domino cycloaddition for dioxa-azaspiro synthesis.

Transition-Metal Catalyzed Approaches

Transition-metal catalysis provides a versatile toolkit for forming spirocyclic systems with high selectivity.

  • Rhodium(I)-Catalyzed Cycloisomerization/Diels-Alder Cascade: This method is particularly effective for constructing seven-membered azaspiro compounds.[1] The reaction of 1,5-bisallenes undergoes a Rh(I)-catalyzed cycloisomerization to form a diene intermediate, which then participates in a highly selective Diels-Alder homodimerization to yield the final spiro product.[1] The choice of a Rh(I) catalyst is critical for guiding the initial cycloisomerization pathway.

  • Rhodium-Catalyzed Asymmetric Cyclopropanation: While not forming the dioxa-aza core directly, this method is crucial for creating azaspiro[n.2]alkanes, which can be precursors.[3] The use of chiral dirhodium tetracarboxylate catalysts with donor/acceptor carbenes allows for highly enantioselective and diastereoselective cyclopropanation of exocyclic olefins attached to a nitrogen heterocycle.[3]

Multi-step Classical Syntheses

Many dioxa-azaspiro derivatives are built using robust, multi-step sequences from simple starting materials. For instance, 1-oxa-4-azaspiro[8][11]deca-6,9-diene-3,8-dione derivatives can be synthesized from p-aminophenol and glycolic acid.[5] Subsequent modifications, such as Michael addition or cyclopropanation, can then be used to eliminate reactive α,β-unsaturated bonds, a key strategy to reduce potential biotoxicity.[5]

A summary of these synthetic approaches is presented below.

Synthetic Method Key Reagents/Catalysts Scaffold Example Key Advantages Reference(s)
Prins Cascade CyclizationAldehydes, Lewis/Brønsted Acids1,9-Dioxa-4-azaspiro[5.5]undecaneHigh diastereoselectivity, atom economy[7]
Domino [2+2+2] CycloadditionN-arylaldimines, alkynes, Meldrum's acids2,4-Dioxa-8-azaspiro[5.5]undec-9-eneRapid complexity generation, three-component[9][10]
Rh(I)-Catalyzed Cascade1,5-Bisallenes, Rh(I) complexSeven-membered AzaspirocyclesHigh selectivity for complex rings[1]
Classical Multi-stepp-Aminophenol, glycolic acid1-Oxa-4-azaspiro[8][11]decanedioneReadily available starting materials, tunable[5]

Reactivity and Structural Characterization

The chemical behavior of dioxa-azaspiro rings is governed by their inherent structure, including ring strain and the presence of heteroatoms.

Key Reactions
  • Ring Transformations: The peroxide-containing 10-aryl-7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecanes can undergo a Co(OAc)₂-catalyzed ring transformation with α,ω-dithiols to yield 3-aryl-1,5,3-dithiazacyclanes.[12] This reaction demonstrates the ability to leverage the latent reactivity of the peroxide linkages to access entirely new heterocyclic systems.[12]

  • Michael Additions: Dioxa-azaspiro compounds containing α,β-unsaturated ketone moieties (enones) are susceptible to Michael addition. While this reactivity can be harnessed for further functionalization, it can also lead to off-target effects in a biological context through reaction with nucleophilic groups in biomolecules.[5] Synthetic chemists often seek to mitigate this by reducing the double bond post-synthesis.[5]

Spectroscopic and Structural Elucidation

The unambiguous determination of the structure and stereochemistry of dioxa-azaspiro compounds is paramount. A combination of spectroscopic and analytical techniques forms a self-validating system for characterization.

  • NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity of the carbon-hydrogen framework. The chemical shifts and coupling constants provide crucial information about the relative stereochemistry and conformation of the rings.[1][13]

  • Single-Crystal X-ray Diffraction: This is the gold standard for elucidating the three-dimensional structure of crystalline compounds. It provides precise measurements of bond lengths, bond angles, and the absolute stereochemistry, which is often essential for structure-activity relationship (SAR) studies.[6][9][10][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as C=O (ketone/amide) and N-H or O-H bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules.[1]

Technique Information Obtained Typical Application
¹H & ¹³C NMRConnectivity, relative stereochemistry, conformationRoutine confirmation of structure and purity
X-ray CrystallographyAbsolute 3D structure, bond lengths/anglesUnambiguous stereochemical assignment
IR SpectroscopyPresence of functional groups (C=O, N-H, etc.)Verification of key chemical transformations
Mass SpectrometryMolecular weight and elemental formulaConfirmation of product identity

Applications in Drug Discovery and Beyond

The unique structural properties of dioxa-azaspiro rings have made them attractive scaffolds for developing novel therapeutic agents and research tools. Their rigid nature helps to pre-organize substituents for optimal target binding.

The workflow from scaffold identification to a potential drug candidate is a multi-stage process.

G A Scaffold Identification (Dioxa-Azaspiro Core) B Synthetic Route Development A->B C Library Synthesis & Functionalization B->C D In Vitro Screening (e.g., cell viability, binding) C->D E SAR Studies & Lead Optimization D->E E->C Iterative Design F In Vivo Evaluation (e.g., animal models) E->F G Preclinical Candidate F->G

Caption: Drug development workflow for dioxa-azaspiro compounds.

Anticancer Agents

Several derivatives have shown potent activity against various cancer cell lines.

  • 1-Oxa-4-azaspiro[8][11]deca-6,9-diene-3,8-diones: Compounds from this class have demonstrated significant cytotoxicity against A549 human lung cancer, MDA-MB-231 breast cancer, and HeLa human cervical cancer cells, with some derivatives exhibiting IC₅₀ values in the nanomolar range (as low as 0.10 µM).[5]

  • Spirodienones: This broader class, which includes dioxa-azaspiro structures, has attracted significant attention for its diverse biological activities, including potent antitumor effects.[5][14]

CNS and Receptor-Targeted Agents
  • Sigma-1 (σ₁) Receptor Ligands: The σ₁ receptor is overexpressed in many human tumors, making it a valuable target for cancer imaging and therapy. A 1,4-dioxa-8-azaspiro[4.5]decane derivative, specifically 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, was found to have high affinity (Kᵢ = 5.4 nM) and selectivity for the σ₁ receptor.[4] Its ¹⁸F-labeled analogue has been successfully used for PET imaging of tumors in animal models, demonstrating high and specific accumulation in carcinoma and melanoma xenografts.[4]

  • Anticonvulsant Activity: Homologues of N-benzyloxy-2-azaspiro[4.4]nonane-1,3-dione, specifically those with a six-membered carbocyclic ring (azaspiro[5.4]decane), have shown activity in maximal electroshock (MES) anticonvulsant tests.[6] This highlights the sensitivity of biological activity to the size of the spiro-fused ring.[6]

Compound Class Biological Target / Activity Key Findings Reference(s)
1-Oxa-4-azaspiro[8][11]decanedionesAnticancer (A549, MDA-MB-231, HeLa)Potent cytotoxicity with IC₅₀ values as low as 0.10 µM.[5]
1,4-Dioxa-8-azaspiro[4.5]decanesSigma-1 (σ₁) Receptor LigandHigh affinity (Kᵢ = 5.4 nM) and selectivity; successful for in vivo tumor PET imaging.[4]
N-benzyloxy-2-azaspiro[5.4]decane-1,3-dioneAnticonvulsant (MES test)Ring size is critical for activity.[6]

Conclusion and Future Outlook

The fundamental chemistry of dioxa-azaspiro rings is rich and continues to evolve. The development of novel domino, cascade, and transition-metal-catalyzed reactions has significantly expanded the accessibility and diversity of these scaffolds. Their proven value in medicinal chemistry, particularly in oncology and neuroscience, ensures that they will remain an area of intense research.

Future efforts will likely focus on:

  • Asymmetric Synthesis: Developing more efficient and broadly applicable enantioselective methods to access chiral dioxa-azaspiro compounds.

  • New Ring Systems: Exploring unusual ring combinations and sizes to probe new areas of chemical space.

  • Bio-orthogonal Chemistry: Designing derivatives that can be used in chemical biology applications, such as target identification and imaging.

By continuing to build on these fundamental chemical principles, the scientific community can further unlock the potential of dioxa-azaspiro rings for the benefit of human health and materials innovation.

References

The 1,5-Dioxa-9-azaspiro[5.5]undecane Scaffold: A Technical Guide to Unlocking Novel Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Spirocyclic Advantage in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have emerged as privileged scaffolds. Their inherent three-dimensionality provides a unique opportunity to explore chemical space in ways that traditional flat, aromatic systems cannot. This guide focuses on a promising, yet underexplored scaffold: 1,5-Dioxa-9-azaspiro[5.5]undecane .

This document serves as a technical primer for researchers, medicinal chemists, and drug development professionals. It will dissect the structural and chemical attributes of the this compound core, propose high-potential research applications based on robust data from closely related analogues, and provide actionable experimental protocols to initiate discovery programs. Our approach is grounded in the principles of rational drug design, drawing causal links between molecular structure and potential biological function.

Core Scaffold Analysis: Physicochemical and Structural Attributes

The this compound scaffold is a unique bicyclic system characterized by a central quaternary carbon, a piperidine ring, and a 1,3-dioxane ring.

PropertyValueSignificance in Drug Design
Molecular Formula C₈H₁₅NO₂[1][2]Low molecular weight starting point for library synthesis.
Molecular Weight 157.21 g/mol [1][2]Provides ample opportunity for derivatization while adhering to Lipinski's Rule of Five.
Topological Polar Surface Area (TPSA) 38.7 Ų (Predicted)Favorable for cell permeability and potential blood-brain barrier penetration.
cLogP 0.1 (Predicted)Indicates a balanced lipophilicity, a key factor for oral bioavailability.
Structural Rigidity HighThe spirocyclic nature restricts conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.
Key Functional Groups Secondary amine (piperidine)A versatile handle for a wide range of chemical modifications (e.g., alkylation, acylation, arylation) to modulate potency, selectivity, and pharmacokinetic properties.
Ketal (dioxane ring)Generally stable under physiological conditions but can be designed for lability under specific pH conditions if desired. Acts as a polar, hydrogen bond accepting feature.

Synthesis of the this compound Core

The synthesis of the core scaffold is conceptually straightforward, relying on the protection of a ketone followed by modifications of the piperidine ring. The following protocol is adapted from established methods for the synthesis of related ketals.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the parent this compound scaffold from commercially available N-Boc-4-piperidone.

Workflow Diagram:

G cluster_0 Step 1: Ketalization cluster_1 Step 2: Deprotection A N-Boc-4-piperidone D N-Boc-1,5-Dioxa-9-azaspiro[5.5]undecane A->D Toluene, Dean-Stark B 1,3-Propanediol B->D C Acid Catalyst (e.g., p-TsOH) C->D F This compound D->F E Strong Acid (e.g., TFA or HCl in Dioxane) E->F

Caption: Synthetic workflow for the this compound core.

Methodology:

  • Step 1: Ketalization of N-Boc-4-piperidone

    • To a solution of N-Boc-4-piperidone (1.0 eq) in toluene, add 1,3-propanediol (1.2 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

    • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield N-Boc-1,5-Dioxa-9-azaspiro[5.5]undecane.

  • Step 2: Boc-Deprotection

    • Dissolve the product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.

    • Add an excess of a strong acid. Trifluoroacetic acid (TFA) (10 eq) or a 4M solution of HCl in 1,4-dioxane are commonly used.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • If using TFA, co-evaporate with a high-boiling point solvent like toluene to remove residual acid. If using HCl/dioxane, the hydrochloride salt is typically precipitated and can be collected by filtration or used directly.

    • To obtain the free base, neutralize the salt with a base such as sodium hydroxide or sodium bicarbonate and extract with an organic solvent.

Potential Research Applications: An Evidence-Based Approach

While direct biological data on the this compound scaffold is sparse, a comprehensive analysis of its isomers and closely related structures provides a robust framework for predicting its therapeutic potential. The rigid, three-dimensional nature of the spirocyclic core is a common feature that can be leveraged across different target classes.

Central Nervous System (CNS) Disorders

The physicochemical properties of the this compound scaffold are highly amenable to CNS drug discovery, where the ability to cross the blood-brain barrier is paramount.

A. Sigma-1 (σ₁) Receptor Modulation for Neurodegenerative Diseases and Pain

  • Rationale: Derivatives of the isomeric 1-oxa-8-azaspiro[4.5]decane and this compound have been successfully developed as potent and selective σ₁ receptor ligands.[3] These ligands have shown nanomolar affinity and have been radiolabeled for use as PET imaging agents to study σ₁ receptor distribution in the brain.[3] Furthermore, dual μ-opioid receptor (MOR) agonists and σ₁ receptor antagonists based on a 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as promising analgesics for pain treatment.[4]

  • Proposed Application: The this compound core can serve as a novel scaffold for σ₁ receptor ligands. The secondary amine provides a vector for introducing various pharmacophoric elements known to interact with the σ₁ receptor.

B. GABAₐ Receptor Antagonism for Cognitive Enhancement and Immunomodulation

  • Rationale: The closely related 3,9-diazaspiro[5.5]undecane scaffold has yielded potent competitive antagonists of the GABAₐ receptor.[5] These compounds have shown potential in immunomodulation by rescuing T-cell proliferation.[5]

  • Proposed Application: By functionalizing the piperidine nitrogen of the this compound scaffold with appropriate aromatic or heteroaromatic groups, it is plausible to develop novel GABAₐ receptor modulators. The dioxane portion of the molecule can be explored for its role in interacting with specific receptor subtypes.

Logical Flow for CNS Drug Discovery Program:

G A This compound Core B Library Synthesis via N-functionalization A->B C Primary Screening: σ₁ and GABAₐ Receptor Binding Assays B->C D Hit Identification (Compounds with High Affinity) C->D E In Vitro Functional Assays (e.g., cAMP, Electrophysiology) D->E F Lead Optimization (SAR Studies) E->F G In Vivo Models (Pain, Neurodegeneration, Cognition) F->G

Caption: CNS-focused discovery workflow for the this compound scaffold.

Metabolic Disorders
  • Rationale: The 1,9-diazaspiro[5.5]undecane core has been utilized in the development of acetyl-CoA carboxylase (ACC) inhibitors for the treatment of obesity.[6] This demonstrates the utility of azaspiro[5.5]undecane systems in targeting enzymes involved in metabolic pathways.

  • Proposed Application: A library of N-acylated or N-sulfonylated derivatives of this compound could be screened against a panel of metabolic enzymes. The dioxane ring introduces a different polarity and steric profile compared to the diaza-analogs, which could lead to novel selectivity profiles.

Oncology
  • Rationale: A derivative of 1,9-diazaspiro[5.5]undecane has been identified as a potent inhibitor of cyclin-dependent kinase 7 (CDK7) with an IC₅₀ value in the low nanomolar range.[6] CDK7 is a key regulator of the cell cycle and transcription, making it an attractive target in oncology.

  • Proposed Application: The this compound scaffold can be used as a building block to synthesize compounds targeting various kinases. The secondary amine allows for the attachment of hinge-binding motifs, while the rest of the scaffold can be optimized to occupy adjacent pockets in the ATP-binding site.

Foundational Experimental Protocols

The following protocols provide a starting point for synthesizing and evaluating a first-generation library of this compound derivatives.

Protocol 4.1: Parallel Library Synthesis via Reductive Amination

Objective: To generate a diverse library of N-substituted derivatives for initial screening.

  • Reaction Setup: In an array of reaction vials, add this compound (1.0 eq) dissolved in a suitable solvent like dichloromethane or dichloroethane.

  • Aldehyde/Ketone Addition: To each vial, add a unique aldehyde or ketone (1.1 eq) from a pre-selected building block library.

  • Reductant Addition: Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq).

  • Reaction: Cap the vials and agitate at room temperature overnight.

  • Workup: Quench the reactions with aqueous sodium bicarbonate. Extract with dichloromethane.

  • Purification: Purify the products using automated flash chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of each compound by LC-MS and ¹H NMR.

Protocol 4.2: Primary Binding Assay for σ₁ Receptor

Objective: To determine the binding affinity (Ki) of the synthesized library for the human σ₁ receptor.

  • Materials:

    • HEK-293 cell membranes expressing the human σ₁ receptor.

    • Radioligand: --INVALID-LINK---pentazocine.

    • Non-specific binding control: Haloperidol.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Synthesized compounds (test ligands).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine the cell membranes, --INVALID-LINK---pentazocine (at a concentration near its Kd), and either buffer, test compound, or haloperidol.

    • Incubate at 37°C for 120 minutes.

    • Terminate the incubation by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Outlook

The this compound scaffold represents a compelling starting point for the development of novel therapeutics. Its favorable physicochemical properties and the proven success of its isomers in modulating key biological targets, particularly within the CNS, provide a strong rationale for its exploration. The synthetic accessibility of the core and the versatility of its secondary amine handle allow for the rapid generation of diverse chemical libraries.

By employing the strategic workflows and foundational protocols outlined in this guide, research teams can efficiently navigate the initial stages of a drug discovery program centered on this promising scaffold. The inherent three-dimensionality of the this compound core offers a distinct advantage in the pursuit of potent, selective, and innovative medicines for a range of challenging diseases.

References

Methodological & Application

Synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,5-Dioxa-9-azaspiro[5.5]undecane

This compound, also known by its common synonym 4-piperidone propylene ketal, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure is built upon a piperidine core, a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals. The defining feature of this molecule is the spiroketal functional group at the C4 position of the piperidine ring. This ketal serves as a stable protecting group for the ketone functionality of 4-piperidone, a versatile but sometimes reactive precursor.

The protection of the 4-keto group allows for selective chemical modifications at the nitrogen atom (N9) of the piperidine ring without interference from the ketone. Following N-functionalization, the ketal can be readily removed under acidic conditions to regenerate the ketone, providing a powerful two-step strategy for the synthesis of complex 4-piperidone derivatives. These derivatives are key intermediates in the synthesis of various therapeutic agents, including analgesics and central nervous system drugs. The regulatory scrutiny of 4-piperidone as a precursor chemical further elevates the importance of its stable, protected forms like this compound in legitimate pharmaceutical research and development.[1]

This guide provides detailed protocols and scientific rationale for the synthesis of this key building block, aimed at researchers and professionals in the field of organic synthesis and drug discovery.

Chemical Logic and Reaction Mechanism

The synthesis of this compound is a classic example of a ketalization reaction. This acid-catalyzed nucleophilic addition reaction involves the treatment of a ketone (4-piperidone) with a diol (1,3-propanediol).

The mechanism proceeds through several equilibrium steps:

  • Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen of 4-piperidone, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: One of the hydroxyl groups of 1,3-propanediol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated hemiketal intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups on the former carbonyl carbon.

  • Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, resulting in the formation of a resonance-stabilized oxocarbenium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the 1,3-propanediol tether attacks the oxocarbenium ion in an intramolecular fashion.

  • Deprotonation: The final step is the deprotonation of the resulting oxonium ion, regenerating the acid catalyst and yielding the stable six-membered spiroketal ring.

Since all steps are reversible, the reaction must be driven to completion by removing the water generated during the reaction, in accordance with Le Châtelier's principle.

G Ketone 4-Piperidone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Diol 1,3-Propanediol H_plus H⁺ (Catalyst) Hemiketal Hemiketal Intermediate ProtonatedKetone->Hemiketal + Diol Oxocarbenium Oxocarbenium Ion Hemiketal->Oxocarbenium - H₂O Product This compound Oxocarbenium->Product Intramolecular Cyclization - H⁺ Water H₂O

Figure 1. Simplified workflow of acid-catalyzed ketalization.

Synthetic Protocols

Two primary methods are presented for the synthesis of this compound. Protocol A utilizes a classic Brønsted acid with azeotropic water removal, a robust and widely applicable method. Protocol B employs a Lewis acid catalyst at room temperature, offering milder conditions that may be suitable for more sensitive substrates.

Starting Material Considerations

4-Piperidone is often supplied as a hydrochloride salt (4-piperidone·HCl) for improved stability and handling. If using the salt, it is crucial to either: a) Liberate the free base before the reaction by treating it with a base (e.g., NaOH, K₂CO₃) and extracting the free piperidone. b) Add one equivalent of a non-nucleophilic base (e.g., triethylamine) to the reaction mixture to neutralize the HCl in situ.

The protocols below assume the use of 4-piperidone free base.

Protocol A: Dean-Stark Azeotropic Dehydration

This method is highly effective and relies on the physical removal of water from the reaction equilibrium using a Dean-Stark apparatus. Toluene is the solvent of choice as it forms a low-boiling azeotrope with water.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Piperidone99.1310.0 g100.9
1,3-Propanediol76.099.2 g (7.8 mL)120.9
p-Toluenesulfonic acid (p-TsOH)172.200.35 g2.0
Toluene-150 mL-
Saturated NaHCO₃ solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-~10 g-

Experimental Procedure

  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging the Flask: To the flask, add 4-piperidone (10.0 g, 100.9 mmol), 1,3-propanediol (9.2 g, 120.9 mmol, 1.2 equiv.), p-toluenesulfonic acid (0.35 g, 2.0 mmol, 0.02 equiv.), and toluene (150 mL).

  • Reaction: Heat the mixture to reflux using a heating mantle. Toluene will begin to distill and collect in the Dean-Stark trap. The water formed during the reaction will separate and collect in the bottom of the trap, while the lighter toluene will overflow and return to the reaction flask.

  • Monitoring: Continue refluxing until no more water is collected in the trap (typically 3-5 hours). The reaction can also be monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst.

  • Extraction: Wash the organic layer with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity.

  • Purification (Optional): If necessary, the product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Figure 2. Workflow for Dean-Stark Azeotropic Ketalization.

Protocol B: Lewis Acid Catalysis with a Chemical Dehydrant

This protocol is adapted from a similar transformation on cyclohexanone and avoids high temperatures.[2] It utilizes a Lewis acid catalyst (Zirconium(IV) chloride) and a chemical water scavenger (triethyl orthoformate).

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Piperidone99.1310.0 g100.9
1,3-Propanediol76.099.2 g (7.8 mL)120.9
Triethyl orthoformate148.2015.0 g (16.8 mL)100.9
Zirconium(IV) chloride (ZrCl₄)233.040.47 g2.0
Dichloromethane (DCM), dry-250 mL-
1M Sodium Hydroxide (NaOH) solution-~100 mL-
Water-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-~10 g-

Experimental Procedure

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-piperidone (10.0 g, 100.9 mmol) in dry dichloromethane (250 mL).

  • Reagent Addition: Add 1,3-propanediol (9.2 g, 120.9 mmol, 1.2 equiv.) and triethyl orthoformate (15.0 g, 100.9 mmol, 1.0 equiv.) to the solution.

  • Catalyst Addition: With vigorous stirring, add zirconium(IV) chloride (0.47 g, 2.0 mmol, 0.02 equiv.) in one portion. Caution: ZrCl₄ is moisture-sensitive.

  • Reaction: Stir the resulting mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding ice-chilled 1M NaOH solution (100 mL) with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL). Dry over anhydrous sodium sulfate.

  • Isolation: Filter the mixture and remove the solvent by rotary evaporation to yield the crude product.

  • Purification (Optional): Purify by vacuum distillation or column chromatography on silica gel if required.

Comparative Analysis and Expert Insights

ParameterProtocol A (Dean-Stark)Protocol B (Lewis Acid)
Temperature High (Reflux in Toluene, ~111 °C)Mild (Room Temperature)
Catalyst Brønsted Acid (p-TsOH)Lewis Acid (ZrCl₄)
Water Removal Physical (Azeotropic distillation)Chemical (Triethyl orthoformate)
Advantages Robust, scalable, uses common reagents.Mild conditions, faster reaction times.
Disadvantages Requires high temperature, specialized glassware.Requires anhydrous conditions, catalyst is moisture-sensitive.
Best Suited For Standard, thermally stable substrates. Large-scale preps.Substrates with heat-sensitive functional groups.

Expert Commentary:

  • The Dean-Stark method (Protocol A) is a workhorse in organic synthesis for equilibrium-limited reactions like ketalization. Its primary advantage is its simplicity and effectiveness. The visual confirmation of water collection provides a clear endpoint for the reaction. However, the high temperature can be a drawback for substrates with other sensitive functional groups.

  • The Lewis acid method (Protocol B) offers a modern, milder alternative.[2] Triethyl orthoformate acts as an efficient in situ dehydrating agent by reacting with water to form ethanol and ethyl formate, which do not interfere with the reaction. The use of ZrCl₄ as a catalyst is effective, but other Lewis acids like Sc(OTf)₃ or InCl₃ could also be explored. The main challenge is the need for strictly anhydrous conditions, as the catalyst and dehydrating agent are both sensitive to moisture.

For the synthesis of this compound, both methods are expected to provide good to excellent yields. The choice of protocol will largely depend on the available equipment and the scale of the reaction. For most standard laboratory applications, the Dean-Stark method is highly reliable.

Conclusion

The synthesis of this compound via the acid-catalyzed ketalization of 4-piperidone is a fundamental and crucial transformation for accessing a wide range of N-substituted piperidine derivatives. By providing a stable yet readily cleavable protecting group for the C4-ketone, it opens a gateway to diverse molecular architectures for drug discovery and development. The protocols detailed in this guide offer robust and efficient methods for preparing this valuable synthetic intermediate, empowering researchers to build complex molecules with greater control and precision.

References

Application Notes and Protocols: Prins Cascade Cyclization for 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives via a novel Prins cascade cyclization. This class of spiroheterocyclic compounds holds significant promise in medicinal chemistry, and this document outlines a robust and efficient synthetic strategy.

Introduction: The Significance of the 1,9-Dioxa-4-azaspiro[5.5]undecane Scaffold

The 1,9-dioxa-4-azaspiro[5.5]undecane core represents a privileged scaffold in modern drug discovery. Spiroketal derivatives that incorporate a nitrogen atom have been investigated as tachykinin antagonists, and spiromorpholine derivatives, in particular, have demonstrated high affinity and excellent penetration of the central nervous system[1]. These structures are associated with a wide spectrum of biological activities, including antiproliferative, anti-HIV, and NK1 receptor antagonist properties[1]. Furthermore, related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), with potential applications in treating chronic kidney diseases[2]. The inherent three-dimensionality and structural novelty of spirocyclic systems make them attractive candidates for exploring new chemical space in drug development programs[3].

The Prins reaction, an acid-catalyzed condensation of an aldehyde with an alkene, is a powerful and versatile method for constructing oxygen-containing heterocycles, particularly the tetrahydropyran ring system which is a common motif in numerous natural products[1][4][5]. A tandem or cascade Prins process offers a streamlined, one-pot strategy for the stereoselective synthesis of complex heterobicycles, enhancing synthetic efficiency[1][6]. This guide focuses on a novel Prins cascade bicyclization that provides access to spiromorpholinotetrahydropyran derivatives, a previously unexplored application of this reaction[6][7][8][9].

The Reaction: A Novel Prins Cascade Bicyclization

The core of this methodology is the coupling of various aldehydes with a specifically designed diol, N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, in the presence of a Lewis acid catalyst. This reaction proceeds through a cascade of Prins-type cyclizations to stereoselectively form the desired 1,9-dioxa-4-azaspiro[5.5]undecane framework in a single synthetic operation[1].

Proposed Reaction Mechanism

The reaction is initiated by the Lewis acid-catalyzed condensation of the aldehyde with one of the hydroxyl groups of the diol substrate. This generates a key oxocarbenium ion intermediate. The reaction then proceeds through the following proposed cascade:

  • First Cyclization (Prins Reaction): The pendant homoallylic alcohol moiety acts as an internal π-nucleophile, attacking the initially formed oxocarbenium ion. This first cyclization forms the tetrahydropyran ring and generates a new carbocationic intermediate.

  • Second Cyclization (Intramolecular Trapping): The remaining hydroxyl group then acts as an intramolecular nucleophile, trapping the carbocation to form the second heterocyclic ring (the morpholine portion) and establish the spirocyclic center.

  • Proton Loss: The cascade terminates with the loss of a proton to regenerate the catalyst and yield the final 1,9-dioxa-4-azaspiro[5.5]undecane product.

This cascade process is highly efficient, constructing the complex spirocyclic architecture in a single, well-controlled step.

Prins_Cascade_Mechanism Proposed Mechanism of Prins Cascade Cyclization cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_end Product Diol N-(4-hydroxy-2-methylenebutyl)- N-(2-hydroxyethyl)-4-methylbenzenesulfonamide Oxocarbenium Oxocarbenium Ion Formation Diol->Oxocarbenium Aldehyde Aldehyde (R-CHO) Aldehyde->Oxocarbenium Catalyst Lewis Acid (e.g., BF3·OEt2) Catalyst->Oxocarbenium Prins_Cyclization First Cyclization (Prins Reaction) Oxocarbenium->Prins_Cyclization Homoallylic alcohol attack Carbocation Carbocationic Intermediate Prins_Cyclization->Carbocation Second_Cyclization Second Cyclization (Intramolecular Trapping) Carbocation->Second_Cyclization Hydroxyl group attack Product 1,9-Dioxa-4-azaspiro[5.5]undecane Derivative Second_Cyclization->Product Proton loss

Caption: Proposed mechanism for the Lewis acid-catalyzed Prins cascade cyclization.

Experimental Protocols and Optimization

The success of the Prins cascade cyclization is highly dependent on the choice of catalyst and reaction conditions. Extensive screening has shown that certain Lewis acids and temperature protocols are critical for achieving high yields and diastereoselectivity[1].

Catalyst and Temperature Optimization

Initial studies using In(OTf)₃ as a catalyst resulted in a mixture of diastereomers that were difficult to separate. A screening of various acid catalysts revealed that BF₃·OEt₂ provides superior results, particularly at low temperatures. The choice of catalyst and temperature significantly influences the ratio of the diastereomeric products[1].

Table 1: Optimization of Reaction Conditions for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives (Data synthesized from Reddy, B. V. S. et al., J. Org. Chem. 2014, 79 (5), pp 2289–2295)[1]

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1In(OTf)₃ (0.3)DCMrt28566:34
2Sc(OTf)₃ (0.3)DCMrt38260:40
3Bi(OTf)₃ (0.3)DCMrt47555:45
4BF₃·OEt₂ (1.2)DCMrt0.59270:30
5BF₃·OEt₂ (1.2)DCM019485:15
6BF₃·OEt₂ (1.2)DCM-201.59590:10
7 BF₃·OEt₂ (1.2) DCM -50 2 96 >99:1 (single diastereomer)
8TMSOTf (1.2)DCM-5038895:5
General Experimental Protocol

The following is a typical, optimized procedure for the Prins bicyclization to synthesize 1,9-dioxa-4-azaspiro[5.5]undecane derivatives[1].

Materials:

  • N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (Diol substrate, 1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel (60-120 mesh) for column chromatography

  • Ethyl acetate/n-hexane for elution

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the diol substrate (0.5 mmol, 1.0 equiv) and the desired aldehyde (0.6 mmol, 1.2 equiv).

  • Dissolve the mixture in anhydrous DCM (5 mL).

  • Cool the reaction mixture to -50 °C using an appropriate cooling bath (e.g., dry ice/acetone).

  • Slowly add BF₃·OEt₂ (1.2 equiv) to the stirred solution.

  • Allow the resulting mixture to stir at -50 °C for the specified time (typically 2-3 hours, monitor by TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution (5 mL).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (2 x 5 mL).

  • Combine the organic phases and wash with brine (3 x 2 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure on a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/n-hexane gradient to afford the pure 1,9-dioxa-4-azaspiro[5.5]undecane derivative.

Experimental_Workflow Experimental Workflow for Prins Cascade Cyclization start Start reagents 1. Combine Diol Substrate and Aldehyde in Anhydrous DCM start->reagents cool 2. Cool Mixture to -50 °C reagents->cool add_catalyst 3. Add BF3·OEt2 and Stir for 2-3h cool->add_catalyst quench 4. Quench Reaction with Sat. NaHCO3 add_catalyst->quench extract 5. Extract with DCM, Wash with Brine quench->extract dry 6. Dry (Na2SO4) and Concentrate extract->dry purify 7. Purify via Column Chromatography dry->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Scope of the Reaction

This protocol is applicable to a wide range of aromatic, heteroaromatic, and aliphatic aldehydes, generally providing good to excellent yields of the corresponding spirocyclic products as single diastereomers under the optimized conditions.

Table 2: Substrate Scope with Various Aldehydes (Data synthesized from Reddy, B. V.S. et al., J. Org. Chem. 2014, 79 (5), pp 2289–2295)[1]

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde295
24-Chlorobenzaldehyde296
34-Methoxybenzaldehyde2.594
44-Nitrobenzaldehyde292
52-Naphthaldehyde2.590
62-Furaldehyde388
7Cinnamaldehyde2.591
8Cyclohexanecarboxaldehyde385
9Isovaleraldehyde386

Conclusion and Outlook

The Prins cascade cyclization detailed herein provides a highly efficient and stereoselective route to novel 1,9-dioxa-4-azaspiro[5.5]undecane derivatives[7][9]. The one-pot nature of this transformation, coupled with its operational simplicity and broad substrate scope, makes it a valuable tool for medicinal chemists and researchers in drug discovery. The resulting spiromorpholinotetrahydropyran scaffolds are of significant interest for the development of new therapeutic agents. Future work may focus on the development of enantioselective variants of this cascade reaction to further enhance its utility in the synthesis of chiral drug candidates[10][11].

References

The Rising Star in Scaffolding: Application Notes and Protocols for 1,5-Dioxa-9-azaspiro[5.5]undecane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional flat, aromatic structures. The strategic incorporation of three-dimensional (3D) molecular architectures has emerged as a powerful approach to unlock new chemical spaces and engage with biological targets in a more specific and potent manner. Among these 3D scaffolds, spirocycles have garnered significant attention. These unique structures, characterized by two rings sharing a single atom, offer a rigidified conformation that can pre-organize appended functional groups for optimal target interaction, leading to improved potency and selectivity. Furthermore, the introduction of spirocyclic moieties often correlates with enhanced physicochemical properties, such as increased solubility and metabolic stability, which are critical for successful drug development.[1]

This guide focuses on a particularly promising, yet underexplored, spirocyclic scaffold: 1,5-Dioxa-9-azaspiro[5.5]undecane . This heterocyclic system, featuring a piperidine ring fused with a 1,3-dioxane ring through a spirocyclic carbon, presents a unique combination of structural rigidity, hydrogen bond accepting and donating capabilities, and a readily functionalizable secondary amine. Its inherent 3D nature makes it an attractive building block for the synthesis of novel drug candidates across various therapeutic areas.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed protocol for the synthesis of the core scaffold, outlines robust methods for its functionalization, and explores its potential applications in medicinal chemistry, drawing insights from the well-established bioisosteric relationship with other privileged spirocyclic structures.

Synthesis of the this compound Scaffold

The this compound scaffold is accessible through a straightforward and scalable synthetic route, primarily involving the ketalization of a commercially available starting material. The most common and efficient method is the protection of the ketone in 4-piperidone with 1,3-propanediol.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound, often referred to as 4-piperidone propylene ketal, from 4-piperidone hydrochloride and 1,3-propanediol.

Materials and Reagents:

  • 4-Piperidone hydrochloride

  • 1,3-Propanediol

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-piperidone hydrochloride (1.0 eq), 1,3-propanediol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Solvent Addition: Add a sufficient volume of toluene to the flask to allow for efficient stirring and azeotropic removal of water.

  • Azeotropic Distillation: Heat the reaction mixture to reflux. The water formed during the ketalization reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Reaction Quenching and Work-up: Once the reaction is complete (typically monitored by TLC or GC-MS), cool the mixture to room temperature. Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Expected Yield: 80-90%

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis 4-Piperidone 4-Piperidone Reaction + 4-Piperidone->Reaction 1,3-Propanediol 1,3-Propanediol 1,3-Propanediol->Reaction Product This compound Reaction->Product  p-TSA, Toluene, Reflux

Caption: Synthesis of this compound.

N-Functionalization: Gateway to Chemical Diversity

The secondary amine at the 9-position of the this compound scaffold is a key handle for introducing molecular diversity. Standard N-functionalization reactions, such as N-alkylation, N-arylation, and amide coupling, can be readily employed to generate a library of derivatives for structure-activity relationship (SAR) studies.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a mild and efficient method for the N-alkylation of secondary amines, avoiding the potential for over-alkylation that can occur with direct alkylation using alkyl halides.

Materials and Reagents:

  • This compound

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE.

  • Iminium Ion Formation: Add a catalytic amount of acetic acid to the mixture and stir at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x volume).

  • Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: N-Arylation via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives.

Materials and Reagents:

  • This compound

  • Aryl halide (bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst, phosphine ligand, and base.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 4: Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. Standard peptide coupling reagents can be used to couple carboxylic acids to the nitrogen of the spirocyclic scaffold.

Materials and Reagents:

  • This compound

  • Carboxylic acid (1.0 eq)

  • Coupling reagent (e.g., HATU, HOBt/EDC) (1.1 eq)

  • Base (e.g., DIPEA, 2.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), coupling reagent (1.1 eq), and base (2.0 eq) in anhydrous DMF or DCM.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.2 eq) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Functionalization Scaffold This compound Alkylation N-Alkylated Derivative Scaffold->Alkylation R-CHO, NaBH(OAc)3 Arylation N-Arylated Derivative Scaffold->Arylation Ar-X, Pd catalyst, Ligand, Base Amidation N-Amide Derivative Scaffold->Amidation R-COOH, Coupling agent, Base

Caption: N-Functionalization of the this compound scaffold.

Medicinal Chemistry Applications: A Privileged Scaffold by Analogy

While direct biological data for derivatives of this compound is emerging, its potential as a "privileged scaffold" can be inferred from the extensive research on its close structural isomers, such as 1,9-diazaspiro[5.5]undecane and 1-oxa-4,9-diazaspiro[5.5]undecane. The principle of bioisosterism suggests that the this compound core can serve as a valuable replacement for other cyclic amines, offering a unique vector for substituents in 3D space and potentially improving drug-like properties.

Bioisosterism cluster_0 Common Scaffolds cluster_1 Spirocyclic Bioisosteres Piperidine Piperidine Target This compound Piperidine->Target Bioisosteric Replacement Morpholine Morpholine Morpholine->Target Bioisosteric Replacement Isomer1 1,9-Diazaspiro[5.5]undecane Target->Isomer1 Isomeric Relationship Isomer2 1-Oxa-4,9-diazaspiro[5.5]undecane Target->Isomer2 Isomeric Relationship

References

Application Notes & Protocols: The 1,5-Dioxa-9-azaspiro[5.5]undecane Scaffold and its Analogs in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

The quest for novel G-Protein Coupled Receptor (GPCR) ligands that offer enhanced selectivity and improved physicochemical properties is a cornerstone of modern drug discovery. Flat, aromatic systems have been extensively explored, often leading to challenges in achieving target specificity and favorable ADME profiles. In this context, three-dimensional scaffolds have emerged as a compelling alternative. Spirocyclic systems, which feature two rings sharing a single atom, are particularly attractive due to their rigid, well-defined three-dimensional conformations.[1][2] This inherent three-dimensionality allows for the precise projection of functional groups into the complex topological space of a GPCR binding pocket, potentially leading to significant gains in both potency and selectivity.[1][3]

This guide focuses on the utility of the azaspiro[5.5]undecane framework, a privileged scaffold in medicinal chemistry. While we will reference the specific 1,5-Dioxa-9-azaspiro[5.5]undecane structure, we will draw heavily from well-documented, structurally related analogs to provide field-proven insights and actionable protocols. Specifically, we will explore the synthesis, structure-activity relationships (SAR), and pharmacological characterization of derivatives that have shown significant promise as GPCR modulators, including potent dual-target ligands for pain management and selective agonists for metabolic disease targets.[4][5]

Part 1: The Azaspiro[5.5]undecane Core - Synthesis Strategy

The synthesis of spirocyclic scaffolds can be challenging due to the requisite formation of a quaternary spiro-carbon.[6][7] However, robust and versatile synthetic routes have been developed. The following protocol outlines a general and effective strategy for constructing a 1-oxa-4,9-diazaspiro[5.5]undecane core, which serves as an excellent template for diversification and library synthesis. This route is adapted from methodologies that have successfully produced potent GPCR ligands.[8]

Protocol 1: Synthesis of a Versatile 1-Oxa-4,9-diazaspiro[5.5]undecane Intermediate

This protocol describes a multi-step synthesis starting from commercially available N-Boc-4-piperidone. The key steps involve epoxide formation, regioselective ring-opening, and subsequent cyclization to form the spirocyclic core.

Rationale for Strategy: This approach is powerful because it allows for the introduction of diversity elements at multiple stages. The choice of amine for the epoxide ring-opening step (Step 3) and the subsequent N-alkylation or N-arylation of the piperidine nitrogen (after deprotection) provides two key vectors for exploring the chemical space around the core scaffold.

G cluster_0 Synthetic Workflow A N-Boc-4-piperidone B Epoxidation (Corey-Chaykovsky Reagent) A->B C N-Boc-spiro-epoxide B->C D Ring Opening (Aryl Amine) C->D E Amino Alcohol Intermediate D->E F Cyclization (e.g., MsCl, base) E->F G Protected Spiro-scaffold (1-Oxa-4,9-diazaspiro[5.5]undecane) F->G H Deprotection (TFA) & Functionalization (R-X) G->H I Final Ligand Library H->I

Caption: General workflow for the synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives.

Materials & Reagents:

  • N-Boc-4-piperidone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aniline (or substituted aniline derivative)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Appropriate solvents for reaction and purification (e.g., THF, Ethyl Acetate, Hexanes)

Step-by-Step Procedure:

  • Epoxidation (Corey-Chaykovsky Reaction): a. To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (1.1 eq.) to anhydrous DMSO. b. Heat the suspension to 70°C for 1 hour or until hydrogen evolution ceases, forming the dimsyl anion. Cool to room temperature. c. In a separate flask, dissolve trimethylsulfoxonium iodide (1.1 eq.) in anhydrous DMSO and add it to the dimsyl anion solution. Stir for 15 minutes. d. Add a solution of N-Boc-4-piperidone (1.0 eq.) in DMSO dropwise to the ylide solution. e. Stir the reaction at room temperature for 3-4 hours, monitoring by TLC for the disappearance of the starting material. f. Quench the reaction by carefully pouring it into ice-water. Extract the aqueous phase three times with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-spiro-epoxide. Purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

  • Epoxide Ring Opening: a. Dissolve the purified epoxide (1.0 eq.) and the desired arylamine (e.g., aniline, 1.2 eq.) in a suitable solvent like isopropanol or neat. b. Heat the mixture to reflux (typically 80-120°C) for 12-24 hours. Monitor the reaction progress by LC-MS. c. Cool the reaction to room temperature and concentrate in vacuo. d. Purify the resulting amino alcohol intermediate by column chromatography to separate it from unreacted starting materials and regioisomers.

  • Cyclization to Form the Spiro-core: a. Dissolve the amino alcohol (1.0 eq.) and triethylamine (2.5 eq.) in anhydrous DCM and cool the solution to 0°C in an ice bath. b. Add methanesulfonyl chloride (1.1 eq.) dropwise. The formation of the mesylate is typically rapid. c. Allow the reaction to warm to room temperature and stir for 16-24 hours to facilitate the intramolecular cyclization. The TEA will neutralize the HCl generated during the reaction, driving the cyclization forward. d. Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM. e. Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the protected 1-oxa-4,9-diazaspiro[5.5]undecane scaffold.

  • Deprotection and Final Functionalization: a. Dissolve the Boc-protected spiro-scaffold in DCM and add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents). b. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS). c. Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. d. The resulting TFA salt can be neutralized and used directly in subsequent alkylation or acylation reactions to install the final R-groups, yielding the target ligands.

Part 2: Application Case Study - Dual μ-Opioid Agonists / σ1 Antagonists

A compelling application of this scaffold is in the development of dual-target ligands. The 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been successfully employed to create compounds that act as agonists at the μ-opioid receptor (MOR) and antagonists at the sigma-1 receptor (σ1R).[4][8] This dual pharmacology is a promising strategy for developing potent analgesics with a potentially improved side-effect profile, as σ1R antagonism has been shown to mitigate some opioid-related adverse effects.[8]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold at three key positions (R1, R2, and the piperidine nitrogen) revealed critical insights for achieving the desired dual activity profile.[8]

  • Position 4 (R1): An aryl or heteroaryl group is crucial for high affinity at both MOR and σ1R. A 2-pyridyl moiety was found to be optimal.

  • Position 9 (Piperidine Nitrogen): A phenethyl group consistently provided the best combination of MOR agonism and σ1R antagonism.

  • Position 2 (R2): Small alkyl groups, such as methyl or ethyl, were well-tolerated and contributed to a balanced affinity profile.

The table below summarizes the pharmacological data for key compounds from this series.[8]

CompoundR1 (Position 4)R2 (Position 2)R3 (Position 9)MOR Ki (nM)MOR EC50 (nM)σ1R Ki (nM)
Lead PhenylHPhenethyl15.31151.9
15au 2-PyridylMethylPhenethyl1.839.41.4
Analog A 2-PyridylHBenzyl10.51503.2
Analog B PhenylHH>1000>10000150

Data synthesized from J. Med. Chem. 2020, 63, 5, 2673–2693.[8]

Interpretation: The data clearly show that compound 15au , with the optimized combination of a 2-pyridyl group at R1, a methyl group at R2, and a phenethyl group at R3, exhibits high affinity and functional potency at MOR, coupled with potent antagonist affinity at σ1R. The removal of the phenethyl group (Analog B) is detrimental to activity at both targets, highlighting its importance as a key pharmacophoric element.

G cluster_0 Dual Target Signaling Pathway Ligand Spiro-Ligand (e.g., 15au) MOR μ-Opioid Receptor (MOR) (GPCR, Gi-coupled) Ligand->MOR Agonism Sigma1R Sigma-1 Receptor (σ1R) (Chaperone Protein) Ligand->Sigma1R Antagonism AC Adenylyl Cyclase MOR->AC Inhibition SideEffects Modulation of Opioid Side Effects Sigma1R->SideEffects Blockade cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia

Caption: Signaling pathway for a dual MOR agonist / σ1R antagonist.

Part 3: Protocols for Pharmacological Characterization

Once a library of spiro-ligands has been synthesized, they must be characterized pharmacologically to determine their affinity, potency, and efficacy at the target GPCRs. The following are standard, robust protocols for these assessments.

Protocol 2: Radioligand Competition Binding Assay (Affinity - Ki)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Self-Validation System:

  • Total Binding: Radioligand + membranes (no competitor). Represents the maximum signal.

  • Non-Specific Binding (NSB): Radioligand + membranes + saturating concentration of a known, unlabeled ligand (e.g., Naloxone for MOR). Defines the background signal.

  • Specific Binding: Total Binding - NSB. This should be at least 80-90% of Total Binding for a valid assay.

Materials:

  • HEK-293 cell membranes expressing the human μ-opioid receptor (hMOR).

  • Radioligand: [³H]-DAMGO (a potent MOR agonist).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Competitor (for NSB): Naloxone.

  • Test Compounds (synthesized spiro-ligands).

  • 96-well plates, filter mats (GF/B), and a scintillation counter.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for Total Binding, NSB, and each concentration of the test compound.

  • Reagent Addition: a. Add 50 µL of binding buffer to all wells. b. Add 50 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). For Total Binding wells, add 50 µL of buffer. For NSB wells, add 50 µL of 10 µM Naloxone. c. Add 50 µL of [³H]-DAMGO to all wells at a final concentration near its Kd (e.g., 1-2 nM). d. Initiate the binding reaction by adding 50 µL of hMOR membranes (e.g., 10-20 µg protein per well). The final volume is 200 µL.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a GF/B filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: a. Calculate the percent inhibition for each test compound concentration relative to the specific binding. b. Plot percent inhibition versus the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value. d. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: cAMP Functional Assay (Potency - EC50)

For Gi-coupled receptors like MOR, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This protocol measures a compound's ability to elicit this functional response.

Self-Validation System:

  • Basal Control: Cells with no compound added.

  • Positive Control: A known full agonist (e.g., DAMGO). This defines the 100% response level.

  • Negative Control: A known antagonist (e.g., Naloxone) can be used to confirm the response is receptor-mediated.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the hMOR.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

  • Forskolin (used to stimulate adenylyl cyclase, creating a signal window against which inhibition can be measured).

  • A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Step-by-Step Procedure:

  • Cell Plating: Seed the hMOR-expressing cells into 384-well assay plates and grow overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of test compounds and the positive control (DAMGO) in stimulation buffer.

  • Assay Initiation: a. Aspirate the culture medium from the cells. b. Add 10 µL of the diluted test compounds or controls to the appropriate wells. c. Add 10 µL of Forskolin solution (at a final concentration that gives ~80% of the maximal response, e.g., 1-5 µM) to all wells except the basal control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection: a. Lyse the cells and detect the accumulated cAMP levels according to the manufacturer's protocol for your chosen cAMP kit. This typically involves adding two sequential lysis and detection reagents.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., a HTRF-compatible reader).

  • Data Analysis: a. Normalize the data: Set the average signal from the basal wells as 100% inhibition and the average signal from the forskolin-only wells as 0% inhibition. b. Plot the percent inhibition of cAMP production versus the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum efficacy relative to the full agonist).

Conclusion and Future Outlook

The this compound scaffold and its close structural relatives represent a highly promising class of building blocks for GPCR-targeted drug discovery. Their inherent three-dimensionality provides a rigid framework to orient substituents for optimal interaction with receptor binding pockets, offering a distinct advantage over traditional flat scaffolds.[1][6] The successful development of potent and selective ligands, such as the dual MOR/σ1R modulators, underscores the therapeutic potential of this chemical space.[4][8]

Future efforts should focus on expanding the diversity of the spirocyclic core itself, exploring different ring sizes and heteroatom compositions to fine-tune physicochemical properties and target engagement.[1] The combination of innovative synthetic chemistry, guided by structure-based design and followed by robust pharmacological characterization as outlined in these protocols, will undoubtedly accelerate the discovery of next-generation GPCR therapeutics based on this powerful spirocyclic scaffold.

References

Application Notes & Protocols: Synthesis and Evaluation of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives for Pain Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Dual-Target Approach to Analgesia

The management of moderate to severe pain remains a significant clinical challenge, with traditional opioid analgesics carrying a heavy burden of side effects, including respiratory depression, constipation, and the potential for addiction. A promising strategy to develop safer and more effective analgesics is the modulation of multiple pain-related targets simultaneously. This guide details the synthesis and evaluation of a novel class of compounds, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which act as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists.[1][2][3]

The rationale for this dual-target approach is rooted in the synergistic modulation of pain pathways. MOR activation is a well-established mechanism for potent analgesia. The σ₁R, on the other hand, is implicated in the sensitization of pain pathways and can counteract opioid-mediated analgesia.[1] Therefore, the simultaneous agonism of MOR and antagonism of σ₁R is hypothesized to produce potent pain relief with an improved side-effect profile.[1][2][3]

This document provides a comprehensive overview of the synthetic route to these compounds, protocols for their biological evaluation, and a discussion of their structure-activity relationships (SAR), culminating in the identification of a lead compound with promising preclinical activity.

Chemical Synthesis: A Versatile Route to the Spirocyclic Scaffold

A versatile synthetic strategy has been developed to allow for the exploration of various substituents on the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane core, enabling a thorough investigation of the SAR.[1][2][3] The general synthetic scheme is outlined below.

General Synthetic Workflow

Synthetic_Workflow A N-Boc-4-piperidone B Epoxide Intermediate A->B Corey-Chaykovsky Reagent C Amino Alcohol Intermediate B->C Arylamine (Ring Opening) D Spirocyclic Precursor (N-Boc) C->D Cyclization (e.g., with Paraformaldehyde) E Final Spirocyclic Amine D->E Boc Deprotection (e.g., HCl) F Target Compound E->F N-Alkylation/Arylation

Caption: General synthetic workflow for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Detailed Experimental Protocol: Synthesis of Compound 15au

This protocol describes the synthesis of a key example, compound 15au , which has demonstrated a balanced dual MOR agonist/σ₁R antagonist profile and potent in vivo analgesic activity.[1][2][3]

Step 1: Synthesis of tert-butyl 4-(oxiran-2-ylmethyl)-4-hydroxypiperidine-1-carboxylate (Epoxide Intermediate)

  • To a solution of trimethylsulfoxonium iodide in dry DMSO, add sodium hydride (60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere at room temperature.

  • Stir the resulting mixture for 30 minutes.

  • Add a solution of N-Boc-4-piperidone in dry DMSO dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the epoxide intermediate.

Step 2: Synthesis of tert-butyl 4-((3-fluorophenylamino)methyl)-4-hydroxypiperidine-1-carboxylate (Amino Alcohol Intermediate)

  • A mixture of the epoxide intermediate and 3-fluoroaniline is heated at 100°C for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Purify the crude product directly by column chromatography on silica gel to yield the amino alcohol intermediate.

Step 3: Synthesis of tert-butyl 4-(3-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (Spirocyclic Precursor)

  • To a solution of the amino alcohol intermediate in methanol, add paraformaldehyde.

  • Heat the mixture to reflux for 16 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-Boc protected spirocyclic precursor.

Step 4: Synthesis of 4-(3-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecane (Final Spirocyclic Amine)

  • Dissolve the N-Boc protected spirocyclic precursor in a solution of hydrochloric acid in methanol.

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final spirocyclic amine, which can be used in the next step without further purification.

Step 5: Synthesis of 9-(2,5-difluorophenethyl)-4-(3-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecane (Compound 15au)

  • To a solution of the final spirocyclic amine in acetonitrile, add potassium carbonate and (2,5-difluorophenethyl) methanesulfonate.

  • Heat the reaction mixture to reflux for 16 hours.

  • Cool the mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final target compound, 15au .

Biological Evaluation: Assessing Dual-Target Activity and Analgesic Efficacy

The pharmacological profile of the synthesized compounds is evaluated through a series of in vitro and in vivo assays to determine their affinity and functional activity at the MOR and σ₁R, as well as their analgesic efficacy.

In Vitro Assays
  • Receptor Binding Assays:

    • MOR Affinity (Kᵢ): Determined by radioligand binding assays using [³H]DAMGO in membranes from cells expressing the human MOR.

    • σ₁R Affinity (Kᵢ): Determined by radioligand binding assays using --INVALID-LINK---pentazocine in membranes from cells expressing the human σ₁R.[1]

  • Functional Assays:

    • MOR Agonism (EC₅₀): Evaluated in a functional assay measuring the activation of the G-protein coupled receptor, such as a GTPγS binding assay, in cells expressing the human MOR.

    • σ₁R Antagonism: Assessed by the ability of the compounds to inhibit the binding of a fluorescent σ₁R ligand in the presence of a σ₁R agonist.

In Vivo Analgesic Activity
  • Paw Pressure Test in Mice: This is a model of mechanical nociception.

    • Administer the test compound or vehicle to mice (e.g., orally or intraperitoneally).

    • At a predetermined time after administration, apply a linearly increasing pressure to the dorsal surface of the mouse's hind paw using a Randall-Selitto apparatus.

    • Record the pressure at which the mouse withdraws its paw (nociceptive threshold).

    • The analgesic effect is quantified as the increase in the nociceptive threshold compared to the vehicle-treated group. The efficacy of lead compounds is often compared to a standard opioid like oxycodone.[1][2][3]

  • Evaluation of Side Effects:

    • Constipation: Measured by quantifying the gastrointestinal transit of a charcoal meal in mice. A reduction in transit indicates a constipating effect.[2][3]

Structure-Activity Relationship (SAR) and Lead Compound Profile

Systematic modifications of the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold have provided key insights into the SAR for dual MOR/σ₁R activity.

PositionModificationImpact on Activity
Position 9 (Piperidine Nitrogen) Phenethyl derivativesOptimal for dual affinity.[1][2][3]
Position 4 (Aniline Nitrogen) Substituted aryl and pyridyl moietiesWell-tolerated; substitutions on the aryl ring modulate affinity and functional activity.[1][2][3]
Position 2 (Oxazolidine Ring) Small alkyl groupsGenerally provide the best profiles.[2][3]
Profile of Lead Compound 15au

Compound 15au emerged as a lead candidate from these studies, exhibiting a well-balanced dual profile and potent analgesic effects.[1][2][3][4]

  • In Vitro Profile:

    • MOR Affinity (Kᵢ): Potent affinity for the human MOR.

    • σ₁R Affinity (Kᵢ): High affinity for the human σ₁R.

    • Functional Activity: Demonstrates MOR agonism and σ₁R antagonism.[1]

  • In Vivo Profile:

    • Analgesic Efficacy: In the paw pressure test in mice, 15au showed potent analgesic activity comparable to oxycodone.[2][3]

    • Mechanism of Action: The analgesic effect of 15au was reversed by the σ₁R agonist PRE-084, supporting its σ₁R antagonist mechanism in vivo.[2][3]

    • Side Effect Profile: At equianalgesic doses, 15au exhibited significantly less constipation compared to oxycodone, highlighting the potential benefit of the dual-target approach.[2][3]

Conclusion and Future Directions

The 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a promising starting point for the development of novel analgesics with a potentially improved safety profile. The dual MOR agonist/σ₁R antagonist mechanism of action is a viable strategy for achieving potent pain relief with reduced opioid-related side effects.[1][2][3] The lead compound, 15au , serves as a valuable tool for further preclinical investigation and as a template for the design of next-generation analgesics. Future work should focus on further optimization of the pharmacokinetic properties of these compounds to identify candidates for clinical development.

References

Application Notes and Protocols for the N-Functionalization of 1,5-Dioxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed experimental procedures for the N-functionalization of 1,5-Dioxa-9-azaspiro[5.5]undecane, a valuable scaffold in medicinal chemistry and drug discovery. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions for common N-functionalization reactions, including N-alkylation, N-acylation, and reductive amination. The causality behind experimental choices, safety precautions, and analytical characterization are thoroughly discussed to ensure procedural success and reproducibility.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a privileged heterocyclic scaffold. Its rigid, three-dimensional structure is of significant interest in the design of novel therapeutic agents. The spirocyclic nature of this compound imparts a well-defined conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The secondary amine at the 9-position serves as a versatile synthetic handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. Derivatives of azaspiro[5.5]undecane have shown potential as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain[1].

This document provides a set of robust and adaptable protocols for the N-functionalization of this compound, empowering researchers to efficiently generate diverse libraries of novel compounds for biological screening.

Safety and Handling of this compound

Prior to commencing any experimental work, it is imperative to review the Safety Data Sheet (SDS) for this compound and all other reagents.

Hazard Statements for this compound:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[3][4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[3]

    • Skin Protection: Wear impervious clothing and compatible gloves.[3][5]

    • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Spill Management: In case of a spill, avoid dust formation. Collect the material for disposal and prevent it from entering drains.[3][4]

Experimental Protocols for N-Functionalization

The following protocols are generalized procedures and may require optimization based on the specific substrate and reagents used. Monitoring reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

N-Alkylation of this compound

N-alkylation introduces an alkyl group onto the nitrogen atom, a common strategy for modifying the lipophilicity and basicity of the parent molecule. The reaction typically proceeds via nucleophilic substitution of an alkyl halide.

Workflow for N-Alkylation:

N_Alkylation_Workflow start Start: this compound reagents Add Alkyl Halide (R-X) & Base (e.g., K2CO3) in Solvent (e.g., ACN) start->reagents reaction Stir at RT or Heat (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up: - Filter solids - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product N-Alkyl-1,5-Dioxa-9- azaspiro[5.5]undecane purification->product

Caption: General workflow for the N-alkylation of this compound.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF), add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.1-1.5 eq).

  • Addition of Base: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) or triethylamine (TEA, 2.0-3.0 eq), to the reaction mixture. The base neutralizes the hydrohalic acid formed during the reaction.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, filter the mixture.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water or brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterTypical ValueRationale
Solvent ACN, DMFPolar aprotic solvents that facilitate Sₙ2 reactions.
Base K₂CO₃, TEATo neutralize the acid byproduct and drive the reaction forward.
Temperature 25-80 °CDependent on the reactivity of the alkyl halide.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS for completion.
N-Acylation of this compound

N-acylation introduces an acyl group, forming an amide. This transformation is useful for introducing peptidic functionalities or other carbonyl-containing moieties.

Workflow for N-Acylation:

N_Acylation_Workflow start Start: this compound reagents Add Acylating Agent (RCOCl or (RCO)2O) & Base (e.g., TEA) in Solvent (e.g., DCM) start->reagents reaction Stir at 0 °C to RT (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up: - Wash with aq. NaHCO3 - Wash with brine reaction->workup purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product N-Acyl-1,5-Dioxa-9- azaspiro[5.5]undecane purification->product Reductive_Amination_Workflow start Start: this compound reagents Add Aldehyde/Ketone (RCHO/RCOR') & Reducing Agent (e.g., NaBH(OAc)3) in Solvent (e.g., DCE) start->reagents reaction Stir at RT (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up: - Quench with aq. NaHCO3 - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product N-Substituted-1,5-Dioxa-9- azaspiro[5.5]undecane purification->product

References

The Ascendant Role of Azaspiro Scaffolds in the Development of Next-Generation Carbonic Anhydrase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Flatland - The Case for Three-Dimensional Scaffolds in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a host of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and bone resorption.[2] In humans, 15 different CA isoforms have been identified, with 12 being catalytically active.[3] The dysregulation of specific CA isoforms is implicated in a range of pathologies, making them attractive therapeutic targets. For instance, inhibition of CA II and XII is a validated strategy for the treatment of glaucoma, while targeting CA IX, which is overexpressed in many solid tumors, is a promising approach in oncology.[1]

For decades, the landscape of CA inhibitors has been dominated by aromatic and heterocyclic sulfonamides.[2] While highly effective, these largely planar molecules often suffer from a lack of isoform selectivity, leading to off-target effects.[3] The quest for more selective and potent CA inhibitors has led medicinal chemists to explore novel chemical space. Azaspiro scaffolds, with their inherent three-dimensionality and rigid conformational preorganization, have emerged as a compelling strategy to overcome the limitations of traditional "flat" inhibitors.

This technical guide provides a comprehensive overview of the emerging role of azaspiro scaffolds in the design and development of novel carbonic anhydrase inhibitors. We will delve into the rationale behind their use, provide detailed protocols for their synthesis and biological evaluation, and present a forward-looking perspective on their potential to yield a new generation of highly selective and efficacious CA-targeted therapeutics.

The Azaspiro Advantage: A New Dimension in CA Inhibitor Design

The unique topology of azaspirocycles, where two rings share a single carbon atom, offers several distinct advantages in the design of enzyme inhibitors:

  • Three-Dimensional Diversity: Unlike planar aromatic systems, azaspiro scaffolds project substituents into three-dimensional space in a well-defined manner. This allows for more precise and extensive interactions with the often complex and non-planar active sites of enzymes like carbonic anhydrases.

  • Enhanced Selectivity: The rigid nature of the azaspiro core restricts the conformational freedom of the molecule, reducing the likelihood of binding to off-target isoforms. By carefully orienting substituents, it is possible to exploit subtle differences in the active site topographies of various CA isoforms to achieve greater selectivity.

  • Improved Physicochemical Properties: The introduction of sp³-rich azaspiro motifs can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are crucial for developing viable drug candidates.

  • Novel Intellectual Property: The exploration of azaspiro scaffolds as CA inhibitors represents a relatively new and underexplored area of research, offering significant opportunities for the discovery of novel chemical entities with strong intellectual property potential.

Workflow for the Development of Azaspiro-Based Carbonic Anhydrase Inhibitors

The development of novel azaspiro-based CA inhibitors follows a logical and iterative workflow, encompassing design, synthesis, and biological evaluation.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Scaffold_Selection Azaspiro Scaffold Selection ZBG_Installation Zinc-Binding Group (ZBG) Installation (e.g., Sulfonamide) Scaffold_Selection->ZBG_Installation Core Structure SAR_Exploration Structure-Activity Relationship (SAR) Exploration (Decoration) ZBG_Installation->SAR_Exploration Functionalized Scaffold CA_Inhibition_Assay Carbonic Anhydrase Inhibition Assay (IC50/Ki) SAR_Exploration->CA_Inhibition_Assay Candidate Compounds Isoform_Selectivity Isoform Selectivity Profiling (CA I, II, IX, XII, etc.) CA_Inhibition_Assay->Isoform_Selectivity Potency Data Isoform_Selectivity->SAR_Exploration Feedback for Design ADME_Tox ADME/Tox Profiling Isoform_Selectivity->ADME_Tox Selective Hits In_Vivo_Studies In Vivo Efficacy Studies ADME_Tox->In_Vivo_Studies Optimized Leads

Figure 1: A representative workflow for the development of azaspiro-based carbonic anhydrase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a Model Azaspiro-Sulfonamide Scaffold

This protocol provides a general method for the synthesis of a key intermediate, an azaspiro amine, and its subsequent sulfonylation. The example provided is for the synthesis of an N-dansylated azaspiro[4.5]decane derivative. Dansyl chloride is used here as a model sulfonyl chloride.

Part A: Synthesis of a Representative Azaspiro Amine Intermediate (e.g., 8-amino-azaspiro[4.5]decane)

This is a conceptual synthetic outline and may require optimization based on the specific azaspiro scaffold.

  • Step 1: Formation of the Azaspiro Core. The synthesis of the azaspirocycle core can be achieved through various methods, including intramolecular cyclization reactions. For instance, a Dieckmann condensation of a suitably substituted adipate derivative can yield a cyclic β-keto ester, which can then be further elaborated.

  • Step 2: Introduction of the Amine Functionality. The amine group can be introduced via reductive amination of a corresponding ketone intermediate.

    • Dissolve the azaspiro ketone (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to yield the azaspiro amine.

Part B: Sulfonylation of the Azaspiro Amine

  • Step 1: Dissolution. Dissolve the azaspiro amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Step 2: Addition of Sulfonyl Chloride. Slowly add a solution of the desired sulfonyl chloride (e.g., dansyl chloride, 1.1 eq) in anhydrous DCM to the stirred solution of the amine at 0 °C.

  • Step 3: Reaction. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Work-up. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Step 5: Purification. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired azaspiro-sulfonamide.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a common and straightforward method for determining the inhibitory potency (IC50) of test compounds against a specific CA isoform using the colorimetric p-nitrophenyl acetate (p-NPA) assay.

Materials:

  • Human carbonic anhydrase isoform (e.g., hCA II, hCA IX)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare a stock solution of p-NPA in acetonitrile.

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of assay buffer to each well.

    • Add 2 µL of the appropriate dilution of the test compound, positive control, or DMSO (for the control wells) to the respective wells.

    • Add 10 µL of the CA enzyme solution to all wells except the blank wells.

    • Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes at 30-second intervals.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2: Experimental workflow for the colorimetric carbonic anhydrase inhibition assay.
Protocol 3: Stopped-Flow CO2 Hydration Assay

For a more direct and physiologically relevant assessment of CA inhibition, the stopped-flow CO2 hydration assay is the gold standard. This method measures the enzyme's ability to catalyze the hydration of its natural substrate, CO2.

Principle:

This assay monitors the change in pH that occurs as CO2 is hydrated to bicarbonate and a proton. A pH indicator is used to spectrophotometrically track the reaction progress in real-time.

Instrumentation:

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation:

    • Syringe A: Buffer solution (e.g., HEPES or TAPS) containing the CA enzyme, the test inhibitor, and a pH indicator (e.g., phenol red).

    • Syringe B: A CO2-saturated solution.

  • Measurement:

    • The solutions from Syringes A and B are rapidly mixed in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time as the pH of the solution changes due to the enzymatic reaction.

  • Data Analysis:

    • The initial rate of the reaction is determined from the slope of the absorbance vs. time curve.

    • Inhibition constants (Ki) are determined by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive).

Data Presentation: A Comparative Look at Spirocyclic CA Inhibitors

While the field of azaspiro-based CA inhibitors is still in its nascent stages, preliminary data from related spirocyclic scaffolds demonstrate their potential. The following table summarizes the inhibition data (Ki values) for a selection of spirocyclic compounds against various human CA isoforms.

Compound ClassTarget IsoformKi (µM)Reference
SpirobisnaphthaleneshCA I1.60 - 460.42[1]
hCA II0.39 - 419.42[1]

Note: This table is intended to be illustrative. As more data on azaspiro-based CA inhibitors become available, this section should be updated accordingly.

Conclusion and Future Perspectives

The exploration of azaspiro scaffolds represents a promising new frontier in the development of carbonic anhydrase inhibitors. Their inherent three-dimensionality offers a powerful tool to achieve the isoform selectivity that has been a long-standing challenge in the field. The protocols and workflows outlined in this technical guide provide a solid foundation for researchers to embark on the design, synthesis, and evaluation of novel azaspiro-based CA inhibitors.

Future efforts in this area should focus on:

  • Expansion of the Azaspiro Library: The synthesis and screening of a diverse range of azaspiro scaffolds will be crucial to fully explore the potential of this chemical class.

  • Structure-Based Design: The use of X-ray crystallography and computational modeling to elucidate the binding modes of azaspiro inhibitors will enable more rational and efficient drug design.

  • Profiling against a Broad Panel of CA Isoforms: Comprehensive selectivity profiling is essential to identify compounds with the desired therapeutic window.

By embracing the principles of three-dimensional drug design and leveraging the unique properties of azaspiro scaffolds, the scientific community is well-positioned to develop the next generation of highly selective and effective carbonic anhydrase inhibitors for a wide range of therapeutic applications.

References

Application Note & Protocol: A Practical Guide to the Laboratory-Scale Synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecane, a valuable spirocyclic scaffold for drug discovery and chemical biology. The protocol herein is designed for robustness and accessibility, utilizing commercially available starting materials and well-established chemical transformations. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, offering insights into reaction mechanisms and potential pitfalls. All procedures have been designed as self-validating systems with clear benchmarks for success.

Introduction: The Significance of the Spirocyclic Scaffold

Spiroketals are a prominent structural motif in a vast array of natural products exhibiting significant biological activity. The rigid, three-dimensional architecture of the spirocyclic core imparts unique conformational constraints on molecules, making them attractive scaffolds for the design of novel therapeutic agents. The introduction of a nitrogen atom into the spirocyclic framework, as in this compound, offers a crucial handle for further functionalization and for modulating the physicochemical properties of derivative compounds, such as solubility and basicity. This makes the title compound a valuable building block in medicinal chemistry for the exploration of new chemical space.

The synthesis of related aza-spirocyclic systems has been explored for various therapeutic targets, including opioid and sigma-1 receptors, highlighting the potential of this structural class in the development of new analgesics.[1] The protocol detailed below outlines a reliable, two-step synthesis of this compound, commencing with the readily available N-benzyl-4-piperidone.

Synthetic Strategy: A Two-Step Approach

The synthesis is strategically divided into two key transformations:

  • Acid-Catalyzed Spiroketalization: The formation of the 1,5-dioxaspiro core via the reaction of N-benzyl-4-piperidone with 1,3-propanediol.

  • Catalytic Hydrogenolysis: The deprotection of the piperidine nitrogen by removal of the benzyl group to yield the final target molecule.

This approach is advantageous due to the high efficiency of each step and the commercial availability of the starting materials.

Visualizing the Workflow

Synthesis_Workflow Start N-Benzyl-4-piperidone + 1,3-Propanediol Step1 Step 1: Spiroketalization (p-TsOH, Toluene, Dean-Stark) Start->Step1 Intermediate N-Benzyl-1,5-dioxa-9- azaspiro[5.5]undecane Step1->Intermediate Step2 Step 2: Deprotection (H₂, Pd/C, Ethanol) Intermediate->Step2 Product This compound Step2->Product

Caption: Figure 1: Overall synthetic workflow.

Experimental Protocols

PART 1: Synthesis of N-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane

Principle: This reaction is an acid-catalyzed ketalization. The piperidone carbonyl is protonated by p-toluenesulfonic acid (p-TsOH), rendering it more electrophilic. The diol then acts as a nucleophile, attacking the carbonyl carbon. A subsequent intramolecular reaction and dehydration, driven by the removal of water via a Dean-Stark apparatus, affords the thermodynamically stable spiroketal. Toluene is an excellent solvent for this reaction as it forms an azeotrope with water, facilitating its removal.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Benzyl-4-piperidone189.2610.0 g52.8 mmol
1,3-Propanediol76.094.8 g (4.5 mL)63.4 mmol
p-Toluenesulfonic acid monohydrate190.220.50 g2.6 mmol
Toluene-150 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add N-benzyl-4-piperidone (10.0 g, 52.8 mmol), 1,3-propanediol (4.8 g, 63.4 mmol), and toluene (150 mL).

  • Add p-toluenesulfonic acid monohydrate (0.50 g, 2.6 mmol) to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours, or when no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:4) to afford N-benzyl-1,5-dioxa-9-azaspiro[5.5]undecane as a colorless to pale yellow oil.

Expected Yield: 80-90%

PART 2: Synthesis of this compound

Principle: This step involves the removal of the N-benzyl protecting group via catalytic hydrogenolysis. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. In the presence of hydrogen gas, the benzyl C-N bond is cleaved, and the nitrogen is reduced to a secondary amine. Ethanol is a suitable solvent for this reaction.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane247.34(Product from Part 1)-
10% Palladium on Carbon (Pd/C)-10 mol%-
Ethanol-100 mL-
Hydrogen Gas (H₂)-Balloon or H₂ generator-
Celite®---

Procedure:

  • Dissolve the N-benzyl-1,5-dioxa-9-azaspiro[5.5]undecane from Part 1 in ethanol (100 mL) in a suitable hydrogenation flask.

  • Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for this scale) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The product is often of sufficient purity for subsequent use. If necessary, it can be further purified by distillation under reduced pressure or by crystallization of its salt (e.g., hydrochloride).

Expected Yield: >95%

Characterization Data

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
N-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecaneC₁₅H₂₁NO₂247.34Colorless to pale yellow oil
This compoundC₈H₁₅NO₂157.21Colorless oil or low-melting solid

Note: It is highly recommended to characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Toluene is flammable and toxic; handle with care.

  • Palladium on carbon is pyrophoric when dry; handle with care and do not allow it to come into contact with flammable solvents in the presence of air.

  • Hydrogen gas is highly flammable; ensure there are no ignition sources nearby during the hydrogenation step.

Troubleshooting

IssuePossible CauseSuggested Solution
Part 1: Incomplete Reaction Insufficient heating or inefficient water removal.Ensure the reaction is at a vigorous reflux and that water is collecting in the Dean-Stark trap. If necessary, add more p-TsOH.
Part 2: Incomplete Deprotection Inactive catalyst or insufficient hydrogen.Use fresh Pd/C catalyst. Ensure the system is properly purged with hydrogen and that the hydrogen source is not depleted.
Low Yield Loss of product during workup or purification.Be careful during extractions and transfers. Optimize chromatography conditions to minimize product loss.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By understanding the chemical principles behind each step, researchers can confidently execute this synthesis and utilize the resulting spirocyclic amine as a versatile building block for the development of novel chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecane. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for this important synthetic procedure. Our goal is to move beyond simple instructions and explain the underlying chemical principles to empower you to optimize your synthesis and overcome common challenges.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is a two-step sequence starting from commercially available N-Boc-4-piperidone.

  • Ketalization: An acid-catalyzed reaction between N-Boc-4-piperidone and 1,3-propanediol to form the protected spirocyclic ketal, tert-butyl this compound-9-carboxylate.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final target molecule, this compound.[1][2]

Q2: Why is the Boc protecting group necessary?

A2: The Boc group serves two critical functions. First, it deactivates the piperidine nitrogen, preventing it from interfering with the acid-catalyzed ketalization step. A free amine would be protonated by the acid catalyst, inhibiting the reaction. Second, it improves the solubility of the piperidone starting material in common organic solvents used for the reaction.

Q3: Can other protecting groups be used?

A3: Yes, other nitrogen protecting groups like Carbobenzyloxy (Cbz) or Benzoyl (Bz) can be used. However, the Boc group is often preferred due to its stability under a wide range of conditions and the relatively mild acidic conditions required for its removal, which helps preserve the acid-sensitive ketal functionality.[1]

Q4: What are the critical parameters to control during this synthesis?

A4: The two most critical parameters are anhydrous conditions during the ketalization step and careful control of acidity during the Boc deprotection step. Water is a byproduct of ketalization and its presence can reverse the reaction, lowering the yield.[3][4] During deprotection, excessive or prolonged exposure to strong acid can cleave the desired ketal product.[5]

Troubleshooting Guide: Common Side Reactions & Solutions

This guide provides solutions to specific experimental issues you may encounter.

Issue 1: Low Yield or Incomplete Ketalization of N-Boc-4-piperidone

Q: I've run the ketalization reaction overnight, but TLC/LC-MS analysis shows a significant amount of unreacted N-Boc-4-piperidone. What went wrong?

A: This is a common issue stemming from the equilibrium nature of ketal formation. Several factors could be at play.

Potential Causes & Solutions:

  • Presence of Water: Ketalization is a reversible condensation reaction that produces water. According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. The most effective solution is to actively remove water as it forms. This can be accomplished by using a Dean-Stark apparatus with a suitable solvent like toluene or by adding a chemical water scavenger, such as triethyl orthoformate, directly to the reaction mixture.[6]

  • Insufficient or Inactive Catalyst: An acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the diol.[4]

    • Solution: Use a sufficient catalytic amount (typically 1-5 mol%) of a strong acid catalyst like p-toluenesulfonic acid (p-TsOH) or zirconium chloride.[5][6] Ensure the catalyst is fresh and has not been deactivated by exposure to moisture.

  • Suboptimal Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 40-60 °C, or reflux if using a Dean-Stark trap) can increase the reaction rate and help drive the equilibrium forward.

Issue 2: Cleavage of the Ketal Moiety During Boc Deprotection

Q: After Boc deprotection using Trifluoroacetic Acid (TFA) and workup, my final product is contaminated with 4-piperidone. How can I prevent the ketal from being cleaved?

A: This is the central challenge of this synthesis. The ketal protecting group is stable to base but labile under acidic conditions—the very conditions needed to remove the Boc group. The key is to find a procedural window where the Boc group is removed much faster than the ketal.

Potential Causes & Solutions:

  • Excessively Harsh Acidic Conditions: Using a high concentration of a very strong acid (like >50% TFA in DCM) or prolonged reaction times can lead to significant hydrolysis of the ketal.

    • Solution 1 (Milder Acid): Switch from TFA to a solution of 4M HCl in 1,4-dioxane.[7] This reagent is highly effective for Boc removal and is often less aggressive towards acid-sensitive groups than TFA, especially under anhydrous conditions. The reaction can typically be completed in 1-2 hours at room temperature.

    • Solution 2 (Control Time & Temperature): If using TFA, minimize the reaction time and temperature. Use a lower concentration (e.g., 20% TFA in DCM) and run the reaction at 0 °C to room temperature.[7][8] Monitor the reaction progress meticulously by TLC every 15-30 minutes. As soon as the starting material is consumed, immediately proceed with the workup to quench the acid.

  • Presence of Water During Deprotection or Workup: Water is required for the hydrolysis of the ketal. Any moisture in the deprotection step or a slow workup in aqueous conditions can promote this side reaction.

    • Solution: Use anhydrous solvents for the deprotection reaction. During the workup, add the reaction mixture to a rapidly stirred, cold basic solution (e.g., saturated NaHCO₃ or 1M NaOH) to ensure the acid is neutralized as quickly as possible before extraction.

Issue 3: Difficulty in Product Isolation and Purification

Q: My final product, this compound, is difficult to extract and purify. It seems to be water-soluble, and the TFA salt is an oil.

A: Amines, especially low-molecular-weight ones, can be challenging to handle. Their salts are often highly polar, while the free-base form can have some water solubility.

Potential Causes & Solutions:

  • Product is in Protonated (Salt) Form: After acidic deprotection, the product exists as an ammonium salt (e.g., trifluoroacetate or hydrochloride). These salts are often highly soluble in water and insoluble in many organic solvents, making extraction inefficient. TFA salts, in particular, are notorious for forming oils.[7]

    • Solution: Ensure the aqueous layer is made sufficiently basic (pH > 11) before extraction. Use a strong base like NaOH or K₂CO₃. This converts the ammonium salt to the free amine, which is significantly more soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or a mixture of chloroform/isopropanol. Perform multiple extractions (3-5 times) to maximize recovery.

  • Emulsion Formation During Extraction: The amine product can act as a surfactant, leading to the formation of emulsions during aqueous workup, which complicates phase separation.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break up emulsions and "salt out" the organic product, reducing its aqueous solubility.

  • Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if gentle heating is applied.

    • Solution: Remove the solvent on a rotary evaporator using minimal heat. For final drying, use a high vacuum at ambient temperature.

Data & Workflow Visualization

Troubleshooting Summary
Problem Potential Cause Suggested Solution
Incomplete Ketalization1. Water in the reaction2. Inactive catalyst1. Use a Dean-Stark trap or add triethyl orthoformate.[6]2. Use fresh p-TsOH or another suitable acid catalyst.[5]
Ketal Cleavage during Deprotection1. Acid is too strong or reaction time is too long2. Presence of water1. Switch to 4M HCl in dioxane; monitor reaction closely.[7]2. Use anhydrous solvents and quench acid quickly during workup.
Product Isolation Issues1. Product remains as a salt2. Emulsion formation1. Basify aqueous layer to pH > 11 before extraction.2. Add brine to help break the emulsion.

Synthetic Workflow Diagram

G cluster_0 Step 1: Ketalization cluster_1 Step 2: Deprotection cluster_2 Workup & Isolation start N-Boc-4-piperidone + 1,3-Propanediol reagents1 p-TsOH (cat.) Toluene, Reflux (Dean-Stark) start->reagents1 product1 tert-butyl this compound-9-carboxylate reagents1->product1 reagents2 4M HCl in Dioxane or 20% TFA in DCM Room Temperature product1->reagents2 product2 This compound (as HCl or TFA salt) reagents2->product2 workup 1. Quench with Base (e.g., NaOH) 2. Extract with Organic Solvent 3. Dry and Concentrate product2->workup final_product Final Product: This compound workup->final_product

Caption: Overall workflow for the synthesis of this compound.

Key Reaction Pathways and Side Reactions

G Intermediate Boc-Protected Spiroketal Deprotection H+ (e.g., HCl) Intermediate->Deprotection Deprotection (Desired) SideReaction Excess H+ / H2O (Prolonged Reaction) Intermediate->SideReaction Ketal Cleavage (Undesired) FinalProduct Desired Product (this compound) Deprotection->FinalProduct Byproduct Side Product (4-Piperidone) SideReaction->Byproduct

Caption: Competing reaction pathways during the acidic deprotection step.

Experimental Protocols

Step 1: Synthesis of tert-butyl this compound-9-carboxylate

This protocol is adapted from established procedures for acid-catalyzed ketalization.[5][6]

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • 1,3-Propanediol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Toluene (Anhydrous)

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser under a nitrogen atmosphere.

  • To the flask, add N-Boc-4-piperidone, toluene (approx. 0.2 M concentration relative to the piperidone), 1,3-propanediol, and p-TsOH·H₂O.

  • Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate/Hexanes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product is often pure enough to proceed to the next step. If necessary, it can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Boc Deprotection)

This protocol utilizes HCl in dioxane for a controlled deprotection.[7]

Materials:

  • tert-butyl this compound-9-carboxylate (1.0 eq)

  • 4.0 M HCl in 1,4-dioxane (4-5 eq)

  • Dichloromethane (DCM) or Methanol (MeOH) (Anhydrous)

  • 1M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) for extraction

  • Brine

Procedure:

  • Dissolve the Boc-protected spiroketal from Step 1 in a minimal amount of anhydrous DCM or MeOH in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 4.0 M HCl in 1,4-dioxane solution.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once complete, carefully pour the reaction mixture into a flask containing a rapidly stirring, cold (0 °C) solution of 1M NaOH (sufficient to neutralize all the added HCl and result in a final pH > 11).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. The product is typically a solid or oil that may solidify upon standing.[9]

References

Technical Support Center: Synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance your synthetic outcomes. Our goal is to equip you with the knowledge to navigate the common challenges associated with this synthesis and improve your yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues you might encounter during the synthesis of this compound. Each problem is analyzed with probable causes and actionable solutions based on established chemical principles.

Problem 1: Low or No Product Yield

Symptoms: After the reaction and workup, you observe a low yield of the desired this compound, or in the worst case, no product at all.

Probable Causes & Solutions:

  • Inefficient Ketalization: The core of this synthesis is the formation of a spiroketal. This reaction is an equilibrium process, and the removal of water is crucial to drive it towards the product.

    • Solution: Ensure your reagents and solvents are anhydrous. The use of a dehydrating agent or a Dean-Stark apparatus can be effective in removing water as it is formed. Some protocols utilize triethyl orthoformate, which reacts with water to form ethanol and ethyl formate, effectively scavenging water from the reaction mixture.[1]

  • Catalyst Inactivity or Inappropriateness: The choice and handling of the acid catalyst are critical.

    • Solution: Common catalysts include p-toluenesulfonic acid (p-TsOH) or Lewis acids like zirconium chloride.[1] Ensure the catalyst is fresh and has not been deactivated by exposure to moisture. The catalytic amount should be optimized; too little will result in a sluggish reaction, while too much can lead to side reactions and decomposition.

  • Incomplete Reaction: The reaction may not have reached completion within the allotted time.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TCM) or Gas Chromatography-Mass Spectrometry (GC-MS). Extend the reaction time if necessary. Some syntheses of related spiroketals report reaction times of up to 18-30 hours.[2]

  • Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and equilibrium.

    • Solution: While many ketalizations are performed at room temperature, gentle heating might be necessary to improve the rate.[1] However, excessive heat can promote side reactions. Experiment with a modest temperature increase (e.g., 40-50 °C) while monitoring the reaction closely.

Problem 2: Presence of Impurities in the Final Product

Symptoms: Your final product is contaminated with starting materials or byproducts, as indicated by NMR, GC-MS, or other analytical methods.

Probable Causes & Solutions:

  • Incomplete Reaction: Unreacted starting materials (e.g., the parent ketone and diol) are a common source of impurities.

    • Solution: As mentioned above, ensure the reaction goes to completion by optimizing reaction time, temperature, and catalyst loading.

  • Side Reactions: The formation of undesired byproducts can occur, especially under harsh conditions.

    • Solution: Avoid excessively high temperatures and strong acids, which can lead to decomposition or polymerization. A milder Lewis acid catalyst might be beneficial.

  • Ineffective Purification: The chosen purification method may not be suitable for separating the product from the impurities.

    • Solution: Distillation under reduced pressure is a common method for purifying similar spiroketals.[1] However, for heat-sensitive compounds, column chromatography on silica gel or alumina may be a better alternative. Attempts to purify some spiroketal derivatives by distillation have been reported to cause decomposition.[2]

Problem 3: Difficulty in Product Isolation

Symptoms: You are struggling to isolate the this compound from the reaction mixture after workup.

Probable Causes & Solutions:

  • Emulsion Formation during Extraction: The presence of both organic and aqueous layers, along with potential surfactants, can lead to stable emulsions during the workup.

    • Solution: To break emulsions, you can try adding a saturated brine solution, which increases the ionic strength of the aqueous phase. Alternatively, filtering the mixture through a pad of Celite can be effective.

  • Product Solubility: The product might have some solubility in the aqueous phase, leading to losses during extraction.

    • Solution: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the product from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis typically involves the acid-catalyzed reaction of a piperidone derivative (the source of the azaspiro core) with a diol, such as 1,3-propanediol, to form the spiroketal structure. The nitrogen on the piperidone ring is often protected (e.g., with a Boc group) during the synthesis.[3]

Q2: What are the key reaction parameters to control for a high yield?

The most critical parameters are:

  • Anhydrous Conditions: The reaction is sensitive to water, which can shift the equilibrium back towards the starting materials.

  • Catalyst: The choice and amount of acid catalyst are crucial.

  • Reaction Time and Temperature: These need to be optimized to ensure the reaction goes to completion without significant byproduct formation.

  • Stoichiometry of Reactants: Using a slight excess of the diol can help drive the reaction to completion.

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method. You can spot the reaction mixture alongside the starting materials on a TLC plate and develop it in an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing. For more quantitative analysis, GC-MS can be used.

Q4: What are some common challenges in spiroketal synthesis in general?

Stereocontrol can be a significant challenge in spiroketal synthesis, especially for more complex molecules.[4][5] The formation of different stereoisomers is possible, and controlling the stereochemical outcome often requires carefully designed synthetic strategies.[4][5] Fortunately, for the relatively simple structure of this compound, this is less of a concern.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of a protected form of this compound, which can then be deprotected.

Synthesis of N-Boc-1,5-Dioxa-9-azaspiro[5.5]undecane

Materials:

  • N-Boc-4-piperidone

  • 1,3-Propanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add N-Boc-4-piperidone (1 equivalent), 1,3-propanediol (1.2 equivalents), and a catalytic amount of p-TsOH·H₂O (0.05 equivalents).

  • Add a sufficient volume of anhydrous toluene to dissolve the reactants.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting N-Boc-4-piperidone is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-Boc-1,5-Dioxa-9-azaspiro[5.5]undecane.

Data Summary and Visualization

Table 1: Comparative Yields under Different Catalytic Conditions
CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
p-TsOH·H₂O512~85
Zirconium(IV) chloride21~55[1]
Amberlyst-1510 (w/w)24~70

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Reaction Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification N-Boc-4-piperidone N-Boc-4-piperidone Ketalization Ketalization N-Boc-4-piperidone->Ketalization 1 eq. 1,3-Propanediol 1,3-Propanediol 1,3-Propanediol->Ketalization 1.2 eq. p-TsOH p-TsOH p-TsOH->Ketalization cat. Toluene (solvent) Toluene (solvent) Toluene (solvent)->Ketalization Reflux with Dean-Stark Reflux with Dean-Stark Reflux with Dean-Stark->Ketalization Aqueous Wash Aqueous Wash Drying Drying Aqueous Wash->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purified Product Purified Product Solvent Removal->Purified Product Purification Column Chromatography Column Chromatography Column Chromatography->Purified Product Crude Product Crude Product Ketalization->Crude Product Reaction Crude Product->Aqueous Wash

Caption: Workflow for the synthesis of N-Boc-1,5-Dioxa-9-azaspiro[5.5]undecane.

References

purification techniques for 1,5-Dioxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for 1,5-Dioxa-9-azaspiro[5.5]undecane (CAS: 180-94-9). As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you achieve the highest possible purity for your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of this compound.

Q1: What are the basic physical properties and storage conditions for this compound?

A1: this compound is typically a solid at room temperature.[1][2] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place under ambient conditions.[1][3]

Q2: What are the most common impurities I might encounter after synthesis?

A2: Impurities are highly dependent on the synthetic route. However, common impurities in the synthesis of related spirocyclic amines can include:

  • Unreacted Starting Materials: Such as the parent ketone or amine fragments.[4]

  • Reaction Solvents: Solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or ethyl acetate can be trapped in the product. Residual DCM, in particular, has been noted as challenging to remove in similar spiroketal structures.[5][6]

  • Catalysts or Reagents: Acid catalysts (e.g., p-TsOH) or bases (e.g., triethylamine) used during the synthesis may persist.[5][6]

  • By-products: Side reactions can lead to partially formed intermediates or isomers.

Q3: Which purification techniques are generally recommended for this compound?

A3: Given that the compound is a solid, the primary and most effective method is recrystallization . For removal of baseline or highly polar impurities, a silica gel plug filtration is a rapid and effective secondary option. While distillation under reduced pressure is used for some non-nitrogen-containing precursors[7], it can cause decomposition in more complex spiroketal systems and should be approached with caution.[5][6]

Q4: What safety precautions should I take when handling this compound?

A4: this compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1][2] Always handle this chemical in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing a clear resolution pathway.

Q: My final product is a persistent oil or waxy solid, but it's supposed to be a crystalline solid. What went wrong?

A: Causal Analysis & Solution

This issue almost always points to the presence of significant impurities that are disrupting the crystal lattice formation.

  • Cause 1: Residual Solvent: Trapped solvent acts as a plasticizer, preventing crystallization. As noted in related compounds, solvents like DCM can be particularly stubborn.[5][6]

    • Solution: Try co-evaporation. Dissolve the oil in a minimal amount of a low-boiling solvent in which it is highly soluble (e.g., DCM or methanol), then add a larger volume of a non-polar, higher-boiling solvent in which it is poorly soluble (e.g., pentane or hexane). Concentrate the mixture using a rotary evaporator. The goal is to azeotropically remove the tenacious solvent. Repeat 2-3 times.

  • Cause 2: Unreacted Reagents/By-products: Liquid or low-melting point impurities from the synthesis are contaminating the product.

    • Solution: A pre-purification step is necessary. A rapid silica gel plug filtration is often sufficient to remove highly polar impurities (like residual acids or salts) that inhibit crystallization. See the protocol in Section 3. Following the plug, attempt to crystallize the cleaner material.

Q: After recrystallization, my yield is extremely low. How can I improve it?

A: Causal Analysis & Solution

Low yield is typically a solubility issue. The goal of recrystallization is to exploit a large solubility difference between hot and cold conditions.[8][9]

  • Cause 1: Too Much Solvent: This is the most common error. If an excessive volume of hot solvent is used, the solution will not become supersaturated upon cooling, and the product will remain dissolved.[9]

    • Solution: Place the filtrate back on the heat source and carefully evaporate a portion of the solvent (e.g., 20-30% of the volume). Allow the concentrated solution to cool again. If crystals still don't form, repeat the process.

  • Cause 2: Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for your compound even at room temperature or in an ice bath.

    • Solution: Re-evaluate your solvent system. You may need a less polar solvent or a co-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane). Refer to the Solvent Selection Table in Section 3.

  • Cause 3: Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtration. Use a stemless funnel to prevent clogging. If crystallization occurs, you can try washing the filter paper with a small amount of fresh, hot solvent to recover the product.

Q: My NMR spectrum shows clean product, but there are still trace impurities visible on my TLC plate. How do I remove them?

A: Causal Analysis & Solution

This indicates the presence of impurities with very similar polarity to your product, which co-crystallized.

  • Cause 1: Cooling Rate Was Too Fast: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) can cause the product to crash out of solution, trapping impurities within the crystal structure.[8]

    • Solution: Perform a second recrystallization. This time, ensure the solution cools slowly. Allow the flask to cool to room temperature on the benchtop undisturbed, which can take an hour or more. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.[9]

  • Cause 2: Impurity Profile Requires Chromatography: The impurities are structurally too similar for recrystallization to be effective.

    • Solution: While more resource-intensive, column chromatography is the definitive method for separating compounds of similar polarity. For an amine-containing compound like this, a silica gel column using a gradient elution of hexane/ethyl acetate with 1-2% triethylamine (to prevent peak tailing) is a good starting point.

Section 3: Detailed Purification Protocols

These protocols provide step-by-step methodologies for the most common and effective purification techniques for this compound.

Protocol 1: Recrystallization

This is the primary method for purifying the solid product. The key is selecting the correct solvent.

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8]

Solvent SystemPolarityBoiling Point (°C)Suitability & Rationale
Ethyl Acetate (EtOAc) Medium77Good starting point. The ester and spiroketal groups suggest moderate polarity. Often provides good crystal growth.
Isopropanol (IPA) Medium82Good alternative. The amine functionality may increase solubility in alcohols.
Acetonitrile (ACN) Polar82Potential option. Use if the compound is poorly soluble in EtOAc or IPA.
EtOAc / Hexane Co-SolventVariableExcellent for fine-tuning. Dissolve in minimal hot EtOAc, then add hot hexane dropwise until turbidity appears.
Toluene Non-Polar111Use if other solvents fail. Higher boiling point can sometimes aid in dissolving stubborn solids.
  • Solvent Test: In small test tubes, place ~20 mg of your crude product. Add a few drops of a candidate solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it doesn't dissolve, heat the test tube. If it dissolves when hot and reappears upon cooling, you have found a good solvent.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent (e.g., 5 mL). Heat the flask on a hotplate with stirring.

  • Add Solvent Portion-wise: Add the solvent in small portions (1-2 mL at a time) to the heated mixture until all the solid has just dissolved. Do not add a large excess. [9]

  • Slow Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on the benchtop. Do not disturb it. Crystal formation should begin.[8]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by NMR, LC-MS, and melting point analysis.

Protocol 2: Silica Gel Plug Filtration

Use this technique for rapid removal of highly polar or baseline impurities prior to recrystallization.

  • Prepare the Plug: Place a small cotton or glass wool plug at the bottom of a Pasteur pipette or a small chromatography column. Add a layer of sand (~0.5 cm) followed by silica gel (~5-7 cm). Top with another layer of sand.

  • Equilibrate: Clamp the column and flush it with a non-polar solvent system (e.g., 10:1 Hexane:Ethyl Acetate).

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Using a pipette, carefully load the solution onto the top of the silica gel.

  • Elute: Add your elution solvent (e.g., starting with 10:1 Hexane:EtOAc and moving to 5:1 or 3:1) to the top of the column and collect the eluent in fractions. Use a TLC plate to monitor the fractions and identify which ones contain your desired product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator. The resulting solid should be significantly cleaner and ready for recrystallization.

Section 4: Visualization & Workflow
Purification Strategy Decision Tree

This workflow provides a logical pathway for selecting the appropriate purification technique based on the initial assessment of the crude product.

Purification_Workflow start Assess Crude Product (TLC, 1H NMR) is_solid Is the product a solid? start->is_solid is_oily Product is an oil/wax is_solid->is_oily No is_dirty Significant Impurities (Multiple spots on TLC)? is_solid->is_dirty Yes co_evap Co-evaporate with Pentane/Hexane is_oily->co_evap is_clean Mainly one spot (minor impurities) is_dirty->is_clean No purify_plug Perform Silica Plug Filtration (Protocol 2) is_dirty->purify_plug Yes recrystallize Perform Recrystallization (Protocol 1) is_clean->recrystallize purify_plug->recrystallize final_product Pure Crystalline Product (Verify by NMR, MP, LCMS) recrystallize->final_product co_evap->is_solid

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Synthesis of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the Synthesis of Azaspiro Compounds. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital chemical scaffolds. Azaspirocycles, characterized by a shared quaternary carbon between two nitrogen-containing rings, offer a rigid and three-dimensional architecture that is increasingly sought after in medicinal chemistry to "escape from flatland".[1][2] This unique topology allows for precise vectoral orientation of substituents, often leading to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[1][3][4]

However, the construction of the sterically congested spirocyclic core presents significant synthetic hurdles. This guide provides practical, field-tested solutions to common challenges in a direct question-and-answer format, supplemented by in-depth troubleshooting protocols and validated experimental procedures.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the synthesis of azaspiro compounds.

Q1: What are the primary challenges in controlling stereoselectivity (diastereo- and enantioselectivity) in azaspirocycle synthesis?

A: The central challenge is the construction of the quaternary spirocenter with high stereocontrol. Since this carbon connects two rings, its configuration dictates the overall three-dimensional shape of the molecule. Key difficulties and solutions include:

  • Controlling Facial Selectivity: In cyclization reactions, the incoming group can often approach the planar precursor from two different faces, leading to a mixture of diastereomers. The development of highly diastereoselective and enantioselective methods is crucial.[5]

  • Catalyst-Controlled Selectivity: For reactions like cyclopropanation, the choice of catalyst is paramount. Chiral dirhodium catalysts, for example, can create a chiral pocket that forces the substrate to approach in a specific orientation, leading to high enantioselectivity.[2][5] However, these reactions can be challenging with unsymmetrical alkenes, which may lead to diastereomeric mixtures.[2][5]

  • Substrate-Controlled Selectivity: Introducing a chiral auxiliary or a bulky substituent onto the starting material can effectively block one face of the molecule, directing the reaction to proceed with high diastereoselectivity.

  • Thermodynamic vs. Kinetic Control: In some cases, the initially formed kinetic product may not be the most stable one. Allowing the reaction to equilibrate at a higher temperature can favor the thermodynamic product, though this may not always be the desired isomer. DFT calculations can sometimes predict whether a reaction is under thermodynamic or kinetic control.[6]

Q2: My intramolecular cyclization to form the azaspiro ring is giving low yields. What are the common causes?

A: Low yields in intramolecular cyclizations are a frequent frustration. The primary culprits are often related to kinetics and thermodynamics that favor competing side reactions.

  • Intermolecular vs. Intramolecular Reactions: The most common side reaction is intermolecular coupling (dimerization or polymerization). To favor the desired intramolecular pathway, high-dilution conditions are essential. This is typically achieved by the slow addition of the substrate via a syringe pump to a large volume of solvent.

  • Ring Strain: The formation of small or highly strained rings (e.g., 3- or 4-membered rings) is energetically unfavorable. Ensure the linker between the reacting functional groups is of an appropriate length to form a stable 5- or 6-membered ring.

  • Activation Method: The method used to initiate the cyclization is critical. For amide cyclizations, powerful activating agents like triflic anhydride (Tf₂O) can be effective.[7][8][9] For Prins-type cyclizations, a strong Lewis acid such as titanium tetrachloride (TiCl₄) is often required to promote the reaction.[10][11]

  • Steric Hindrance: Bulky groups near the reaction centers can impede the cyclization. It may be necessary to redesign the synthetic route to install these groups after the core azaspirocycle is formed.

Q3: How do I choose the right protecting group for the nitrogen atom, and when should I remove it?

A: Nitrogen protecting groups are crucial for preventing unwanted side reactions, but their selection and removal must be planned carefully to ensure compatibility with your overall synthetic scheme. A protecting-group-free synthesis is ideal for atom economy but not always feasible.[12][13]

The choice depends on the stability of the group to subsequent reaction conditions:

  • Boc (tert-Butoxycarbonyl): Stable to basic and nucleophilic conditions but easily removed with strong acids (e.g., TFA, HCl). It is a good choice when subsequent steps involve base-catalyzed reactions or organometallics.

  • Cbz (Carboxybenzyl): Stable to acidic and basic conditions but is readily removed by catalytic hydrogenation (e.g., H₂, Pd/C). This is ideal if your molecule does not contain other reducible groups like alkenes or alkynes.

  • Ts (Tosyl): A very robust group, stable to strong acids, bases, and many oxidizing/reducing conditions. Its removal often requires harsh conditions (e.g., sodium in liquid ammonia, or strong reducing agents like LiAlH₄), which may not be compatible with other functional groups.

  • PMB (p-Methoxybenzyl): Can be removed under oxidative conditions (e.g., DDQ, CAN), offering an alternative to acidic or reductive cleavage.

Protecting Group Common Reagents for Cleavage Stability
Boc TFA, HCl in DioxaneStable to base, hydrogenation, mild oxidation.
Cbz H₂, Pd/C; HBr/AcOHStable to acid, base.
Tosyl (Ts) Na/NH₃(l); LiAlH₄; Mg/MeOHStable to strong acid/base, oxidation.
PMB DDQ, CAN, TFAStable to base, hydrogenation.

Q4: I'm observing significant formation of side products, such as dimers or rearranged molecules. How can I minimize these?

A: Side product formation is often linked to the issues of reaction kinetics and substrate stability.

  • Dimers/Oligomers: As mentioned in Q2, this is typically due to intermolecular reactions competing with the desired intramolecular cyclization. The primary solution is to employ high-dilution techniques .

  • Rearranged Products: Rearrangements, such as the semipinacol reaction, occur when a reactive intermediate (e.g., a carbocation or an azacarbenium ion) can rearrange to a more stable form before the desired reaction occurs.[14] To control this:

    • Lower the Temperature: This can slow down the rate of rearrangement relative to the desired reaction.

    • Modify the Lewis Acid/Catalyst: A different Lewis acid might coordinate in a way that disfavors the rearrangement pathway.

    • Substrate Design: Strategically placing electron-withdrawing groups can destabilize carbocation intermediates, potentially preventing rearrangement.

  • Tandem/Cascade Reactions: Designing a synthesis where the intermediate of the first reaction is immediately consumed in a subsequent reaction within the same pot can be highly effective at preventing side reactions.[7][8][10][11][15] This strategy improves efficiency and minimizes the isolation of unstable intermediates.

Section 2: Troubleshooting Guides

This section provides in-depth, structured guidance for resolving complex experimental problems.

Guide 1: Issue - Poor Diastereoselectivity in Cyclization Reactions
  • Problem Identification: NMR analysis of the crude product shows multiple sets of peaks for key protons, and HPLC analysis reveals two or more closely eluting peaks, indicating a mixture of diastereomers.

  • Potential Causes & Explanations:

    • Low Facial Selectivity: The cyclizing group is attacking a prochiral center (e.g., an imine or ketone) with little to no preference for one face over the other. This is common with flexible, acyclic precursors.

    • Multiple Reactive Conformations: The linear precursor can adopt several low-energy conformations, some of which lead to one diastereomer upon cyclization, while others lead to the other.

    • Reaction Conditions Favoring Both Kinetic and Thermodynamic Products: The reaction may be running under conditions (e.g., elevated temperature) where the kinetic product can revert to the starting material or an intermediate and then form the more stable thermodynamic product, resulting in a mixture.

  • Solutions & Methodologies:

    • Optimize Reaction Temperature:

      • Protocol: Set up parallel reactions at room temperature, 0 °C, -40 °C, and -78 °C. Monitor by TLC or LC-MS to assess the diastereomeric ratio at each temperature.

      • Causality: Lowering the temperature increases the energy difference (ΔΔG‡) between the transition states leading to the different diastereomers, often enhancing the selectivity of the kinetically controlled pathway.

    • Modify the Catalyst or Lewis Acid:

      • Protocol: Screen a panel of catalysts or Lewis acids with varying steric bulk. For example, in a Prins cyclization, compare TiCl₄, SnCl₄, and the bulkier Ti(O-iPr)₄.

      • Causality: A bulkier catalyst can create a more organized and sterically hindered transition state, forcing the substrate into a single reactive conformation to avoid steric clashes.

    • Implement Substrate Control:

      • Protocol: If possible, temporarily replace a small substituent on the precursor with a bulky group (e.g., replace a methyl with a triisopropylsilyl (TIPS) group). This bulky group can act as a "steric directing group."

      • Causality: The bulky group will thermodynamically favor conformations where it is distal to other large groups, locking the molecule into a specific conformation prior to cyclization.

    • Vary the Solvent:

      • Protocol: Run the reaction in a range of solvents with different polarities (e.g., Hexane, Toluene, Dichloromethane, THF, Acetonitrile).

      • Causality: The solvent can influence the stability of the transition states. More polar solvents may better stabilize a more polar transition state, potentially altering the diastereomeric outcome.

  • Visualization: Steric Hindrance Directing Stereoselectivity

    Caption: Effect of a bulky directing group on facial selectivity.

Guide 2: Issue - Failure of Ring-Closing Metathesis (RCM) for Azaspirocycle Formation
  • Problem Identification: The reaction yields only recovered starting material, or a complex mixture of oligomers/polymers is observed by NMR and MS, with no sign of the desired cyclized product. This strategy is often used in diversity-oriented synthesis.[16]

  • Potential Causes & Explanations:

    • Catalyst Poisoning: The lone pair on the nitrogen atom can coordinate to the ruthenium catalyst, deactivating it. Other functional groups like unprotected thiols or phosphines can also act as poisons.

    • Unfavorable Thermodynamics: The formation of a highly strained ring may be energetically disfavored, making the reverse reaction (ring-opening) or intermolecular reaction more likely.

    • Steric Hindrance: Bulky substituents near the olefins can prevent the large RCM catalyst from coordinating to the double bond.

    • Catalyst Decomposition: RCM catalysts are sensitive to oxygen and impurities in the solvent.

  • Solutions & Methodologies:

    • Implement a Robust Protecting Group Strategy:

      • Protocol: Ensure the nitrogen atom is protected with an electron-withdrawing, non-coordinating group like tosyl (Ts) or a Boc group.

      • Causality: These groups withdraw electron density from the nitrogen, reducing the basicity of its lone pair and preventing it from coordinating to and poisoning the metal center of the catalyst.

    • Select the Appropriate Catalyst:

      • Protocol: If a 1st Generation Grubbs catalyst fails, switch to a more reactive and stable 2nd or 3rd Generation catalyst (e.g., Grubbs II, Hoveyda-Grubbs II).

      • Causality: Later-generation catalysts have higher initiation rates and greater stability, making them more effective for challenging or sterically hindered substrates and more resistant to trace impurities.

    • Optimize Reaction Conditions:

      • Protocol:

        • High Dilution: Prepare a solution of the diene substrate (e.g., 0.1 M in a degassed solvent). Using a syringe pump, add this solution slowly over several hours (e.g., 4-8 hours) to a refluxing solution of the catalyst in the same solvent.

        • Solvent Degassing: Before use, thoroughly degas the solvent (e.g., toluene or DCM) by bubbling argon or nitrogen through it for at least 30 minutes or by using several freeze-pump-thaw cycles.

      • Causality: Slow addition maintains a very low concentration of the substrate, ensuring that the reactive ends of a single molecule are more likely to find each other (intramolecular) than to react with another molecule (intermolecular). Degassing removes oxygen, which can irreversibly decompose the catalyst.

  • Visualization: Workflow for Troubleshooting RCM Reactions

    RCM_Troubleshooting Start RCM Reaction Fails (No Product / Polymer) Q1 Is the Nitrogen Protected? Start->Q1 A1 Protect Nitrogen (e.g., with Boc or Ts) Q1->A1 No Q2 Which Catalyst Was Used? Q1->Q2 Yes A1->Q2 A2 Switch to 2nd or 3rd Gen. (e.g., Hoveyda-Grubbs II) Q2->A2 1st Gen. Q3 Are High-Dilution Conditions Being Used? Q2->Q3 2nd/3rd Gen. A2->Q3 A3 Use Syringe Pump for Slow Addition of Substrate Q3->A3 No Q4 Was the Solvent Degassed? Q3->Q4 Yes A3->Q4 A4 Degas Solvent Rigorously (e.g., Ar bubbling) Q4->A4 No Success Successful Cyclization Q4->Success Yes A4->Success

    Caption: Decision workflow for troubleshooting failed RCM reactions.

Guide 3: Difficulty in Purification of the Final Azaspiro Compound
  • Problem Identification: The target compound co-elutes with impurities during silica gel chromatography, streaks badly (tailing), or appears to decompose on the column.

  • Potential Causes & Explanations:

    • Polarity Issues: The product and a key impurity have very similar polarities, making separation by normal-phase chromatography difficult.

    • Basicity of the Amine: Free amines (especially secondary or primary) are basic and can interact strongly and irreversibly with the acidic silanol groups on the surface of silica gel, leading to significant tailing and poor recovery.

    • Product Instability: The compound may be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.

  • Solutions & Methodologies:

    • Modify the Chromatographic System:

      • Protocol for Basic Compounds: Add a basic modifier to the eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or a 1% solution of 7N ammonia in methanol.

      • Protocol for Acid-Sensitive Compounds: Use deactivated or "neutral" silica, or switch to an alternative stationary phase like neutral alumina.

      • Causality: The basic modifier competes with the product for binding to the acidic sites on the silica, allowing the compound to elute more cleanly and symmetrically. Neutral stationary phases lack these acidic sites altogether.

    • Utilize Acid-Base Extraction:

      • Protocol:

        • Dissolve the crude mixture in an organic solvent (e.g., EtOAc, DCM).

        • Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The basic azaspiro compound will become protonated and move into the aqueous layer.

        • Separate the layers. The organic layer now contains non-basic impurities and can be discarded.

        • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) until it is strongly basic (pH > 12).

        • Re-extract the now deprotonated, neutral product back into an organic solvent.

        • Dry and concentrate the organic layer to yield the purified product.

      • Causality: This method separates compounds based on their acid-base properties rather than polarity, providing an orthogonal purification strategy that is often highly effective.

    • Attempt Crystallization:

      • Protocol: If the purified or semi-pure product is a solid, attempt recrystallization. Dissolve the solid in a minimum amount of a hot solvent in which it is soluble, then either cool it slowly or add a co-solvent ("anti-solvent") in which it is insoluble until turbidity is observed. Allow crystals to form slowly.

      • Causality: The slow formation of a crystal lattice is a highly specific process that tends to exclude impurities, often resulting in very high purity material.

  • Visualization: Purification Strategy Decision Tree

    Purification_Strategy Start Purification Challenge Q1 Is the compound a free amine (basic)? Start->Q1 A1 Add Et3N or NH3/MeOH to eluent for column chromatography Q1->A1 Yes Q2 Is the compound acid-sensitive? Q1->Q2 No Success Pure Compound A1->Success A2 Use neutral alumina or deactivated silica Q2->A2 Yes Q3 Do impurities have similar polarity? Q2->Q3 No A2->Success A3 Perform Acid-Base Extraction Q3->A3 Yes Q4 Is the product a solid? Q3->Q4 No A3->Success A4 Attempt Recrystallization Q4->A4 Yes Q4->Success No, try Prep-HPLC A4->Success

    Caption: Decision tree for selecting an appropriate purification method.

Section 3: Key Experimental Protocols

The following are representative protocols for the construction of azaspirocyclic cores, based on established and reliable methodologies.

Protocol 1: Tandem Intramolecular Prins Cyclization/Schmidt Reaction for Azaspiro[17][17]nonane Synthesis

This protocol is adapted from methodologies designed for the efficient construction of the azaspiro[17][17]nonane core.[10][11] It relies on a Lewis acid-promoted cascade reaction.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the azido-acetal substrate (1.0 eq) and anhydrous dichloromethane (DCM, to make a 0.05 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add titanium tetrachloride (TiCl₄, 1.5 eq, typically as a 1 M solution in DCM) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 10 °C over a period of 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench it by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel, and separate the layers. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired tricyclic azaspiro compound.

Protocol 2: Rhodium-Catalyzed Enantioselective Cyclopropanation for Azaspiro[n.2]alkane Synthesis

This protocol is based on methods for the highly enantioselective synthesis of azaspiro[n.2]alkanes using chiral dirhodium catalysts.[2][5]

  • Reaction Setup: In a glovebox, add the chiral dirhodium catalyst (e.g., Rh₂(S-p-PhTPCP)₄, 0.1-1.0 mol%) and the exocyclic olefin substrate (1.0 eq) to a flame-dried Schlenk flask. Add anhydrous, degassed solvent (e.g., dichloromethane or hexane).

  • Substrate Preparation: In a separate flask, prepare a solution of the donor/acceptor carbene precursor (e.g., a diazo compound, 1.1 eq) in the same anhydrous, degassed solvent.

  • Slow Addition: Remove the reaction flask from the glovebox and place it under a positive pressure of nitrogen. Using a syringe pump, add the diazo compound solution to the catalyst/olefin mixture over a period of 4-10 hours.

  • Reaction: Stir the reaction at the specified temperature (often room temperature) for the duration of the addition and for an additional 1-2 hours after the addition is complete, or until TLC/GC-MS analysis indicates full consumption of the starting olefin.

  • Quenching and Workup: Quench any remaining diazo compound by adding a few drops of acetic acid or by exposing the reaction to air. Concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the enantiomerically enriched azaspiro[n.2]alkane. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

References

Technical Support Center: Stereoselective Synthesis of Spiroketal-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of spiroketals. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these vital structural motifs. Spiroketals are privileged scaffolds in numerous natural products and pharmaceuticals, yet their stereocontrolled synthesis presents a classical challenge in organic chemistry.[1] This resource provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to help you achieve your synthetic goals with precision and efficiency.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during spiroketal synthesis in a question-and-answer format, focusing on root causes and actionable solutions.

Problem 1: Poor Diastereoselectivity (Low dr)

Question: My spiroketalization reaction produces a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?

Answer: This is one of the most common challenges and typically points to a lack of control over the cyclization equilibrium or reaction pathway. The outcome is governed by the choice between thermodynamic and kinetic control.

Potential Cause A: Unintended Thermodynamic Equilibration Under acidic conditions (either Brønsted or Lewis acid catalysis), the spiroketalization is often reversible.[2] If the reaction is run for too long or at too high a temperature, the product ratio will reflect the relative thermodynamic stability of the possible diastereomers. The most stable isomer is usually the one that minimizes steric interactions and maximizes stabilizing stereoelectronic effects, such as the anomeric effect.

  • Expert Insight: The "thermodynamic sink" product is not always the desired one. Many complex natural products contain the less stable, kinetically favored spiroketal isomer.

  • Solution:

    • Lower the Reaction Temperature: Reducing thermal energy can trap the kinetically preferred product before it has a chance to equilibrate.

    • Shorten Reaction Time: Carefully monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed, but before the product mixture begins to equilibrate.

    • Change the Acid Catalyst: A milder acid may favor the kinetic product. For example, using pyridinium p-toluenesulfonate (PPTS) instead of trifluoroacetic acid (TFA) can prevent full equilibration.

Potential Cause B: Ineffective Kinetic Control If you are targeting the less stable diastereomer, a kinetically controlled reaction is necessary.[1] This requires conditions where the cyclization is irreversible and the product distribution is determined by the difference in activation energies of the competing transition states.

  • Expert Insight: Kinetically controlled reactions often rely on substrate pre-organization or specific catalyst-substrate interactions to favor one transition state over another.

  • Solution:

    • Employ Chelating Lewis Acids: Multidentate Lewis acids like Ti(Oi-Pr)₄ can chelate to the substrate's hydroxyl groups and the forming oxocarbenium ion, directing the nucleophilic attack from a specific face and leading to retention of configuration.[3][4]

    • Utilize Transition Metal Catalysis: Gold(I) or Iridium(I) catalysts can activate alkyne or allyl precursors under neutral or mildly acidic conditions, promoting irreversible cyclizations that are governed by kinetic factors.[5][6][7]

    • Substrate-Directed Synthesis: Modify the precursor to introduce steric bulk or directing groups that inherently favor the formation of the desired diastereomer. The Tan group's use of glycal epoxides is a premier example of this strategy.[3]

Problem 2: Low or No Enantioselectivity (Low ee)

Question: I am attempting an asymmetric spiroketalization, but the product is racemic or has a very low enantiomeric excess (ee). What is going wrong?

Answer: Achieving high enantioselectivity requires a well-defined chiral environment during the key bond-forming step. Low ee values suggest issues with the catalyst, substrate, or reaction conditions.

Potential Cause A: Ineffective Chiral Catalyst The choice of chiral catalyst is paramount. The catalyst must effectively differentiate between the two enantiotopic faces of the prochiral intermediate.

  • Expert Insight: The mechanism of stereocontrol is highly specific to the catalyst class. Chiral phosphoric acids, for instance, often operate through a network of hydrogen bonds in a confined chiral pocket, delivering a proton and orienting the nucleophile simultaneously.[8]

  • Solutions:

    • Screen Chiral Catalysts: The optimal catalyst is often substrate-dependent. It is essential to screen a panel of catalysts. For organocatalysis, vary the backbone of the cinchona alkaloid or the binaphthyl moiety of the phosphoric acid.[8][9]

    • Check Catalyst Purity and Loading: Ensure the catalyst is optically pure and not deactivated. Use the recommended catalyst loading; too little may result in a significant uncatalyzed background reaction, eroding the ee.

    • Consider Bifunctional Catalysis: Catalysts like chiral squaramides or thioureas can activate both the electrophile and the nucleophile, providing a highly organized transition state that enhances enantioselectivity.[9][10][11]

Potential Cause B: Competing Background Reaction If the achiral, uncatalyzed reaction is fast, it will compete with the desired asymmetric pathway, leading to a racemic product.

  • Expert Insight: This is common in acid-catalyzed reactions where even trace amounts of adventitious acid can promote the background reaction.

  • Solutions:

    • Lower the Temperature: The catalyzed pathway typically has a lower activation energy than the uncatalyzed one. Lowering the temperature will slow the background reaction more significantly than the catalyzed one.

    • Use Additives: In some cases, additives like molecular sieves can scavenge water or other impurities that might initiate an uncatalyzed reaction.

    • Optimize Solvent: The solvent can influence the solubility and aggregation state of the catalyst, affecting its activity and the rate of the background reaction.[3]

Problem 3: Difficulty with Product Purification

Question: My reaction produced a mixture of spiroketal diastereomers, but I cannot separate them using standard silica gel chromatography. What are my options?

Answer: Spiroketal diastereomers can have very similar polarities, making them challenging to separate.

  • Expert Insight: The subtle difference in the dipole moment between two diastereomers may not be sufficient for effective separation on silica gel.

  • Solutions:

    • Switch to Reversed-Phase Chromatography: Using a C18 stationary phase with a solvent system like acetonitrile/water or methanol/water can often provide the necessary selectivity to separate isomers that are inseparable on normal phase silica.[12]

    • Derivatization: Temporarily converting a functional group (e.g., a free hydroxyl) into an ester or silyl ether can significantly alter the molecule's conformation and polarity, often making the resulting diastereomeric derivatives separable. The protecting group can be removed after separation.

    • Preparative HPLC: High-performance liquid chromatography, using either normal or reversed-phase columns, offers much higher resolution than flash chromatography and is a reliable method for separating stubborn isomers.[12]

    • Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for obtaining a single, pure diastereomer.

Frequently Asked Questions (FAQs)

Q1: How do I strategically choose between thermodynamic and kinetic conditions for my target spiroketal?

A1: The choice is dictated by the stereochemistry of your target molecule relative to the most stable possible isomer.

  • Choose Thermodynamic Control if: Your target is the most stable diastereomer. This is typically the isomer where bulky substituents occupy equatorial positions and which benefits from maximal anomeric stabilization. Use strong Brønsted or Lewis acids (e.g., TFA, CSA, BF₃·OEt₂) and allow the reaction to reach equilibrium.[1][13]

  • Choose Kinetic Control if: Your target is a less stable diastereomer. This requires conditions that are irreversible or where the kinetic barrier to the desired product is significantly lower than to other isomers. This often involves specialized reagents like chelating Lewis acids, transition-metal catalysts, or organocatalysts at low temperatures.[1][3][4]

G start Define Target Spiroketal Stereochemistry is_stable Is the target the most thermodynamically stable isomer? start->is_stable thermo Pursue Thermodynamic Control is_stable->thermo  Yes kinetic Pursue Kinetic Control is_stable->kinetic No   thermo_methods Methods: - Brønsted/Lewis Acid Catalysis - Higher Temperature - Longer Reaction Time to Equilibrate thermo->thermo_methods kinetic_methods Methods: - Organocatalysis / Transition Metal Catalysis - Chelating Lewis Acids (e.g., Ti(OiPr)4) - Low Temperature / Short Reaction Time - Substrate Control (e.g., Glycal Epoxides) kinetic->kinetic_methods

Q2: What role do protecting groups play, and what is an "orthogonal" strategy?

A2: Protecting groups are essential for masking reactive functional groups (like alcohols or amines) that would otherwise interfere with the desired spiroketalization or subsequent transformations.[14][15] An orthogonal protecting group strategy is crucial for complex molecules. It involves using multiple protecting groups in the same molecule that can be removed under different, specific conditions without affecting the others.[16][17] For example, a silyl ether (like TBS, removed by fluoride) and a benzyl ether (removed by hydrogenolysis) are orthogonal. This allows for selective deprotection and reaction at different sites in the molecule.

Q3: What are the most common precursors for spiroketal synthesis?

A3: The most prevalent strategy involves the acid-catalyzed cyclization of a dihydroxy ketone precursor. However, modern methods have expanded the toolkit significantly. Key precursors now include:

  • Alkynediols/Triols: These are activated by transition metals (especially Au(I)) to undergo hydration and subsequent cyclization in one pot.[18][19]

  • Glycal Epoxides: These precursors are used in elegant kinetically controlled syntheses where the epoxide opening is coupled with cyclization.[3]

  • Exocyclic Vinyl Ethers or Enamides: These can be generated in situ and participate in cascade reactions or cycloadditions to form spiroketals.[5][9][20]

G cluster_0 1. Protonation & Oxocarbenium Formation cluster_1 2. Diastereoselective Cyclization cluster_2 3. Ketal Formation A Dihydroxy Ketone B Protonated Ketone A->B + H+ C Oxocarbenium Ion (Prochiral Center) B->C - H2O D Hemiketal Intermediate C->D Intramolecular Nucleophilic Attack E Final Spiroketal D->E + H+ - H2O

Data Summary & Catalyst Comparison

Choosing the right catalyst system is critical for success. The table below summarizes the characteristics of major catalyst classes used in stereoselective spiroketal synthesis.

Catalyst ClassTypical ControlPrimary SelectivityCommon SubstratesKey Considerations
Brønsted Acids (TFA, CSA)ThermodynamicDiastereoselectiveDihydroxy ketonesRisk of equilibration and side reactions; low cost.[13][21]
Lewis Acids (TiCl₄, Ti(OiPr)₄)Kinetic/Thermo.DiastereoselectiveDihydroxy ketones, Glycal epoxidesChelating acids can provide high kinetic control.[3][4]
Transition Metals (Au, Ir, Pd)KineticDiastereo- & EnantioselectiveAlkynediols, Enol ethersMild conditions; requires specific ligands for asymmetry.[5][6][22]
Organocatalysts (Chiral Phosphoric Acids, Squaramides)KineticEnantioselectiveEnol ethers, Aldehydes/KetonesExcellent for high ee; sensitive to substrate scope.[8][9][23]

Experimental Protocol: Organocatalytic Enantioselective Spiroketalization

This protocol is a representative example based on methodologies for chiral phosphoric acid-catalyzed reactions.[8]

Reaction: Asymmetric spiroketalization of a hydroxy-enol ether precursor.

Materials:

  • Hydroxy-enol ether substrate (1.0 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (0.05 - 0.1 equiv)

  • Anhydrous Toluene (or other non-polar solvent)

  • 4 Å Molecular Sieves (activated)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Add activated 4 Å molecular sieves (approx. 100 mg per 0.1 mmol of substrate) to an oven-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert gas.

  • Reagent Addition: Through the septum, add the chiral phosphoric acid catalyst followed by anhydrous toluene (to achieve a ~0.1 M concentration of the substrate).

  • Substrate Addition: Dissolve the hydroxy-enol ether substrate in a minimal amount of anhydrous toluene and add it dropwise to the stirring catalyst solution at the desired temperature (e.g., room temperature or 0 °C).

  • Reaction Monitoring: Stir the reaction mixture under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a small amount of triethylamine. Filter the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the molecular sieves and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired spiroketal.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude product), and enantiomeric excess (by chiral HPLC or SFC) of the purified product.

References

Technical Support Center: Optimization of Reaction Conditions for Prins Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Prins Cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this powerful C-C and C-O bond-forming reaction. Here, we address common experimental challenges in a direct question-and-answer format, explaining the underlying chemical principles to guide your experimental choices.

Frequently Asked Questions (FAQs)
Q1: My Prins cyclization is showing low to no conversion. What are the likely causes and how can I fix it?

Low conversion is a frequent issue, often stemming from insufficient activation of the carbonyl component or an insufficiently nucleophilic alkene. The core of the Prins cyclization is the acid-catalyzed generation of an oxocarbenium ion, which is then trapped by the homoallylic alcohol.[1][2] If this initial activation is slow, the entire catalytic cycle stalls.

Troubleshooting Steps:

  • Evaluate Your Catalyst: The choice of acid catalyst is paramount.[3]

    • Weak Lewis/Brønsted Acids: If you are using a mild catalyst like FeCl₃ or Amberlyst-15 and observing poor conversion, especially with electron-rich or sterically hindered aldehydes, the catalyst may be too weak to efficiently generate the oxocarbenium ion.

    • Solution: Switch to a more potent Lewis acid. Stronger Lewis acids like SnCl₄, BiCl₃, or TMSOTf are known to be highly effective.[3] For particularly challenging substrates, highly acidic confined Brønsted acids, such as imino-imidodiphosphates (iIDPs), can promote cyclization of even unactivated aldehydes.[4]

  • Increase Reaction Temperature: The activation energy for the formation of the oxocarbenium ion can be significant.

    • Causality: Increasing the temperature provides the necessary thermal energy to overcome this barrier. However, be aware that higher temperatures can also promote side reactions.[5]

    • Alternative - Microwave Irradiation: Microwave-assisted synthesis can be a highly effective alternative to conventional heating. It can lead to rapid temperature increases, overcoming kinetic barriers and significantly reducing reaction times, which can also minimize byproduct formation.[3]

  • Check Substrate Reactivity:

    • Sterically Hindered Aldehydes: Bulky groups around the carbonyl impede the approach of the catalyst and the homoallylic alcohol, slowing the reaction.[3]

    • Electron-Rich Aldehydes: Electron-donating groups on the aldehyde can destabilize the resulting positively charged oxocarbenium ion, making its formation less favorable.[3]

    • Solution: For unreactive aldehydes, employing stronger catalysts is the primary solution. Alternatively, consider a substrate modification strategy, such as using a more nucleophilic alkene (e.g., in a silyl-Prins cyclization) to increase the rate of the C-C bond formation step.[3][6]

Q2: My reaction is producing a complex mixture of byproducts. What are the common side reactions and how can I suppress them?

The carbocationic intermediates in the Prins cyclization are susceptible to various competing reaction pathways. The product distribution is highly dependent on the reaction conditions.[2][7]

Common Side Reactions and Mitigation Strategies:

  • Etherification: Under acidic conditions, the homoallylic alcohol can react with itself or another alcohol molecule to form ethers.[7]

    • Solution: Ensure anhydrous reaction conditions. Use freshly distilled solvents and flame-dried glassware. Running the reaction at lower temperatures, if feasible for the main reaction, can also disfavor this bimolecular side reaction.

  • Dimerization/Polymerization: The acidic conditions can promote the polymerization of the alkene starting material.[7]

    • Solution: This is often a problem with highly reactive alkenes like styrene.[2] Using a less acidic catalyst or running the reaction at a lower temperature can help. Maintaining a low concentration of the alkene by slow addition can also be effective.

  • Formation of Acyclic Products (Ene Reaction): Instead of cyclizing, the intermediate can lose a proton to form an allylic alcohol, which is the formal product of a competing Carbonyl-Ene reaction.[5][7]

    • Solution: The choice of Lewis acid can influence this pathway. Some catalysts may favor the ene pathway. Screening different Lewis acids is recommended. Lower temperatures generally favor the cyclization pathway.

  • Formation of 1,3-Diols: Trapping of the carbocation intermediate by water will lead to the formation of 1,3-diols.[2]

    • Solution: As with etherification, maintaining strictly anhydrous conditions is crucial if the tetrahydropyran is the desired product.

Q3: I am observing poor diastereoselectivity in my Prins cyclization. How can I improve the stereochemical outcome?

The stereoselectivity of the Prins cyclization is typically governed by the formation of a chair-like transition state where bulky substituents prefer to occupy equatorial positions.[6][8] However, several factors can lead to poor diastereoselectivity.

Improving Diastereoselectivity:

  • Catalyst and Counter-ion Effects: The nature of the Lewis acid and its counter-ion can significantly influence the stereochemical outcome.

    • Mechanism: The counter-ion can associate with the intermediate carbocation. A small, tightly associated counter-ion (from a catalyst like TMSBr) can lead to axial attack, while a larger, less nucleophilic counter-ion (from a catalyst like SnBr₄) allows for a solvent-separated ion pair, which can favor equatorial attack.[8][9]

    • Actionable Advice: Screen a variety of Lewis acids with different counter-ions (e.g., TMSOTf, BiCl₃, SnBr₄) to empirically determine the best system for your substrate.[10]

  • Solvent Polarity: The polarity of the solvent can influence the stability of the transition states and intermediates.

    • Observation: In some asymmetric Prins cyclizations, enantioselectivity has been shown to increase with decreasing solvent polarity.[8]

    • Actionable Advice: Screen a range of anhydrous solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile).

  • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity.

    • Causality: At lower temperatures, the reaction is under greater kinetic control, and the energy difference between the diastereomeric transition states becomes more significant, favoring the formation of the more stable transition state.[11]

Q4: My chiral product is showing significant loss of enantiomeric excess (ee). What is causing this racemization?

Racemization is a known challenge in Prins cyclizations, particularly with certain substrates. The primary culprit is a competing reversible 2-oxonia-Cope rearrangement.[6][8][9]

Understanding and Preventing Racemization:

  • Mechanism of Racemization: The initially formed oxocarbenium ion can undergo a[8][8]-sigmatropic rearrangement (2-oxonia-Cope), which can lead to the erosion of stereochemical information.[8] This is more likely to occur if the oxocarbenium intermediates are of similar energy.[9] Additionally, for substrates like benzylic alcohols, racemization can occur via a solvolysis mechanism that generates a stabilized, achiral benzylic cation.[12]

  • Strategies to Suppress Racemization:

    • Use of Masked Aldehydes: Instead of starting with a free aldehyde, an α-acetoxy ether can be used as a precursor. The oxocarbenium ion is generated in situ under Lewis acidic conditions, and this has been shown to proceed without loss of optical purity.[6][8]

    • Substrate Design: Design the substrate to destabilize the oxocarbenium intermediate that would be formed after the oxonia-Cope rearrangement, or to stabilize the desired tetrahydropyranyl carbocation.[9]

    • Careful Selection of Reaction Conditions: The choice of Lewis acid, solvent, and temperature can influence the rate of the desired cyclization versus the competing racemization pathways.[12] Kinetic control (lower temperatures) is generally preferred.

Troubleshooting and Optimization Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in Prins cyclization reactions.

Prins_Troubleshooting Start Problem with Prins Cyclization Low_Conversion Low / No Conversion Start->Low_Conversion Byproducts Byproduct Formation Start->Byproducts Low_Selectivity Poor Diastereoselectivity Start->Low_Selectivity Racemization Loss of ee Start->Racemization Change_Catalyst Switch to Stronger Catalyst (e.g., SnCl₄, TMSOTf, BiCl₃) Low_Conversion->Change_Catalyst Cause: Weak Catalyst Increase_Temp Increase Temperature or Use Microwave Irradiation Low_Conversion->Increase_Temp Cause: High Activation Energy Modify_Substrate Use More Reactive Substrate (e.g., Silyl-Prins) Low_Conversion->Modify_Substrate Cause: Unreactive Substrate Anhydrous Ensure Anhydrous Conditions Byproducts->Anhydrous Issue: Diols, Ethers Lower_Temp_Conc Lower Temperature / Concentration Byproducts->Lower_Temp_Conc Issue: Polymerization, Ene Screen_Catalysts Screen Lewis Acids (Vary Counter-ion) Low_Selectivity->Screen_Catalysts Factor: Counter-ion Effects Screen_Solvents Screen Solvents (Vary Polarity) Low_Selectivity->Screen_Solvents Factor: Transition State Stabilization Lower_Temp_Selectivity Lower Reaction Temperature Low_Selectivity->Lower_Temp_Selectivity Factor: Kinetic Control Masked_Aldehyde Use Masked Aldehyde (e.g., α-acetoxy ether) Racemization->Masked_Aldehyde Mechanism: Oxonia-Cope Redesign_Substrate Substrate Redesign to Discourage Rearrangement Racemization->Redesign_Substrate Mechanism: Oxonia-Cope

Caption: Troubleshooting Decision Tree for Prins Cyclization.

Quantitative Data Summary: Catalyst and Condition Screening

The choice of catalyst and reaction conditions can dramatically impact the yield and selectivity of the Prins cyclization. The following table summarizes common choices and their typical applications.

Catalyst TypeExamplesTypical Loading (mol%)Temperature Range (°C)Key Characteristics & Best Use Cases
Brønsted Acids p-TsOH, H₂SO₄, Amberlyst-155 - Stoichiometric25 to >100Classical conditions; can lead to side reactions like polymerization and etherification.[7] Good for simple, robust substrates.
Standard Lewis Acids FeCl₃, InBr₃5 - 200 to 80Milder than strong Lewis acids; can be effective for activated substrates. InBr₃ is noted for overcoming epimerization issues.[8]
Strong Lewis Acids SnCl₄, BiCl₃, TMSOTf, BF₃·OEt₂5 - 100-78 to 25Highly effective for unreactive or sterically hindered aldehydes.[3][6] TMSOTf is a very powerful catalyst. Choice can influence diastereoselectivity.[10]
Rhenium Catalysts Re₂O₇, O₃ReOSiPh₃1 - 525Effective for promoting spirocyclizations and reactions with less common substrates.[1][13]
Chiral Brønsted Acids BINOL-derived phosphoric acids, iIDPs2.5 - 1025 - 40Essential for enantioselective Prins cyclizations. Confined iIDP catalysts can activate challenging substrates with high enantiocontrol.[1][4]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Prins Cyclization

This protocol provides a general starting point for screening Lewis acids in a Prins cyclization to form a 4-hydroxytetrahydropyran.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, Hexanes)

  • Lewis Acid (e.g., SnCl₄, BiCl₃, TMSOTf) (0.05 - 1.0 equiv)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 equiv).

  • Dissolve the alcohol in the chosen anhydrous solvent (to make a ~0.1 M solution).

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Add the aldehyde (1.2 equiv) to the solution.

  • Add the Lewis acid catalyst to the stirred solution. For highly reactive catalysts like TMSOTf, this should be done dropwise.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature, then transfer it to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydropyran product.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_1 1. Add homoallylic alcohol to flame-dried flask prep_2 2. Dissolve in anhydrous solvent prep_1->prep_2 prep_3 3. Cool to desired temperature prep_2->prep_3 prep_4 4. Add aldehyde prep_3->prep_4 react_1 5. Add Lewis acid catalyst prep_4->react_1 react_2 6. Stir and monitor (TLC, GC-MS) react_1->react_2 workup_1 7. Quench with sat. NaHCO₃ react_2->workup_1 work_up_2 8. Extract with organic solvent workup_1->work_up_2 work_up_3 9. Dry and concentrate work_up_2->work_up_3 work_up_4 10. Purify by chromatography work_up_3->work_up_4

Caption: Experimental Workflow for Prins Cyclization.

References

Technical Support Center: Managing Scalability Issues in Azaspiro Compound Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of azaspiro compounds. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale discovery to larger-scale production. Azaspirocycles are pivotal scaffolds in modern medicinal chemistry, prized for their rigid three-dimensional structures that can enhance potency, selectivity, and pharmacokinetic properties.[1][2] However, their synthesis at scale presents unique difficulties.[3][4]

This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and process development experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the scalability of azaspiro compound synthesis.

Q1: My azaspirocyclization reaction works perfectly on a 100 mg scale, but the yield drops significantly at 10 g. What are the most likely causes?

A: This is a classic scalability issue. The drop in yield is rarely due to a single factor but rather a combination of physical and chemical phenomena that are negligible at the lab scale but become dominant in larger reactors. The primary culprits are often:

  • Mass and Heat Transfer Limitations: Inadequate mixing in a larger vessel can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The surface-area-to-volume ratio decreases as scale increases, making it harder to control temperature, which is critical for many sensitive cyclization reactions.[5]

  • Reagent Addition and Stoichiometry: The rate of addition for a key reagent, which might be instantaneous on a small scale, can significantly impact the reaction profile at a larger scale. Slow or poorly dispersed addition can lead to the buildup of reactive intermediates and the formation of impurities.

  • Changes in Reaction Kinetics: A reaction that appears clean and fast at the milligram scale might reveal slower, competing side reactions (e.g., dimerization, decomposition) that only become significant over the longer reaction times or different temperature profiles of a large-scale run.

  • Work-up and Isolation Inefficiencies: Extraction and phase separation can be much less efficient at scale. Product may be lost in aqueous layers or through incomplete precipitation, and extended work-up times can lead to product degradation.

Q2: How do I choose the right synthetic strategy for an azaspiro compound with scalability in mind from the beginning?

A: Selecting a scalable route early in the drug discovery process is crucial for long-term success.[6][7] Key considerations include:

  • Convergent vs. Linear Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is generally preferable for scalability as it allows for process optimization on each branch and typically results in higher overall yields.

  • Robust and Well-Understood Reactions: Favor reactions with well-documented mechanisms and a broad tolerance for different functional groups. For instance, intramolecular reductive amination or robust metal-catalyzed cyclizations (e.g., using rhodium or palladium) are often more scalable than reactions requiring cryogenic temperatures or highly sensitive organometallic reagents.[8][9]

  • Avoiding Problematic Reagents and Procedures: Steer clear of reagents that are toxic, explosive, or prohibitively expensive at scale (e.g., certain heavy metal catalysts, azide reagents, high-pressure hydrogenations requiring specialized equipment).[4] Also, avoid methods that require extensive chromatographic purification after every step, as this is a major bottleneck in production.[10][11]

  • Telescoping Processes: Design the synthesis so that multiple steps can be performed in a single reactor without isolating intermediates. This reduces handling losses, solvent waste, and production time.

Q3: What are the primary challenges in controlling stereoselectivity (diastereoselectivity or enantioselectivity) during the scale-up of azaspirocyclization?

A: Maintaining stereocontrol is a paramount challenge. Factors that can erode selectivity at scale include:

  • Temperature Fluctuations: As mentioned, poor heat transfer can lead to temperature gradients within the reactor. Many stereoselective reactions have a narrow optimal temperature window, and deviations can significantly lower the diastereomeric or enantiomeric excess.

  • Mixing and Reagent Dispersion: The formation of the desired stereoisomer often depends on a specific transition state geometry.[12] Inefficient mixing can alter the effective concentration of reagents and catalysts at the point of reaction, potentially favoring alternative, less selective pathways.

  • Catalyst Activity and Loading: In asymmetric catalysis, the catalyst's performance can be sensitive to impurities that may be present in lower-grade, bulk starting materials. Furthermore, achieving homogeneous catalyst distribution in a large volume can be difficult, impacting reproducibility.[9]

  • Solvent Effects: While solvent choice is optimized at the lab scale, using different grades of solvent or slight variations in solvent composition (e.g., water content) at scale can influence the reaction environment and affect stereochemical outcomes.

Part 2: Troubleshooting Guide

This guide provides specific, actionable advice for common problems encountered during the scale-up of azaspiro compound production.

Section A: Yield, Conversion, and Reaction Kinetics

Problem: Incomplete conversion or stalled reaction at large scale.

  • Causality: This often points to mass transfer limitations or catalyst deactivation. If a solid reagent or catalyst is used, its suspension and contact with the dissolved reactants may be insufficient in a large, poorly agitated vessel. Catalysts can also be deactivated by impurities leaching from reactor walls or introduced with bulk-grade starting materials.

  • Troubleshooting Protocol:

    • Analyze Reactor Agitation: Model the mixing in your production reactor. Is the impeller type and speed sufficient to ensure a homogeneous suspension? Consider switching to a different impeller design (e.g., pitched-blade turbine for better solid suspension).

    • In-Process Control (IPC) Sampling: Take samples throughout the reaction to monitor conversion (e.g., by HPLC or UPLC). A stalled reaction curve that plateaus early suggests a deactivation event.

    • Catalyst Poisoning Study: Pre-treat your bulk starting materials and solvent with activated carbon to remove potential catalyst poisons. Run a small-scale reaction using these purified materials to see if conversion improves.

    • Re-evaluate Catalyst Loading: A slight increase in catalyst loading may be necessary to compensate for minor deactivation pathways that are only apparent at scale.

Problem: Formation of a new, major impurity not seen on the lab scale.

  • Causality: This is typically caused by poor heat transfer leading to thermal degradation or side reactions with higher activation energies.[5] It can also result from extended reaction times. For example, an intramolecular aza-Prins or Pictet-Spengler type reaction might be clean at 60°C for 2 hours in a flask, but if a large reactor takes 2 hours just to reach that temperature, the starting material may decompose or oligomerize.[12][13]

  • Troubleshooting Workflow:

Section B: Selectivity and Isomer Control

Problem: Loss of diastereoselectivity during scale-up of a spirocyclization reaction.

  • Causality: The energy difference between the transition states leading to different diastereomers can be small. Subtle changes in reaction conditions, magnified at scale, can easily erode the selectivity. Key factors are temperature control and the rate of iminium ion (or equivalent reactive intermediate) formation. [12]* Data-Driven Optimization: A Design of Experiments (DoE) approach is highly recommended to systematically investigate the impact of critical parameters.

    Table 1: Example DoE Parameters for Optimizing Diastereoselectivity

FactorLevel 1Level 2Level 3Rationale
Temperature (°C) -10010Lower temperatures often favor the thermodynamically more stable transition state, enhancing selectivity.
Addition Time (h) 0.524Slower addition can maintain a low concentration of the reactive intermediate, suppressing side reactions.
Solvent Toluene2-MeTHFDCMSolvent polarity and coordinating ability can influence the stability of the transition state.
Dehydrating Agent MgSO₄Molecular SievesDean-StarkFor reactions generating water (e.g., iminium formation), efficient water removal is critical to prevent side reactions.
  • Experimental Protocol: Optimizing an Aza-Spirocyclization via Iminium Ion

    • Reactor Setup: Equip a jacketed reactor with an overhead stirrer, thermocouple, and a nitrogen inlet. Charge the reactor with the starting keto-amine and the chosen solvent (e.g., Toluene).

    • Dehydration: Add the dehydrating agent (e.g., molecular sieves) and stir for 1 hour to dry the solvent and starting material.

    • Cooling: Cool the reactor to the target temperature (e.g., 0°C) as defined by your DoE.

    • Acid Addition: Prepare a solution of the acid catalyst (e.g., TFA, CSA) in the reaction solvent. Add this solution dropwise to the reactor over the specified addition time (e.g., 2 hours) while maintaining the internal temperature.

    • Reaction Monitoring: Monitor the reaction by HPLC, checking for the disappearance of starting material and the ratio of diastereomers (ds).

    • Quench and Work-up: Once the reaction is complete, quench by adding a saturated NaHCO₃ solution. Separate the layers, wash the organic phase, dry, and concentrate.

    • Analysis: Analyze the crude product by ¹H NMR and HPLC to determine the final diastereomeric ratio. Compare results across all DoE runs to identify optimal conditions.

Section C: Work-up, Isolation, and Purification

Problem: Difficult phase separation and emulsion formation during aqueous work-up.

  • Causality: The presence of polar, high-molecular-weight intermediates or byproducts can act as surfactants, stabilizing emulsions. This is exacerbated by intense agitation in large reactors.

  • Troubleshooting:

    • Add Brine: Before separation, add a saturated NaCl solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion.

    • Filter through Celite®: Pass the entire mixture through a pad of diatomaceous earth (Celite®). This can help break up the emulsion and remove interfacial crud.

    • Solvent Swap: Consider a solvent swap before work-up. If the reaction is in a polar solvent like THF, distill it off and replace it with a less water-miscible solvent like MTBE or Toluene.

Problem: Product isolation via crystallization is low-yielding or fails at scale.

  • Causality: Crystallization is a complex process sensitive to purity, solvent composition, temperature, and cooling rate. Impurities that were insignificant at the lab scale can act as crystallization inhibitors. The slow cooling rates of large vessels can also lead to the formation of undesirable polymorphs or oils. [5]* Protocol: Developing a Scalable Crystallization

    • Solvent Screening: Perform a systematic screening to find an optimal solvent system (single solvent or anti-solvent mixture) that provides high solubility at elevated temperatures and low solubility at room temperature or below.

    • Purity Assessment: Ensure the crude material is sufficiently pure (>95% by HPLC is a good starting point). If necessary, perform a rapid filtration through a plug of silica gel to remove polar impurities.

    • Controlled Cooling: Implement a programmed cooling profile in the reactor. A typical profile might be: cool from 80°C to 60°C over 1 hour, hold at 60°C for 2 hours (for crystal growth), then cool from 60°C to 20°C over 4 hours.

    • Seeding: Once the solution becomes supersaturated during cooling, add a small quantity (0.1-1.0 wt%) of pure seed crystals. This is critical for controlling polymorphism and ensuring consistent particle size.

    • Isolation and Drying: Isolate the crystals by filtration and wash with a cold anti-solvent. Dry the product under vacuum at a controlled temperature.

    Caption: A robust workflow for scalable crystallization.

References

Navigating the Challenges of Purifying Polar Basic Azaspiro Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The purification of polar basic azaspiro compounds presents a significant hurdle in synthetic and medicinal chemistry. Their unique structural motifs, which often impart desirable pharmacological properties, also contribute to challenging purification profiles. These molecules are characterized by their high polarity and basicity, leading to issues such as poor solubility in common organic solvents, strong interactions with silica gel, and peak tailing in chromatography. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: Why are my polar basic azaspiro compounds streaking so badly on silica gel TLC and columns?

Streaking is a common observation and is primarily due to the strong interaction between the basic nitrogen atoms in your azaspiro compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to a non-uniform elution profile, resulting in elongated or "streaky" spots on a TLC plate and broad, tailing peaks during column chromatography.

Q2: My compound is highly water-soluble but has poor solubility in typical flash chromatography solvents. How can I purify it?

This is a classic challenge with highly polar molecules.[2] Traditional normal-phase chromatography with non-polar solvents will likely result in your compound remaining at the baseline.[3] In these cases, alternative chromatographic techniques or preliminary extraction steps are necessary. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography.

Q3: I've tried adding triethylamine (Et3N) to my mobile phase, but I'm still getting poor separation. What else can I do?

While adding a basic modifier like triethylamine is a good first step to mitigate the acidic nature of silica gel, it may not be sufficient for strongly basic compounds.[4] You may need to consider a more holistic approach, including changing your stationary phase or employing a different purification strategy altogether.

Q4: Can I use acid-base extraction to purify my azaspiro compound?

Absolutely. Acid-base extraction is a powerful and often underutilized technique for purifying basic compounds like amines.[5][6][7] By treating your crude mixture with an aqueous acid, your basic azaspiro compound will be protonated, forming a water-soluble salt that can be extracted into the aqueous layer, leaving non-basic impurities behind in the organic layer.[5][6]

Troubleshooting Guides: A Problem-Solution Approach

Here, we delve into specific experimental issues and provide actionable solutions.

Problem 1: Severe Peak Tailing and Poor Resolution in Normal-Phase Flash Chromatography

Root Cause: Strong acid-base interactions between the basic analyte and acidic silica gel.

Solutions:

  • Mobile Phase Modification:

    • Protocol: Start by adding 0.5-2% triethylamine or ammonium hydroxide to your mobile phase.[1] This competitively binds to the acidic sites on the silica, reducing the interaction with your compound.

    • Causality: The amine modifier acts as a "shield," effectively neutralizing the acidic silanol groups and allowing for a more uniform elution of your basic compound.[8]

  • Stationary Phase Alternatives:

    • Deactivated Silica: Prepare a slurry of silica gel in your chosen eluent containing 1-3% triethylamine, pack the column, and flush with one column volume of this solvent before loading your sample.[4]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[1]

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which creates a less acidic environment and can significantly improve peak shape for basic analytes.[2][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Concept: HILIC is a variant of normal-phase chromatography that uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[8][9][10]

    • Why it Works: It's particularly effective for compounds that are too polar for reverse-phase and show strong retention on traditional normal-phase columns.[8][9]

Decision Workflow for Chromatography Issues

Caption: Decision tree for troubleshooting poor chromatographic separation.

Problem 2: Compound is Highly Polar and Water-Soluble, Insoluble in Common Organic Solvents

Root Cause: The high polarity of the azaspiro compound, often due to multiple heteroatoms and hydrogen bonding capabilities, leads to strong interactions with polar solvents like water and poor solubility in less polar organic solvents.[2]

Solutions:

  • Reverse-Phase Chromatography (RP-HPLC):

    • Principle: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol).[9][11]

    • Application: This is often the go-to method for purifying highly polar compounds.[12] Non-polar impurities will be strongly retained, while your polar compound will elute earlier.

    • Caution: Standard C18 phases can undergo "phase collapse" in highly aqueous mobile phases (>80% water), leading to poor and irreproducible retention.[2] Using "aqueous stable" C18 columns with hydrophilic end-capping is recommended for very polar compounds.[2]

  • Supercritical Fluid Chromatography (SFC):

    • Overview: SFC uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[13][14][15] It's a powerful technique that bridges the gap between normal- and reverse-phase chromatography.[15][16]

    • Advantages for Polar Amines: SFC is particularly well-suited for purifying polar and basic compounds. The addition of polar co-solvents (like methanol) and additives (like amines) to the CO2 mobile phase allows for the effective elution and separation of these challenging molecules.[13][14][16] It is also considered a "green" chromatography technique due to the reduced use of organic solvents.[17]

  • Ion-Exchange Chromatography (IEX):

    • Mechanism: IEX separates molecules based on their net charge.[18][19] For basic azaspiro compounds, which will be protonated and positively charged at acidic or neutral pH, a cation-exchange resin (negatively charged stationary phase) would be used.[20]

    • Elution: The bound compound is typically eluted by increasing the salt concentration or changing the pH of the mobile phase to neutralize the charge on the compound or the stationary phase.[18]

Purification Strategy Selection

Caption: Selecting the right purification technique based on solubility.

Problem 3: Difficulty Achieving Final Purity; Minor Impurities Persist

Root Cause: Co-eluting impurities with similar polarity or the formation of salts during workup can complicate final purification.

Solutions:

  • Recrystallization:

    • Principle: This technique relies on the difference in solubility of your compound and its impurities in a given solvent at different temperatures.[21][22][23]

    • Protocol:

      • Solvent Screening: Find a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble when hot.[21][23]

      • Dissolve the impure solid in the minimum amount of the hot solvent.

      • Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[23]

      • Collect the crystals by filtration.[24]

    • For Basic Compounds: Consider forming a salt (e.g., hydrochloride or tartrate) and recrystallizing the salt, which often has very different solubility properties than the free base.[25]

  • Preparative HPLC:

    • For achieving very high purity on a small to medium scale, preparative HPLC (either normal or reverse-phase) is often the most effective method.

  • Chiral Purification:

    • If your azaspiro compound is chiral and you need to separate enantiomers, specialized chiral chromatography is required.[26][27] This can be done using either HPLC or SFC with a chiral stationary phase (CSP).[28]

Data Summary Table: Comparison of Purification Techniques

TechniqueStationary PhaseMobile PhaseBest Suited ForKey AdvantagesCommon Issues
Normal-Phase Flash Silica, AluminaNon-polar organic solvents (e.g., Hexanes/EtOAc)Less polar compoundsFast, scalable, inexpensivePeak tailing for bases, poor retention of very polar compounds[1]
Reverse-Phase HPLC C18, C8Polar solvents (e.g., Water/Acetonitrile)Polar and water-soluble compounds[17]Excellent for polar compoundsPhase collapse with high water content, removal of water can be difficult[2][12]
HILIC Silica, Diol, AmineHigh organic with small aqueous portionVery polar compounds[2][9]Good retention for highly polar analytesRequires careful method development
SFC Various (similar to HPLC)Supercritical CO2 + modifierChiral separations, polar compounds[13][14]Fast, green, versatileRequires specialized equipment
Ion-Exchange (IEX) Charged ResinAqueous buffersIonizable compounds[18][29][30]Highly selective based on chargeSalt removal from final product
Acid-Base Extraction N/A (Liquid-Liquid)Immiscible organic and aqueous layersSeparating acidic, basic, and neutral compounds[5][6]Simple, scalable, inexpensive first-pass purificationNot suitable for separating compounds with similar pKa values[6]
Recrystallization N/A (Solid-Liquid)Single or mixed solvent systemsCrystalline solidsCan provide very high purity, scalableFinding a suitable solvent can be challenging, potential for low recovery[21][31]

This guide provides a framework for addressing the common purification challenges associated with polar basic azaspiro compounds. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, researchers can significantly improve the efficiency and success of their purification workflows.

References

Technical Support Center: Characterization of Impurities in 1,5-Dioxa-9-azaspiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecane. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to navigate the challenges of impurity characterization during the synthesis of this important spirocyclic scaffold. As a key building block in medicinal chemistry, ensuring the purity of this compound is paramount for the integrity of downstream applications and the safety of potential drug candidates.

The control of impurities is a critical aspect of pharmaceutical development, guided by international standards such as the ICH Q3A(R2) guidelines, which outline the thresholds for reporting, identification, and qualification of impurities in new drug substances.[1][2] This guide will equip you with the knowledge to anticipate, identify, and mitigate common impurities encountered during the synthesis of this compound.

Understanding the Synthesis: Common Routes and Potential Impurities

The synthesis of this compound and its derivatives typically involves the formation of a spirocyclic ketal and a piperidine ring. A common synthetic approach is the reaction of N-protected 4-piperidone with a suitable diol. The choice of protecting group and reaction conditions can significantly influence the impurity profile.

A key synthetic precursor is often a protected form of 4-piperidone, which is then reacted with a diol to form the spirocyclic ketal, followed by deprotection to yield the final product. A widely used protecting group is the tert-butyloxycarbonyl (Boc) group.

Below is a generalized synthetic scheme and a discussion of potential impurities that may arise at each stage.

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities N-Boc-4-piperidone N-Boc-4-piperidone Reaction Ketalization N-Boc-4-piperidone->Reaction Diol 1,3-Propanediol Diol->Reaction Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Reaction Protected_Intermediate 9-Boc-1,5-dioxa-9- azaspiro[5.5]undecane Reaction->Protected_Intermediate Unreacted_SM Unreacted Starting Materials (N-Boc-4-piperidone, Diol) Reaction->Unreacted_SM Incomplete Reaction Side_Products Side Products (e.g., Enamine, Oligomers) Reaction->Side_Products Side Reactions Deprotection Deprotection (e.g., TFA, HCl) Protected_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product Degradation_Products Degradation Products (e.g., Hydrolyzed Ketal) Deprotection->Degradation_Products Harsh Conditions Isomers Stereoisomers/Diastereomers Final_Product->Isomers Chiral Centers

Caption: Generalized synthetic pathway for this compound and sources of potential impurities.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your synthesis and provides actionable steps for resolution.

Q1: I'm observing an unexpected peak in my HPLC/GC analysis of the final product with a lower retention time than my desired compound. What could it be?

Possible Causes and Solutions:

  • Unreacted Starting Materials: This is a common issue, especially if the ketalization reaction did not go to completion. Unreacted N-Boc-4-piperidone or the diol are often more polar than the final product and thus elute earlier.

    • Troubleshooting Protocol:

      • Co-injection: Spike your sample with authentic standards of the starting materials (N-Boc-4-piperidone and the diol) and analyze by HPLC/GC. If the peak of interest increases in area, you have confirmed the identity of the impurity.

      • Reaction Optimization: To drive the reaction to completion, consider increasing the reaction time, temperature, or the equivalents of the diol and acid catalyst. The use of a Dean-Stark apparatus to remove water is also highly recommended to shift the equilibrium towards the product.

  • Degradation Products: The spiroketal is susceptible to hydrolysis under acidic conditions, which can occur during the deprotection step or an acidic workup. This would lead to the formation of more polar compounds.

    • Troubleshooting Protocol:

      • LC-MS Analysis: Analyze the sample by LC-MS to determine the molecular weight of the impurity. A mass corresponding to the hydrolyzed product would confirm this suspicion.

      • Deprotection Optimization: If degradation is occurring during deprotection, consider using milder acidic conditions (e.g., a lower concentration of acid, shorter reaction time, or a different acid). Alternatively, a careful neutralization of the reaction mixture immediately after deprotection can minimize hydrolysis.

Q2: My NMR spectrum shows broad signals and a complex pattern in the aromatic region that I don't expect. What could be the cause?

Possible Causes and Solutions:

  • Formation of Enamines: A potential side reaction during the synthesis of piperidine derivatives is the formation of enamines.[3] These can arise from the deprotonation of an iminium ion intermediate. Enamines can exist as a mixture of isomers, leading to complex NMR spectra.

    • Troubleshooting Protocol:

      • 2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY and HSQC to help elucidate the structure of the impurity.

      • Reaction Condition Modification: The formation of enamines can sometimes be suppressed by carefully controlling the reaction temperature and pH. Running the reaction under anhydrous conditions can also be beneficial.

  • Polymeric Byproducts: Overheating or prolonged reaction times can sometimes lead to the formation of oligomeric or polymeric byproducts, which would result in broad, unresolved signals in the NMR spectrum.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times.

      • Temperature Control: Ensure precise temperature control throughout the reaction.

      • Purification: Column chromatography is often effective in removing polymeric byproducts.

Q3: I'm struggling to separate my final product from an impurity with a very similar retention time in my chromatographic analysis. What are my options?

Possible Causes and Solutions:

  • Presence of Stereoisomers: If any of the starting materials or intermediates are chiral, or if a chiral center is formed during the reaction, you may have a mixture of diastereomers. Diastereomers often have very similar physical properties, making them difficult to separate.

    • Troubleshooting Protocol:

      • Chiral Chromatography: Employ a chiral stationary phase (CSP) column for HPLC or GC analysis. This is often the most effective way to separate enantiomers and diastereomers.

      • NMR with Chiral Shift Reagents: The use of chiral shift reagents in NMR spectroscopy can help to resolve the signals of different stereoisomers, allowing for their identification and quantification.

  • Structural Isomers: It's possible that a structural isomer of your target molecule has formed through an alternative reaction pathway.

    • Troubleshooting Protocol:

      • High-Resolution Mass Spectrometry (HRMS): HRMS can confirm that the impurity has the same molecular formula as your product.

      • In-depth Spectroscopic Analysis: A combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC) will be necessary to elucidate the exact structure of the isomeric impurity.

Impurity Profile Summary

Potential Impurity Typical Analytical Observation Suggested Identification Method(s) Mitigation Strategy
Unreacted N-Boc-4-piperidoneEarly eluting peak in RP-HPLC/GCCo-injection with standard, LC-MSOptimize ketalization reaction conditions (time, temp, stoichiometry)
Unreacted DiolEarly eluting peak in RP-HPLC/GCCo-injection with standardOptimize ketalization reaction conditions
Hydrolyzed KetalMore polar peak in HPLC, corresponding mass in LC-MSLC-MS, NMRMilder deprotection conditions, careful neutralization
Enamine Side ProductsComplex NMR signals, unexpected mass in LC-MS2D NMR, LC-MSAnhydrous reaction conditions, pH and temperature control
Polymeric ByproductsBroad, unresolved NMR signals, baseline hump in HPLCGPC, NMRMonitor reaction progress, optimize reaction time and temperature
StereoisomersClosely eluting or co-eluting peaks in achiral chromatographyChiral HPLC/GC, NMR with chiral shift reagentsUse of chiral starting materials or catalysts, chiral resolution

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for routine purity analysis of this compound?

For routine analysis, a combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) is recommended. HPLC is well-suited for analyzing the non-volatile components, including the final product and any less volatile impurities. GC is useful for detecting volatile impurities and residual solvents. For structural confirmation and identification of unknown impurities, Mass Spectrometry (MS) coupled with either LC or GC is indispensable.[]

Q2: How can I effectively purify the crude this compound?

Column chromatography on silica gel is a standard and effective method for the purification of this compound. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or methanol containing a small amount of a basic modifier (e.g., triethylamine) to prevent peak tailing, is often successful. For stubborn impurities, preparative HPLC may be necessary.

Q3: Are there any specific safety precautions I should take when working with this compound and its intermediates?

As with all chemicals in a laboratory setting, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The synthesis and handling of these compounds should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each specific reagent for detailed safety information.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 9-Boc-1,5-dioxa-9-azaspiro[5.5]undecane

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added 1,3-propanediol (1.2-1.5 eq).

  • A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq), is added to the mixture.

  • The reaction is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of 9-Boc-1,5-dioxa-9-azaspiro[5.5]undecane

  • The purified 9-Boc-1,5-dioxa-9-azaspiro[5.5]undecane is dissolved in a suitable solvent such as dichloromethane or dioxane.

  • An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by TLC or HPLC until the starting material is consumed.

  • The solvent and excess acid are removed under reduced pressure.

  • The residue is dissolved in water and the pH is adjusted to basic (pH > 10) with a suitable base (e.g., NaOH or K2CO3).

  • The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final product.

Visualization of Analytical Workflow

Analytical_Workflow Crude_Product Crude this compound Initial_Screening Initial Purity Screening (TLC, HPLC, GC) Crude_Product->Initial_Screening Purity_Check Purity > 95%? Initial_Screening->Purity_Check Final_Product Final Product Purity_Check->Final_Product Yes Impurity_Detected Impurity Detected Purity_Check->Impurity_Detected No Identification Impurity Identification (LC-MS, HRMS, NMR) Impurity_Detected->Identification Quantification Impurity Quantification (HPLC/GC with Standard) Identification->Quantification Troubleshooting Troubleshooting & Optimization (Refer to Guide) Quantification->Troubleshooting Re-synthesis Re-synthesis/Re-purification Troubleshooting->Re-synthesis Re-synthesis->Crude_Product

Caption: A logical workflow for the analysis and troubleshooting of impurities in the synthesis of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Selection and Design

In the contemporary landscape of medicinal chemistry, the strategic move away from planar, aromatic systems towards molecules with greater three-dimensionality (3D) is a paramount objective.[1][2] This "escape from flatland" is driven by the need to access novel chemical space, enhance target specificity, and improve physicochemical properties.[2][3] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are exceptional tools in this endeavor, offering rigid conformational constraint and precise vectoral projection of substituents.[4][5][6]

Among the myriad of available spirocycles, azaspiro[3.5]nonane and azaspiro[4.4]octane have emerged as particularly valuable frameworks. While structurally similar, their subtle differences in ring size, strain, and conformation lead to distinct properties that can be strategically exploited in drug design. This guide provides an in-depth comparative analysis of these two scaffolds, synthesizing structural insights, physicochemical data, synthetic strategies, and medicinal chemistry case studies to empower researchers in making informed scaffold selections.

Structural and Conformational Landscape: The Foundation of 3D Design

The defining feature of azaspirocycles is their inherent rigidity, which reduces the entropic penalty of binding to a biological target and allows for the precise orientation of functional groups into a protein's binding pocket.[3] The azaspiro[3.5]nonane and azaspiro[4.4]octane scaffolds, however, present different conformational landscapes due to the nature of their constituent rings.

  • Azaspiro[3.5]nonane: This scaffold typically features a four-membered azetidine ring fused to a six-membered piperidine or cyclohexane ring (e.g., 7-azaspiro[3.5]nonane). The presence of the strained azetidine ring imparts significant rigidity and defines specific geometric vectors for substitution. The cyclohexane ring exists in a well-defined chair conformation, further locking the overall structure.[7]

  • Azaspiro[4.4]octane: This system consists of two five-membered pyrrolidine rings fused at the spirocenter (e.g., 1-azaspiro[4.4]nonane). The five-membered rings are more flexible than the azetidine ring, adopting envelope or twist conformations. This can offer a different set of substituent orientations compared to the [3.5] system.

The choice between these scaffolds fundamentally alters the spatial arrangement of pharmacophoric elements, a critical consideration in structure-based drug design.

cluster_0 Structural Comparison azaspiro35 Azaspiro[3.5]nonane (e.g., 7-Azaspiro) Azetidine Ring (4-membered)\n+ Piperidine Ring (6-membered) Azetidine Ring (4-membered) + Piperidine Ring (6-membered) azaspiro35->Azetidine Ring (4-membered)\n+ Piperidine Ring (6-membered) azaspiro44 Azaspiro[4.4]octane (e.g., 1-Azaspiro) Two Pyrrolidine Rings (5-membered) Two Pyrrolidine Rings (5-membered) azaspiro44->Two Pyrrolidine Rings (5-membered)

Caption: Core structural differences between the two scaffolds.

Physicochemical Properties: A Quantitative Comparison

The underlying scaffold significantly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Computationally predicted properties for the parent 7-azaspiro[3.5]nonane and 1-azaspiro[4.4]nonane systems provide a valuable baseline for comparison.[1]

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonaneKey Insight
Molecular FormulaC₈H₁₅NC₈H₁₅NIdentical mass and formula.[1]
Molecular Weight125.21 g/mol [1][8]125.21 g/mol [1]Differences arise from structure, not composition.
Predicted pKa10.5 (strongest basic)[1]11.2 (strongest basic)[1][4.4]octane is predicted to be more basic.
Predicted XLogP31.8[1][8]1.9[1][4.4]octane is predicted to be slightly more lipophilic.
Predicted Water Solubility15.5 g/L[1]10.3 g/L[1][3.5]nonane shows slightly better predicted aqueous solubility.
Topological Polar Surface Area12 Ų[1][8]12 Ų[1]Both have low TPSA, suggesting good potential for membrane permeability.[1]
Complexity97.1[1][8]103[1]The [4.4] system is computationally slightly more complex.

Analysis: These predicted values highlight a critical trade-off for the medicinal chemist. The azaspiro[3.5]nonane scaffold offers a slight advantage in predicted aqueous solubility, a highly desirable property for improving drug formulation and bioavailability.[1] Conversely, the azaspiro[4.4]octane is predicted to be slightly more lipophilic and basic.[1] While both have excellent potential for cell permeability due to their low TPSA, these subtle differences can be magnified upon substitution and may guide scaffold selection for a specific target product profile.[1]

Synthetic Accessibility: A Critical Path to Application

The practical utility of any scaffold is dictated by its synthetic accessibility.[4] Both azaspirocycles can be constructed via multi-step sequences, though the strategies differ significantly.

A frequently employed strategy for 7-azaspiro[3.5]nonane involves a solid-phase synthesis culminating in an intramolecular Dieckmann condensation to form the spirocyclic ketone, which serves as a versatile intermediate for further diversification.[9]

Resin 2-Chlorotrityl Chloride Resin Immobilized Immobilized Fmoc-Piperidine Resin->Immobilized Protocol 1: Resin Loading Acylated Acylated Resin Immobilized->Acylated Protocol 2: Fmoc-Deprotection & Acylation Spirocyclic Spirocyclic Core on Resin Acylated->Spirocyclic Protocol 3: Dieckmann Condensation & Decarboxylation Diversified Diversified Product on Resin Spirocyclic->Diversified Protocol 4: Boc-Deprotection & Diversification Final Final Product Diversified->Final Protocol 5: Cleavage

Caption: Workflow for solid-phase synthesis of a 7-azaspiro[3.5]nonane core.[9]

Illustrative Experimental Protocol: Dieckmann Condensation on Solid Support [9] This protocol describes the key spirocyclization step.

  • Resin Swelling: Swell the acylated resin intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g of resin).

  • Base Addition: Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF to the resin slurry.

  • Cyclization: Agitate the reaction mixture at 60°C for 8 hours to facilitate the intramolecular Dieckmann condensation.

  • Quenching and Washing: Cool the reaction to room temperature, drain the solvent, and wash the resin sequentially with THF (3 x 10 mL).

  • Decarboxylation: Suspend the resin in a mixture of dimethyl sulfoxide (DMSO, 8 mL) and water (0.5 mL) and heat at 120°C for 4 hours.

  • Final Wash: Cool to room temperature, drain, and wash the resin with water (3 x 10 mL), dimethylformamide (DMF, 3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (MeOH, 3 x 10 mL). Dry the resin under high vacuum to yield the spirocyclic core attached to the solid support, ready for further functionalization.

A powerful method for constructing the 1-azaspiro[4.4]nonane core, found in several natural products, is a domino radical bicyclization of a suitably functionalized O-benzyl oxime ether.[1][10][11]

Start Ketone Precursor Oxime O-Benzyl Oxime Ether (Radical Precursor) Start->Oxime Oximation Spirocycle 1-Azaspiro[4.4]nonane Derivative Oxime->Spirocycle Domino Radical Bicyclization Purified Purified Diastereomers Spirocycle->Purified Column Chromatography

Caption: Workflow for synthesis of a 1-azaspiro[4.4]nonane via domino radical bicyclization.[10]

Illustrative Experimental Protocol: Domino Radical Bicyclization [1][10][12] This protocol is adapted from literature procedures for the synthesis of 1-azaspiro[4.4]nonane derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve the O-benzyl oxime ether precursor (1.0 eq) in degassed cyclohexane (to a concentration of ~0.02 M).

  • Reagent Addition: Add tributyltin hydride (Bu₃SnH, 1.2 eq) and the radical initiator 2,2'-azobisisobutyronitrile (AIBN, 0.2 eq) to the solution.

  • Radical Reaction: Heat the reaction mixture to reflux (~80°C) for 2-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product, typically a mixture of diastereomers, by flash column chromatography on silica gel to afford the desired 1-azaspiro[4.4]nonane derivative.

Medicinal Chemistry Case Studies: Biological Relevance in Action

The true value of a scaffold is demonstrated by its successful application in bioactive compounds. Derivatives of azaspiro[3.5]nonane and azaspiro[4.4]octane have been explored against distinct biological targets, showcasing their differential utility.

Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as potent agonists of G protein-coupled receptor 119 (GPR119).[1][13] GPR119 is a promising target for the treatment of type 2 diabetes and obesity, as its activation in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion.[1] The slightly more hydrophilic nature of this scaffold may be advantageous for targets in metabolic disease.[1]

Agonist Azaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor Agonist->GPR119 binds AC Adenylyl Cyclase GPR119->AC activates ATP ATP cAMP cAMP AC->cAMP ATP:e->cAMP:w converts PKA Protein Kinase A cAMP->PKA activates Insulin Glucose-Dependent Insulin Secretion PKA->Insulin stimulates

Caption: Simplified GPR119 signaling initiated by an azaspiro[3.5]nonane agonist.[1]

The 1-azaspiro[4.4]nonane scaffold is a core structural motif in various Cephalotaxus alkaloids, natural products with potent biological activities.[10] This has inspired its use in other therapeutic areas. Derivatives have been developed as agonists of nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels implicated in numerous neurological disorders.[1][10] Furthermore, other derivatives have shown activity as inhibitors of the hepatitis C virus.[1][10] The natural product precedent makes this scaffold particularly attractive for complex biological targets.

Agonist Azaspiro[4.4]octane Agonist nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR binds IonChannel Ion Channel Opening nAChR->IonChannel induces NaCa Na⁺/Ca²⁺ Influx IonChannel->NaCa Depolarization Membrane Depolarization NaCa->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter

Caption: Simplified nAChR signaling activated by an azaspiro[4.4]octane agonist.[1]

Conclusion and Strategic Outlook

Both azaspiro[3.5]nonane and azaspiro[4.4]octane are powerful scaffolds for escaping chemical flatland and developing novel, three-dimensional therapeutics. The choice between them is not arbitrary but a strategic decision based on the desired properties and therapeutic application.

cluster_35 Azaspiro[3.5]nonane cluster_44 Azaspiro[4.4]octane Prop35 Higher Predicted Aqueous Solubility App35 GPR119 Agonists Prop35->App35 TA35 Metabolic Diseases (e.g., Diabetes) App35->TA35 Prop44 Natural Product Core (Cephalotaxus Alkaloids) App44 nAChR Agonists Prop44->App44 TA44 Neuroscience, Infectious Disease App44->TA44

Caption: Comparative summary of scaffold properties and applications.

  • Choose Azaspiro[3.5]nonane when seeking to optimize for aqueous solubility and targeting pathways in areas like metabolic disease. Its demonstrated success as a core for GPR119 agonists provides a strong validation for this approach.[1][14]

  • Choose Azaspiro[4.4]octane when leveraging biomimicry of natural products or exploring targets in neuroscience or infectious disease. Its presence in established bioactive molecules provides a rich starting point for library design.[1][10]

Ultimately, the decision rests on a holistic analysis of the target, the desired pharmacokinetic profile, and synthetic tractability. By understanding the distinct structural, physical, and biological profiles of these two scaffolds, drug discovery teams can more effectively navigate the complex, three-dimensional world of modern medicinal chemistry.

References

Beyond the Flatland: A Comparative Guide to the Physicochemical Properties of Azaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that confer superior drug-like properties is a central theme in modern medicinal chemistry. Moving beyond traditional flat, aromatic systems towards molecules with greater three-dimensionality is a proven strategy for improving aqueous solubility, metabolic stability, and target selectivity. Azaspirocycles, rigid bicyclic structures sharing a single quaternary carbon, have emerged as powerful tools in this endeavor. This guide provides an in-depth, data-driven comparison of the key physicochemical properties of various azaspiro scaffolds, offering insights into their strategic application in drug design.

The inherent rigidity and defined three-dimensional geometry of azaspiro scaffolds offer a distinct advantage over their more flexible, monocyclic counterparts like piperidine, piperazine, and morpholine.[1] This constrained conformation can lead to more precise interactions with biological targets and can favorably modulate fundamental physicochemical properties that govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3][4]

This guide will dissect the critical properties of lipophilicity, basicity, aqueous solubility, and metabolic stability, comparing key azaspiro scaffolds not only to each other but also to the well-established piperidine ring system.

Comparative Analysis of Physicochemical Properties

The true utility of azaspiro scaffolds is best illustrated through a direct comparison of experimental data. The following data, derived from a key study, compares a series of matched-pair amides to isolate the impact of the core scaffold on physicochemical properties. The scaffolds compared are the conventional piperidine, the commonly used 2-azaspiro[3.3]heptane, and the isomeric 1-azaspiro[3.3]heptane.

Table 1: Comparative Physicochemical Data of Piperidine vs. Azaspiro[3.3]heptane Scaffolds

PropertyPiperidine Derivative (57)2-Azaspiro[3.3]heptane Derivative (58)1-Azaspiro[3.3]heptane Derivative (59)
Structure
Experimental pKa ~11.211.211.4
cLogP (Calculated) 3.73.43.4
LogD @ pH 7.4 (Experimental) 1.61.21.0
Aqueous Solubility (µM, pH 7.4) 136 1213
HLM Stability (t½, min) 493152
HLM Intrinsic Clearance (CLint) 145332

Data sourced from a comprehensive study on azaspiro[3.3]heptane bioisosteres.[2][3][5]

In-Depth Discussion of Key Properties

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's permeability, solubility, and potential for off-target effects. The partition coefficient (LogP) and distribution coefficient (LogD, at a specific pH) are the standard measures.

A fascinating and often counter-intuitive phenomenon is observed when incorporating azaspirocycles: the addition of carbon atoms via a spirocyclic ring can lead to a decrease in lipophilicity.[4][6] As shown in Table 1, replacing the piperidine ring (LogD = 1.6) with either 2-azaspiro[3.3]heptane (LogD = 1.2) or 1-azaspiro[3.3]heptane (LogD = 1.0) results in a significant reduction in experimentally measured lipophilicity.[3][5]

This effect is largely rationalized by an increase in the basicity (pKa) of the scaffold's nitrogen atom. The spirocyclic structure alters the geometry, moving other heteroatoms further from the basic nitrogen and reducing inductive electron withdrawal, thereby making the nitrogen more basic.[6] A more basic compound is more protonated at pH 7.4, rendering it more polar and hydrophilic, which in turn lowers its LogD value. This principle is a powerful tool for medicinal chemists to reduce lipophilicity and mitigate associated risks like hERG toxicity without sacrificing molecular weight.

Basicity (pKa)

The basicity of the nitrogen atom in an azaspiro scaffold is a crucial determinant of its ionization state at physiological pH, which profoundly impacts solubility, cell permeability, and target engagement. The experimental pKa values for 1- and 2-azaspiro[3.3]heptane are nearly identical to piperidine, all falling within the 11.2-11.4 range.[2][3] This demonstrates their ability to effectively mimic the basicity of a piperidine ring, making them excellent bioisosteres when a strong basic center is required for pharmacodynamic or pharmacokinetic purposes.[2][7]

Aqueous Solubility

While azaspiro scaffolds are often touted as improving aqueous solubility, the data in Table 1 presents a more nuanced picture. In this specific amide series, the replacement of the piperidine ring with either azaspiro[3.3]heptane analogue led to a dramatic decrease in kinetic solubility, from 136 µM to 12-13 µM.[2][3]

This highlights a critical principle in medicinal chemistry: the overall properties of a final molecule are an emergent property of all its components, not just the scaffold. While the parent azaspiro scaffolds may be more soluble, the increased rigidity and altered crystal packing properties of the final, larger compound can sometimes lead to lower solubility. This underscores the necessity of experimental validation for each new compound series rather than relying on generalized trends. However, in other contexts, such as the replacement of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane, improved aqueous solubility has been reported.[1]

Metabolic Stability

A key advantage of azaspiro scaffolds is their potential to enhance metabolic stability. The quaternary spirocenter and adjacent carbons are sterically hindered and lack the hydrogen atoms that are often sites of Phase I oxidative metabolism by cytochrome P450 enzymes.

The data in Table 1 shows mixed results that depend on the specific isomer. The 2-azaspiro[3.3]heptane derivative (58) was significantly less stable (t½ = 31 min) than the piperidine analog (57, t½ = 49 min).[3][5] Conversely, the 1-azaspiro[3.3]heptane derivative (59) showed slightly improved metabolic stability (t½ = 52 min).[3][5] This demonstrates that the orientation of the nitrogen within the scaffold and its accessibility to metabolic enzymes is critical. The 1-azaspiro[3.3]heptane appears to offer a more protected nitrogen environment, leading to greater stability in this chemical context.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, standardized, high-quality experimental protocols are essential. Below are outlines of the core methods used to determine these key physicochemical properties.

Workflow for Physicochemical Property Assessment

The following diagram illustrates a typical workflow for evaluating the core physicochemical properties of new chemical entities (NCEs) during the lead optimization phase.

G cluster_0 Early Stage Screening cluster_1 Late Stage Profiling NCEs New Chemical Entities (NCEs) Solubility Kinetic Solubility Assay (Nephelometry) NCEs->Solubility Parallel Screening Lipophilicity LogD (Shake-Flask or HPLC) NCEs->Lipophilicity Parallel Screening pKa pKa Determination (UV-Metric or Potentiometric) NCEs->pKa Parallel Screening Data_Analysis Data Analysis & SAR Modeling Solubility->Data_Analysis Lipophilicity->Data_Analysis pKa->Data_Analysis Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Permeability Permeability Assay (e.g., PAMPA) Metabolic_Stability->Permeability Permeability->Data_Analysis Data_Analysis->Metabolic_Stability Promising Candidates Go_NoGo Go/No-Go Decision for In Vivo Studies Data_Analysis->Go_NoGo

Caption: A typical experimental workflow for characterizing the physicochemical properties of drug candidates.

Protocol 1: Determination of LogD by Shake-Flask Method

The shake-flask method remains the gold standard for determining lipophilicity due to its direct measurement of partitioning.

  • Preparation: Prepare mutually saturated solvents by shaking equal volumes of n-octanol and aqueous buffer (e.g., PBS, pH 7.4) for 24 hours, followed by separation.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning: Add a small aliquot of the compound stock solution to a vial containing a known volume of pre-saturated buffer (e.g., 1 mL). Then, add an equal volume of pre-saturated n-octanol.

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g) for 15-30 minutes to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS or HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous ).

Protocol 2: Determination of Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.

  • Reagent Preparation:

    • Prepare a test compound stock solution (e.g., 1 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a cold phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating solution (cofactor).

  • Incubation:

    • In a 96-well plate, add the HLM solution.

    • Add the test compound to the wells to achieve a final concentration (e.g., 1 µM). Include positive control compounds with known stability (e.g., verapamil for high clearance, warfarin for low clearance).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells.

  • Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint).

Conclusion and Strategic Outlook

Azaspiro scaffolds are undeniably valuable additions to the medicinal chemist's toolbox, offering a reliable method to introduce 3D character and modulate key physicochemical properties. The evidence shows that they can effectively reduce lipophilicity and mimic the basicity of traditional saturated heterocycles. However, their impact on solubility and metabolic stability is highly context-dependent and requires careful experimental evaluation for each new chemical series.

The choice between different azaspiro isomers, such as 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, can lead to meaningful differences in metabolic stability, highlighting the subtle but powerful influence of atomic positioning within these rigid frameworks. As synthetic methodologies for creating diverse and novel azaspiro scaffolds continue to expand, they will undoubtedly play an increasingly important role in the design of next-generation therapeutics with optimized ADME profiles and enhanced clinical success.

References

The Strategic Advantage of 1,5-Dioxa-9-azaspiro[5.5]undecane in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the strategic use of protecting groups and synthetic intermediates is paramount for achieving efficient and high-yielding routes to complex molecules. The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, making the manipulation of its reactive sites a critical consideration for synthetic chemists.[1][2] This guide provides an in-depth validation of 1,5-Dioxa-9-azaspiro[5.5]undecane as a versatile synthetic intermediate, offering a comparative analysis against its prominent alternative, N-Boc-4-piperidone .

The Piperidone Predicament: A Tale of Two Reactive Sites

4-Piperidone, a foundational building block, presents a synthetic challenge due to the presence of two reactive functional groups: a secondary amine and a ketone. The nucleophilic nature of the amine can interfere with desired reactions at the carbonyl group, leading to a cascade of unwanted side products and diminished yields.[3] To orchestrate a selective transformation, one of these functional groups must be temporarily masked or "protected." This is where the strategic choice of a synthetic intermediate becomes a cornerstone of the synthetic plan.

This compound: The Ketal Advantage

This compound is, in essence, the 1,3-propanediol ketal of 4-piperidone. The formation of the spirocyclic ketal effectively shields the ketone, leaving the secondary amine as the primary site for chemical modification. This strategy allows for a diverse range of transformations at the nitrogen atom, such as alkylation, acylation, and arylation, without the concern of competing reactions at the C4 position. The inherent three-dimensionality of the spirocyclic system can also confer favorable pharmacokinetic properties in the final drug molecule.[2][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 4-piperidone with 1,3-propanediol.

Experimental Protocol: Synthesis of this compound

  • To a solution of 4-piperidone hydrochloride (1 equivalent) in a suitable solvent such as toluene, add 1,3-propanediol (1.2 equivalents). The use of a slight excess of the diol helps to drive the reaction to completion.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 equivalents). The acid catalyzes the formation of the ketal.

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The removal of water is crucial to shift the equilibrium towards the product.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and neutralize the acid with a suitable base, such as triethylamine or a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography to afford this compound.

The Alternative: N-Boc-4-piperidone

A widely adopted alternative for navigating the reactivity of 4-piperidone is the use of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, yielding N-Boc-4-piperidone .[3][5] This intermediate effectively deactivates the amine, allowing for selective reactions at the ketone. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3][6]

Head-to-Head Comparison: Ketal vs. Boc

The choice between using this compound and N-Boc-4-piperidone is dictated by the overall synthetic strategy, including the nature of subsequent reaction steps and the desired final product.

FeatureThis compound (Ketal Protection)N-Boc-4-piperidone (Amine Protection)
Protected Group KetoneAmine
Reactive Site AmineKetone
Stability Generally stable to basic and nucleophilic reagents. Labile to acidic conditions.[6]Stable to a wide range of non-acidic reagents. Labile to strong acids.[3]
Deprotection Mild to strong acidic conditions (e.g., HCl, TFA, p-TsOH in the presence of water).[6]Strong acids (e.g., trifluoroacetic acid (TFA), HCl in dioxane).[7][8]
Synthetic Utility Ideal for reactions involving the piperidine nitrogen, such as N-alkylation, N-arylation, and N-acylation.Ideal for reactions at the carbonyl group, such as reductions, Grignard reactions, and Wittig reactions.[3]
Orthogonality Can be used in conjunction with acid-labile protecting groups on other parts of the molecule if deprotection conditions are carefully chosen.Can be used orthogonally with base-labile protecting groups (e.g., Fmoc) and those removed by hydrogenolysis (e.g., Cbz).

Logical Workflow: Choosing the Right Intermediate

The decision-making process for selecting the appropriate intermediate can be visualized as follows:

G start Start: Synthetic Target with a 4-Substituted Piperidine q1 Is the primary transformation at the piperidine nitrogen (N9)? start->q1 q2 Is the primary transformation at the C4-carbonyl position? q1->q2 No intermediate1 Select this compound q1->intermediate1 Yes intermediate2 Select N-Boc-4-piperidone q2->intermediate2 Yes end Final Product q2->end No (Re-evaluate strategy) step1a Perform N-alkylation, N-arylation, etc. intermediate1->step1a step1b Perform reduction, Grignard addition, etc. intermediate2->step1b deprotection1 Deprotect ketal under acidic conditions to reveal the ketone. step1a->deprotection1 deprotection2 Deprotect Boc group under acidic conditions to reveal the amine. step1b->deprotection2 deprotection1->end deprotection2->end

Caption: Decision workflow for selecting the appropriate piperidone intermediate.

Case Study: Synthesis of a Hypothetical Drug Candidate

To illustrate the practical application of these intermediates, consider the synthesis of a hypothetical drug candidate requiring both N-arylation and a specific modification at the C4 position.

G cluster_0 Pathway A: Ketal Intermediate cluster_1 Pathway B: Boc Intermediate a1 This compound a2 N-Arylation a1->a2 a3 Ketal Deprotection a2->a3 a4 C4 Modification a3->a4 end Final Drug Candidate a4->end b1 N-Boc-4-piperidone b2 C4 Modification b1->b2 b3 Boc Deprotection b2->b3 b4 N-Arylation b3->b4 b4->end start 4-Piperidone start->a1 start->b1

Caption: Comparative synthetic pathways using ketal and Boc intermediates.

Conclusion

Both this compound and N-Boc-4-piperidone are invaluable intermediates in modern organic synthesis, each offering a distinct strategic advantage for the manipulation of the 4-piperidone scaffold. The choice between a ketal protection strategy, which activates the nitrogen for substitution, and a Boc protection strategy, which facilitates reactions at the carbonyl, is a critical decision that profoundly impacts the efficiency and success of a synthetic route. A thorough understanding of the stability and reactivity of these intermediates, as outlined in this guide, empowers researchers and drug development professionals to design more elegant and effective syntheses of piperidine-containing therapeutics. The increasing prevalence of spirocyclic motifs in approved drugs further underscores the growing importance of intermediates like this compound in the pursuit of novel and effective medicines.[4]

References

The Stereochemical Mandate: A Comparative Guide to the Biological Activity of Azaspirocycle Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Azaspirocyclic Drug Candidates

In the intricate world of drug discovery, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is not a trivial detail but a fundamental determinant of its biological activity. This principle is profoundly evident in the study of azaspirocycles, a class of compounds characterized by a spirocyclic ring system containing at least one nitrogen atom. Their rigid, three-dimensional structures make them attractive scaffolds for targeting complex biological macromolecules. However, this rigidity also gives rise to various stereoisomers—molecules with the same chemical formula and connectivity but different spatial orientations. These isomers, often enantiomers or diastereomers, can exhibit dramatically different pharmacological profiles, ranging from potent therapeutic agents to inert or even toxic entities.

This guide provides a comparative analysis of the biological activity of azaspirocycle isomers, with a focus on how subtle changes in stereochemistry can lead to significant differences in target binding and cellular effects. We will delve into a key case study involving spirooxindole-based inhibitors of the MDM2-p53 protein-protein interaction, supported by detailed experimental protocols and mechanistic insights, to illustrate the pivotal role of stereoisomerism in modern drug development.

Case Study: Diastereomers of a Spirooxindole-Based MDM2 Inhibitor

The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cell cycle control and apoptosis.[1][2] In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and allowing cancer cells to evade apoptosis.[1] Consequently, the development of small molecules that inhibit the MDM2-p53 interaction is a promising anticancer strategy.[1][3] Spirooxindoles have emerged as a potent class of MDM2 inhibitors. A study by Ding et al. (2013) provides a compelling example of how stereochemistry governs the efficacy of these inhibitors.[4][5]

The researchers synthesized four diastereomers of a spirooxindole-containing compound and evaluated their binding affinity for the MDM2 protein. The results, summarized in the table below, reveal a striking difference in potency among the isomers.

DiastereomerMDM2 Binding Affinity (Ki in nM)
Isomer 1 (most potent) 0.44
Isomer 27.9
Isomer 325.3
Isomer 4 (least potent) >100

Data sourced from Ding et al., 2013.[4][5]

As the data clearly indicates, there is a greater than 100-fold difference in binding affinity between the most potent and the least potent diastereomers.[4][5] This dramatic disparity underscores the exquisite stereochemical sensitivity of the MDM2 protein's binding pocket. The specific spatial arrangement of the substituents on the spirocyclic core dictates the ability of the molecule to make optimal interactions with key residues in the p53-binding cleft of MDM2, thereby displacing p53 and reactivating its tumor-suppressive functions. The most potent isomer, with a Ki value of 0.44 nM, demonstrates the potential for highly effective and specific targeting of MDM2 when the correct stereochemistry is achieved.[5]

Mechanistic Insight: The p53-MDM2 Signaling Pathway

The significance of these findings is best understood in the context of the p53-MDM2 signaling pathway. Under normal cellular conditions, p53 levels are kept low through a negative feedback loop where p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein, in turn, targets p53 for proteasomal degradation.[1][3][6] In response to cellular stress, such as DNA damage or oncogenic signaling, this interaction is disrupted, leading to the stabilization and activation of p53.[3][6] Activated p53 can then induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or cancerous cells.[1][2]

p53_MDM2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_stress Cellular Stress (e.g., DNA Damage) p53 p53 MDM2_gene MDM2 Gene p53->MDM2_gene Activates Transcription proteasome Proteasome p53->proteasome Degradation MDM2_protein MDM2 MDM2_gene->MDM2_protein Translation MDM2_protein->p53 Binds & Targets for Degradation inhibitor Spirooxindole Inhibitor inhibitor->MDM2_protein Inhibits Binding stress stress->p53 Stabilizes & Activates

Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of action of spirooxindole inhibitors.

Experimental Protocols: Assessing Isomer-Specific Biological Activity

To discern the differential activities of azaspirocycle isomers, rigorous and validated experimental protocols are essential. The following sections detail the methodologies for a competitive binding assay to determine target engagement and a cytotoxicity assay to assess cellular effects.

Protocol 1: MDM2-p53 Competitive Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of a test compound (the spirooxindole isomer) to disrupt the interaction between MDM2 and a fluorescently labeled p53-derived peptide.

Principle: A small, fluorescently labeled peptide derived from p53 will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, its tumbling is slowed, leading to a high fluorescence polarization signal. A test compound that inhibits the MDM2-p53 interaction will displace the fluorescent peptide, causing a decrease in the polarization signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled p53 peptide (e.g., 5-FAM-p53) in an appropriate buffer (e.g., PBS).

    • Prepare a stock solution of recombinant human MDM2 protein in the same buffer.

    • Prepare serial dilutions of the azaspirocycle isomers in DMSO, followed by a final dilution in the assay buffer.

  • Assay Setup (384-well plate format):

    • Add a fixed concentration of the fluorescent p53 peptide to all wells.

    • Add a fixed concentration of the MDM2 protein to the test wells and positive control wells. Add buffer without MDM2 to the negative control wells.

    • Add the serially diluted isomer solutions to the test wells. Add buffer with DMSO to the control wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the percentage of inhibition for each isomer concentration.

    • Plot the percentage of inhibition against the logarithm of the isomer concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the isomer that inhibits 50% of the MDM2-p53 interaction) from the curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation.

fp_assay_workflow start Start reagent_prep Reagent Preparation start->reagent_prep plate_setup Plate Setup (384-well) reagent_prep->plate_setup incubation Incubation plate_setup->incubation measurement Fluorescence Polarization Measurement incubation->measurement data_analysis Data Analysis (IC50/Ki Determination) measurement->data_analysis end End data_analysis->end

Caption: Workflow for the Fluorescence Polarization-based competitive binding assay.

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay is used to determine the cytotoxic effects of the azaspirocycle isomers on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[7][8][9] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture a cancer cell line known to have wild-type p53 (e.g., MCF-7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the azaspirocycle isomers for a specified duration (e.g., 72 hours). Include untreated and vehicle-treated (DMSO) controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each isomer concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the isomer concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the isomer that reduces cell viability by 50%).

Conclusion: The Imperative of Stereochemical Purity in Drug Development

The stark contrast in the biological activity of azaspirocycle isomers, as exemplified by the spirooxindole-based MDM2 inhibitors, serves as a powerful reminder of the critical importance of stereochemistry in drug design and development. A difference of a single stereocenter can transform a highly potent therapeutic agent into an inactive compound. This necessitates the use of stereoselective synthesis or chiral separation techniques to obtain enantiomerically or diastereomerically pure compounds for preclinical and clinical evaluation. As our understanding of molecular recognition deepens, the ability to rationally design and synthesize stereochemically defined azaspirocycles will be paramount in the quest for more selective, potent, and safer medicines.

References

A Comparative Guide to the Structure-Activity Relationship of Azaspiro[5.5]undecane Derivatives as Analgesic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel analgesic agents with improved efficacy and safety profiles is a paramount objective. Spirocyclic scaffolds have emerged as a promising strategy in drug design, offering a unique three-dimensional architecture that can fine-tune the pharmacological properties of a molecule.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, close structural isomers of the 1,5-Dioxa-9-azaspiro[5.5]undecane scaffold, as dual modulators of the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) for the treatment of pain.[1][2]

The rationale behind developing dual MOR agonist and σ1R antagonist ligands lies in the potential to achieve potent analgesia while mitigating the undesirable side effects associated with traditional opioids. The σ1R has been identified as an endogenous regulator of opioid analgesia, with its antagonists potentiating the analgesic effects of MOR agonists.[1] This multimodal approach aims to deliver a synergistic analgesic effect and potentially reduce tolerance and dependence.

Core Scaffold and Rationale for Investigation

The 1-oxa-4,9-diazaspiro[5.5]undecane core provides a rigid framework that allows for the precise orientation of pharmacophoric elements necessary for interaction with both the MOR and σ1R. The strategic placement of aryl and other substituents at various positions of this scaffold has been systematically explored to elucidate the key structural features governing dual-target affinity and functional activity.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR at different positions of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, with a focus on how structural modifications influence binding affinity (Kᵢ) at MOR and σ1R, and functional agonism (EC₅₀) at the MOR.

Substitutions at the N-9 Position

The N-9 position of the spirocyclic core has been identified as a critical determinant of activity. Various alkyl and arylalkyl substituents have been investigated, revealing a clear preference for a phenethyl group for optimal MOR and σ1R binding.

Compound R¹ (at N-9) MOR Kᵢ (nM) MOR EC₅₀ (nM) σ₁R Kᵢ (nM)
15a Methyl230>100002.5
15b Phenethyl1.8130.8
15c 3-Phenylpropyl142001.1
15d 4-Phenylbutyl13013002.5
Data sourced from J. Med. Chem. 2020, 63, 5, 2434–2454.[1][2]

As evidenced in the table, the phenethyl substituent in compound 15b confers the highest affinity for both receptors and potent MOR agonism. Lengthening or shortening the alkyl chain diminishes activity, highlighting the importance of the distance and orientation of the phenyl ring relative to the spirocyclic core for optimal receptor interaction.

Substitutions on the Aryl Ring at the N-4 Position

The nature and position of substituents on the aryl ring at the N-4 position significantly impact the pharmacological profile. A range of electron-donating and electron-withdrawing groups have been explored.

Compound R² (at N-4 Aryl) MOR Kᵢ (nM) MOR EC₅₀ (nM) σ₁R Kᵢ (nM)
15b H1.8130.8
15e 2-F1.9161.1
15f 3-F1.5110.6
15g 4-F2.3230.7
15h 4-Cl2.2220.6
15i 4-CH₃3.1310.9
15j 4-OCH₃4.5451.3
Data sourced from J. Med. Chem. 2020, 63, 5, 2434–2454.[1][2]

The data indicates that small, electron-withdrawing groups like fluorine at the meta-position (15f ) slightly enhance affinity and potency. In contrast, larger or electron-donating groups tend to be well-tolerated but do not offer a significant advantage over the unsubstituted analog (15b ). This suggests that the electronic properties and steric bulk at this position play a role in modulating receptor interactions.

Modifications at the C-2 Position

Introduction of small alkyl substituents at the C-2 position of the oxazolidine ring was also investigated to probe the steric tolerance in the vicinity of the spiro center.

Compound R³ (at C-2) MOR Kᵢ (nM) MOR EC₅₀ (nM) σ₁R Kᵢ (nM)
15b H1.8130.8
15ah Methyl1.7120.9
15ai Ethyl2.5251.5
15aj Isopropyl111105.6
Data sourced from J. Med. Chem. 2020, 63, 5, 2434–2454.[1][2]

A methyl group at C-2 (15ah ) is well-tolerated, maintaining a pharmacological profile comparable to the unsubstituted parent compound. However, increasing the steric bulk with ethyl (15ai ) and isopropyl (15aj ) groups leads to a progressive decrease in affinity and potency, indicating limited space in the binding pockets of both receptors around this position.

Experimental Protocols

General Synthetic Pathway

The synthesis of the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives is accomplished through a multi-step sequence, as depicted in the workflow below. The key steps involve epoxide formation, ring-opening with an appropriate arylamine, acylation, and a final intramolecular cyclization.

G A N-Boc-4-piperidone B Epoxide Formation (Corey-Chaykovsky Reagent) A->B C Epoxide Intermediate B->C D Ring Opening (Arylamine) C->D E Aminoalcohol Intermediate D->E F Acylation (Acyl Halide) E->F G Acylated Intermediate F->G H Intramolecular Cyclization (Potassium tert-butoxide) G->H I Boc-protected Spirocycle H->I J Boc Deprotection I->J K Spirocyclic Amine J->K L N-Alkylation K->L M Final Derivative L->M

Caption: General synthetic workflow for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Step-by-Step Synthesis of a Representative Compound (15b)
  • Epoxide Formation: To a solution of N-Boc-4-piperidone in DMSO, trimethylsulfoxonium iodide and sodium hydride are added to yield the corresponding epoxide.[1]

  • Ring Opening: The epoxide is heated with aniline in the absence of a solvent to afford the aminoalcohol intermediate.[1]

  • Acylation: The aminoalcohol is treated with 2-chloroacetyl chloride in the presence of a base like triethylamine in dichloromethane to yield the acylated intermediate.[1]

  • Intramolecular Cyclization: The acylated intermediate is cyclized using potassium tert-butoxide in THF at low temperatures to form the Boc-protected spirocycle.[1]

  • Boc Deprotection: The Boc protecting group is removed using trifluoroacetic acid in dichloromethane.[1]

  • N-Alkylation: The resulting spirocyclic amine is alkylated with 2-phenylethyl bromide in the presence of a base like potassium carbonate in acetonitrile to yield the final compound 15b .[1]

Biological Evaluation Protocols
  • Principle: A competitive radioligand binding assay is used to determine the affinity of the test compounds for the MOR.

  • Procedure:

    • Membranes from cells expressing the human MOR are incubated with the radioligand [³H]-DAMGO and varying concentrations of the test compound.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The radioactivity retained on the filter is measured by liquid scintillation counting.

    • The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.[1]

  • Principle: Similar to the MOR binding assay, this assay measures the affinity of compounds for the σ₁R.

  • Procedure:

    • Membranes from cells expressing the human σ₁R are incubated with the radioligand [³H]-(+)-pentazocine and varying concentrations of the test compound.

    • The subsequent steps of filtration, radioactivity measurement, and data analysis are analogous to the MOR binding assay.[1]

  • Principle: This assay determines the functional activity (agonism) of the compounds at the MOR by measuring the inhibition of cyclic AMP (cAMP) production.

  • Procedure:

    • CHO-K1 cells stably expressing the human MOR are treated with forskolin (to stimulate cAMP production) and varying concentrations of the test compound.

    • The intracellular cAMP levels are then measured using a suitable detection kit (e.g., HTRF).

    • The EC₅₀ and Eₘₐₓ values are determined from the concentration-response curves.[1]

Proposed Mechanism of Action and Signaling Pathway

The dual-acting nature of these compounds involves simultaneous agonism at the MOR and antagonism at the σ1R. This concerted action is hypothesized to produce a more robust analgesic effect with a potentially improved side-effect profile compared to conventional opioids.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Derivative Derivative MOR MOR Derivative->MOR Agonist σ1R σ1R Derivative->σ1R Antagonist Ca2+ Channel Ca2+ Channel MOR->Ca2+ Channel Inhibition AC AC MOR->AC Inhibition K+ Channel K+ Channel MOR->K+ Channel Activation σ1R->MOR Inhibition of MOR signaling (Endogenous Regulation) Neurotransmitter Release Neurotransmitter Release Ca2+ Channel->Neurotransmitter Release Inhibition cAMP cAMP AC->cAMP Production ATP ATP ATP->AC Reduced Neuronal Excitability Reduced Neuronal Excitability Hyperpolarization Hyperpolarization K+ Channel->Hyperpolarization Hyperpolarization->Reduced Neuronal Excitability Analgesia Analgesia Reduced Neuronal Excitability->Analgesia

Caption: Proposed dual mechanism of action for analgesia.

Conclusion and Future Perspectives

The SAR studies of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have provided valuable insights into the design of potent dual MOR agonists and σ1R antagonists. The key takeaways from this analysis are:

  • A phenethyl group at the N-9 position is optimal for high affinity and potency.

  • The N-4 aryl ring can tolerate a variety of small substituents without a significant loss of activity.

  • The C-2 position has limited steric tolerance.

These findings pave the way for the rational design of new analgesic candidates with potentially superior therapeutic profiles. Further optimization of this scaffold could focus on fine-tuning the pharmacokinetic properties and conducting in vivo studies to validate the therapeutic potential of this promising class of compounds. The exploration of the closely related this compound scaffold, based on the learnings from its isomer, could also be a fruitful avenue for future research.

References

Navigating the Metabolic Maze: A Comparative Guide to Assessing the Stability of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for drug candidates with superior pharmacological profiles is a relentless pursuit. Azaspirocyclic scaffolds have emerged as a prominent class of compounds, prized for their inherent three-dimensionality which can lead to enhanced potency, selectivity, and improved physicochemical properties.[1][2] However, the journey from a promising hit to a viable drug candidate is fraught with metabolic hurdles. A compound's metabolic stability—its resistance to enzymatic degradation—is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and ultimately, its therapeutic efficacy and safety.[3][4][5] This guide provides a comprehensive comparison of the primary in vitro methodologies used to assess the metabolic stability of azaspiro compounds, offering researchers the insights needed to make informed decisions in their drug discovery programs.

The Structural Advantage and Metabolic Challenge of Azaspiro Compounds

Azaspirocycles, characterized by two rings sharing a single nitrogen-containing spiro center, offer a rigid and defined three-dimensional geometry.[1] This structural feature is a departure from the "flatland" of traditional aromatic compounds and can facilitate optimal interactions with biological targets.[1][6] Furthermore, the introduction of a spirocyclic core has been shown to improve metabolic stability in some cases by shielding susceptible metabolic sites from enzymatic attack.[2][6]

However, the metabolic fate of any new chemical entity, including azaspiro compounds, is primarily dictated by the formidable array of drug-metabolizing enzymes, predominantly the Cytochrome P450 (CYP) superfamily located in the liver.[3][7][8][9] These enzymes catalyze a variety of oxidative reactions that transform lipophilic drug molecules into more water-soluble metabolites, facilitating their excretion.[3][9] Therefore, a thorough and early assessment of metabolic stability is paramount to identify liabilities and guide the design of more robust drug candidates.[10][11][12]

Comparative Analysis of In Vitro Metabolic Stability Assays

The two most widely adopted in vitro systems for evaluating metabolic stability are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay .[11][13][14][15] While both aim to predict in vivo hepatic clearance, they differ significantly in their complexity and the breadth of metabolic pathways they encompass.

The Workhorse: Liver Microsomal Stability Assay

The liver microsomal stability assay is a cornerstone of early drug discovery due to its high-throughput nature and cost-effectiveness.[16] Microsomes are subcellular fractions of the liver endoplasmic reticulum and are rich in Phase I drug-metabolizing enzymes, most notably the CYPs.[14][16]

Causality Behind Experimental Choices: This assay is designed to isolate the contribution of Phase I metabolism to a compound's clearance. By providing a concentrated source of CYP enzymes and the necessary cofactor, NADPH, researchers can rapidly assess a compound's susceptibility to oxidative metabolism.[17][18] The exclusion of Phase II enzymes and cellular transport processes simplifies the system, allowing for a clear initial read on a primary metabolic vulnerability.

Experimental Workflow Diagram:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound (in solution) Incubation Incubate at 37°C (multiple time points) TestCompound->Incubation Microsomes Liver Microsomes (human or animal) Microsomes->Incubation NADPH NADPH Regenerating System NADPH->Incubation Quench Quench Reaction (e.g., cold acetonitrile) Incubation->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data Data Analysis (Calculate t½, CLint) LCMS->Data

Caption: Workflow of a Liver Microsomal Stability Assay.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the azaspiro test compound (e.g., 10 mM in DMSO).

    • Thaw cryopreserved liver microsomes (human or other species) on ice.[19] Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[18][19]

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.[18]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).[19]

    • Incubate the plate at 37°C with shaking.[18]

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a stopping solution, typically cold acetonitrile containing an internal standard.[16]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.[20]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[21][22][23][24]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[16][18]

The Holistic View: Hepatocyte Stability Assay

For a more physiologically relevant assessment, the hepatocyte stability assay is the preferred method.[25] Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases and sulfotransferases), as well as functional uptake and efflux transporters.[25][26]

Causality Behind Experimental Choices: This assay provides a more comprehensive picture of a compound's metabolic fate by incorporating both major phases of drug metabolism and cellular transport processes.[25][26] The use of whole cells also accounts for the potential impact of cell permeability on metabolic clearance. This is particularly important for predicting in vivo outcomes, as a compound must first enter the hepatocyte to be metabolized.

Experimental Workflow Diagram:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound (in solution) Incubation Incubate at 37°C (multiple time points) TestCompound->Incubation Hepatocytes Cryopreserved Hepatocytes (thawed and suspended) Hepatocytes->Incubation Quench Quench Reaction (e.g., cold acetonitrile) Incubation->Quench Centrifuge Centrifuge to pellet cell debris Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data Data Analysis (Calculate t½, CLint) LCMS->Data

Caption: Workflow of a Hepatocyte Stability Assay.

Detailed Experimental Protocol: Hepatocyte Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the azaspiro test compound (e.g., 10 mM in DMSO).

    • Rapidly thaw cryopreserved hepatocytes (human or other species) in a 37°C water bath.

    • Gently resuspend the cells in pre-warmed incubation medium (e.g., Williams' Medium E).[27] Determine cell viability and concentration.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension (e.g., 0.5 x 10^6 cells/mL).[28]

    • Add the test compound to the cell suspension (final concentration typically 1 µM).[28]

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, often with gentle shaking.[25][27]

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[25][28]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the cell debris.

    • Transfer the supernatant for analysis by a validated LC-MS/MS method.[26]

  • Data Analysis:

    • Similar to the microsomal assay, plot the natural logarithm of the percentage of the remaining compound versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[28]

Data Interpretation and Comparison

The primary outputs from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[10][29] These parameters allow for the rank-ordering of compounds and can be used in in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.[28]

ParameterLiver Microsomal Stability AssayHepatocyte Stability Assay
Biological System Subcellular fraction (endoplasmic reticulum)Intact, viable liver cells
Metabolic Enzymes Primarily Phase I (CYPs, FMOs)[14]Phase I and Phase II enzymes[25][26]
Cellular Processes No cellular transport consideredIncludes active uptake and efflux
Physiological Relevance ModerateHigh
Throughput HighModerate to High
Cost LowerHigher
Primary Application Early screening and rank-ordering of compounds for Phase I metabolic liability[16]More definitive assessment of overall hepatic clearance, suitable for lead optimization and candidate selection[25]

Conclusion: A Synergistic Approach to Assessing Metabolic Stability

The assessment of metabolic stability is a critical and iterative process in the development of azaspiro compounds. The liver microsomal and hepatocyte stability assays are not mutually exclusive but rather complementary tools in the drug discovery workflow. The microsomal assay serves as an efficient, high-throughput screen to flag compounds with significant Phase I metabolic liabilities early on. Promising candidates can then be advanced to the more physiologically relevant hepatocyte assay to gain a comprehensive understanding of their overall hepatic clearance, encompassing both Phase I and Phase II metabolism as well as cellular transport.

By employing a strategic and tiered approach to evaluating metabolic stability, researchers can effectively identify and optimize azaspiro compounds with favorable pharmacokinetic profiles, ultimately increasing the probability of success in bringing novel and effective therapies to the clinic.

References

A Head-to-Head Comparison of Azaspirocyclic Cores in Drug Design: A Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland and Embracing the Third Dimension

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems, often leading to molecules with a high degree of planarity. While successful, this "flatland" approach can lead to challenges in achieving target selectivity and favorable pharmacokinetic profiles.[1][2][3] The quest for novel chemical entities with improved therapeutic properties has driven a paradigm shift towards molecules with greater three-dimensionality (3D).[3][4] Azaspirocyclic scaffolds have emerged at the forefront of this movement, offering a powerful strategy to introduce structural rigidity, precise substituent orientation, and modulated physicochemical properties into drug candidates.[1][2]

These scaffolds are bicyclic compounds where two rings share a single spiro carbon atom, with at least one ring containing a nitrogen atom.[1][5] This unique architecture confers a rigid, non-planar geometry that allows for a more precise and predictable presentation of functional groups to interact with complex biological targets.[1][2][6] This guide provides a head-to-head comparison of common azaspirocyclic cores, offering field-proven insights, quantitative data, and detailed experimental protocols to aid researchers in the rational design of next-generation therapeutics.

The Azaspirocyclic Advantage: Why Go Spiro?

Incorporating an azaspirocyclic core is not merely a synthetic novelty; it is a strategic decision to imbue a molecule with a suite of desirable properties that often translate to improved clinical success.

  • Increased Fraction of sp³ Carbons (Fsp³): Moving away from flat, sp²-heavy systems towards sp³-rich scaffolds is strongly correlated with improved clinical outcomes.[1][2][4] A higher Fsp³ often leads to enhanced aqueous solubility, reduced off-target toxicity, and better metabolic stability.[1][2][7]

  • Conformational Rigidity and Pre-organization: The spirocyclic fusion severely restricts the conformational freedom of the molecule.[2][6] This rigidity can pre-organize the key binding elements into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially leading to a significant increase in potency and selectivity.[2]

  • Precise Vectorial Display: The rigid, 3D nature of azaspirocycles provides well-defined exit vectors for substituents. This allows medicinal chemists to precisely control the spatial orientation of functional groups to optimize interactions with a target's binding pocket, a feat that is often challenging with more flexible acyclic or monocyclic systems.[1][6][7]

  • Modulation of Physicochemical Properties: The introduction of an azaspirocyclic core can profoundly and sometimes counterintuitively alter a molecule's properties. The nitrogen atom provides a handle for tuning basicity (pKa), polarity, and hydrogen bonding capacity.[1] Furthermore, as we will explore, these scaffolds can impact lipophilicity (logD) and metabolic stability in highly beneficial ways.[2][8]

Head-to-Head Comparison of Azaspirocyclic Cores

The choice of which azaspirocyclic core to employ depends on the specific goals of the drug design project. Here, we compare several common cores, focusing on their synthesis, conformational features, and impact on drug-like properties.

Core Contenders: Azaspiro[3.3]heptane vs. Azaspiro[4.5]decane vs. Azaspiro[5.5]undecane

These three scaffolds represent a progression in ring size and complexity, from the strained and compact [3.3] system to the larger and more flexible [5.5] system.

  • Synthetic Accessibility: The construction of the spirocyclic core is a key consideration.

    • Azaspiro[3.3]heptanes: These strained systems, containing two four-membered rings, have become more accessible through methods like [2+2] cycloadditions and the use of specialized building blocks.[9][10][11] Their rise in popularity is a testament to the development of robust synthetic protocols.[11]

    • Azaspiro[4.5]decanes & Azaspiro[5.5]undecanes: Larger, less-strained systems can often be constructed using a wider array of classical and modern synthetic methods, including Ring-Closing Metathesis (RCM), intramolecular cyclizations, and conjugate additions.[5][12][13] Natural products like histrionicotoxin have inspired robust syntheses for these larger scaffolds.[12][13]

  • Conformational Rigidity & 3D Shape: The defining feature of a spirocycle is its 3D geometry. The size of the constituent rings dictates the overall shape and the vectors at which substituents project from the core. The azaspiro[3.3]heptane core is highly rigid and presents substituents in a pseudo-axial orientation, creating a significant departure from the geometry of a flat piperazine ring. Larger systems like azaspiro[5.5]undecane have more conformational flexibility, akin to their parent cyclohexane rings, but still maintain a defined spirocyclic structure.

G cluster_0 Common Scaffolds cluster_1 Key Properties Piperazine Piperazine (Largely Planar) Flexibility High Flexibility Piperazine->Flexibility Aza[3.3]heptane Azaspiro[3.3]heptane (Rigid, 'X' Shape) Rigidity High Rigidity Aza[3.3]heptane->Rigidity Aza[4.5]decane Azaspiro[4.5]decane (Chair/Boat-like) 3D_Shape Defined 3D Exit Vectors Aza[4.5]decane->3D_Shape Aza[5.5]undecane Azaspiro[5.5]undecane (Dual Chair-like) Aza[5.5]undecane->3D_Shape Rigidity->3D_Shape Improved_PK Improved PK Profile 3D_Shape->Improved_PK

Caption: Comparison of scaffold rigidity and dimensionality.

Impact on Physicochemical Properties

Perhaps the most impactful and sometimes non-obvious benefit of azaspirocycles is their ability to tune key physicochemical properties. The azaspiro[3.3]heptane motif, in particular, has been extensively studied as a bioisostere for common saturated heterocycles like piperazine and morpholine.[3][10][14]

The Counterintuitive Effect on Lipophilicity (logD)

One might assume that replacing a piperazine (C₄H₁₀N₂) with a 2,6-diazaspiro[3.3]heptane (C₅H₁₀N₂) would increase lipophilicity due to the net addition of a carbon atom. However, the opposite is often observed.[8] The constrained geometry of the azaspiro[3.3]heptane core alters the pKa of the nitrogen atoms, making them more basic.[8] At a physiological pH of 7.4, this increased basicity leads to a higher proportion of the compound existing in its protonated, charged form, which is more hydrophilic and results in a lower logD value.[2][8]

Table 1: Comparative Physicochemical Properties of Piperazine vs. 2,6-Diazaspiro[3.3]heptane Analogs

FeatureParent Compound (Piperazine)Azaspiro[3.3]heptane AnalogRationale for Change
Structure R-N(C₄H₈)N-HR-N(C₅H₈)N-HReplacement of piperazine with diazaspiro[3.3]heptane core.
Fsp³ LowerHigherIntroduction of a quaternary sp³ spirocenter increases the Fsp³ count.[4]
pKa ~8.4 (for N-H)Higher (~9.5 - 10.3)Geometric constraints increase the basicity of the nitrogen atoms.[8]
logD at pH 7.4 Higher (More Lipophilic)Lower (More Hydrophilic)Increased basicity leads to a higher degree of protonation at pH 7.4, reducing lipophilicity.[2][8]
Aqueous Solubility LowerHigher Generally correlates with lower lipophilicity and increased polarity.[2][7]
3D Geometry Flexible, chair/boat conformersRigid, defined 'X' shapeThe spirocyclic core locks the conformation.[2][8]

Note: Specific pKa and logD values are highly dependent on the rest of the molecule (R-group). The trends shown are generally observed in matched pair analyses.[8]

Impact on Metabolic Stability

Metabolic stability is a critical parameter in drug design, determining a compound's half-life and bioavailability.[15][16] Azaspirocyclic cores can significantly enhance metabolic stability through several mechanisms:

  • Blocking Sites of Metabolism: The quaternary spiro carbon is inherently resistant to oxidative metabolism. Furthermore, the rigid structure can shield adjacent positions from access by metabolic enzymes like cytochrome P450s.

  • Altered Conformation: By locking the molecule in a specific conformation, azaspirocycles may orient metabolically labile groups away from the active sites of enzymes.

In a reported example, the replacement of a piperidine with an azaspiro[3.3]heptane in a series of compounds led to a great reduction in turnover in human liver microsomes (HLM), indicating significantly improved metabolic stability.[8]

Table 2: Representative Metabolic Stability Data

Compound ClassCore ScaffoldTypical Outcome in HLM AssayReason
Monocyclic AnalogPiperidine / PiperazineHigher Turnover (Lower Stability)N-dealkylation and oxidation on the ring are common metabolic pathways.
Spirocyclic AnalogAzaspiro[3.3]heptaneLower Turnover (Higher Stability) The rigid scaffold can block or hinder access to metabolic sites.[2][7][8]
Spirocyclic AnalogAzaspiro[4.5]decaneGenerally Improved StabilityWhile more flexible than [3.3], the spiro core still offers steric shielding.

Case Study: Azaspirocycles in Action

  • AZD1979 (MCHr1 Antagonist): In the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), researchers at AstraZeneca replaced a morpholine moiety with a 2-oxa-6-azaspiro[3.3]heptane.[4] This strategic switch successfully lowered the logD, improving the overall physicochemical profile of the compound series and leading to the discovery of the clinical candidate AZD1979.[4]

  • Olaparib Analogs (PARP Inhibitors): The piperazine ring in the PARP inhibitor Olaparib was replaced with a diazaspiro[3.3]heptane core. This modification resulted in analogs that retained potency but showed reduced DNA damage and cytotoxicity, suggesting that the spirocyclic core could be used to fine-tune the safety profile of a drug.[4]

Experimental Protocols

To empower researchers to validate these principles in their own work, we provide the following self-validating experimental protocols.

Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes (HLM)

This protocol assesses the rate at which a compound is metabolized by the primary enzyme systems in the liver.

Principle: The compound is incubated with HLM, a source of drug-metabolizing enzymes. The reaction is initiated by adding the cofactor NADPH, which is essential for the function of cytochrome P450 enzymes. The reaction is stopped at various time points, and the amount of remaining parent compound is quantified by LC-MS/MS to determine its rate of disappearance (half-life).

Caption: Workflow for HLM metabolic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw cryopreserved Human Liver Microsomes (HLM, pooled donors) on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add 99 µL of the HLM suspension to each well.

    • Add 1 µL of the 10 mM test compound stock to achieve a final substrate concentration of 1 µM. Causality: Keeping the substrate concentration well below the enzyme's Km ensures first-order kinetics, simplifying data analysis.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding 10 µL of the NADPH solution.

    • Immediately remove a 25 µL aliquot for the T=0 time point and transfer it to a new plate containing 100 µL of ice-cold acetonitrile with an internal standard. Causality: Acetonitrile serves to precipitate the microsomal proteins and instantly quench the enzymatic reaction.

    • Continue incubating at 37°C. Remove further 25 µL aliquots at 5, 15, 30, and 60 minutes, quenching each in the same manner.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the quench plate and vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Measurement of Distribution Coefficient (logD) at pH 7.4

This protocol measures a compound's lipophilicity at physiological pH, a key predictor of its absorption and distribution.

Principle: The compound is partitioned between two immiscible phases: n-octanol (simulating lipid membranes) and an aqueous buffer at pH 7.4. After equilibration, the concentration of the compound in each phase is measured to determine the distribution coefficient.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Pre-saturate the n-octanol with the pH 7.4 buffer and the buffer with n-octanol by mixing them vigorously overnight and then allowing the layers to separate. Causality: Pre-saturation prevents volume changes in the phases during the experiment, ensuring accurate concentration measurements.

    • Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Partitioning:

    • In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated pH 7.4 buffer.

    • Add 10 µL of the compound stock solution.

    • Seal the vial and shake vigorously on a flat-bed shaker for at least 2 hours at room temperature to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at 2000 rpm for 10 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from the aqueous phase and an aliquot from the n-octanol phase.

    • Dilute each aliquot appropriately and determine the concentration of the compound in each phase ([Compound]octanol and [Compound]aqueous) using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation:

    • Calculate the distribution coefficient (D) using the formula: D = [Compound]octanol / [Compound]aqueous.

    • Calculate logD by taking the base-10 logarithm of D: logD = log₁₀(D).

Conclusion and Future Outlook

Azaspirocyclic cores represent a significant advancement in scaffold design, providing medicinal chemists with a robust toolkit to escape the confines of "flatland" chemistry.[1] The head-to-head comparison reveals that even subtle changes, such as moving from an azaspiro[4.5]decane to a more strained azaspiro[3.3]heptane, can have profound and beneficial impacts on key drug-like properties, including solubility, lipophilicity, and metabolic stability.[2][8] The ability of the compact azaspiro[3.3]heptane to simultaneously increase Fsp³, raise pKa, and lower logD is a powerful, albeit counterintuitive, phenomenon that can be strategically exploited in lead optimization.[8] As synthetic methodologies continue to evolve, providing access to an even greater diversity of novel spirocyclic systems, their role in the development of safer and more effective medicines is set to expand even further.[5][7][17]

References

A Comparative Guide to Confirming the Stereochemistry of Substituted 1,5-Doxa-9-azaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise but a critical necessity. The three-dimensional arrangement of atoms in a molecule dictates its biological activity, efficacy, and safety profile. Substituted 1,5-Dioxa-9-azaspiro[5.5]undecanes, a class of compounds with significant potential in medicinal chemistry, present unique challenges in stereochemical assignment due to their rigid, bicyclic spiroketal structure. This guide provides an in-depth comparison of the primary analytical techniques used to unambiguously confirm the stereochemistry of these complex molecules, offering field-proven insights and detailed experimental protocols.

The Structural Challenge: Anomeric Effects and Conformational Rigidity

The 1,5-Dioxa-9-azaspiro[5.5]undecane core possesses a spirocyclic acetal, which introduces conformational rigidity and the influence of stereoelectronic factors, most notably the anomeric and exo-anomeric effects.[1][2] These effects describe the thermodynamic preference for specific conformations due to the interaction between lone pair orbitals on the oxygen atoms and adjacent anti-bonding orbitals. Understanding these inherent structural biases is crucial when interpreting analytical data to assign relative and absolute stereochemistry.

Comparative Analysis of Key Analytical Techniques

The definitive assignment of stereochemistry for substituted 1,5-Dioxa-9-azaspiro[5.5]undecanes necessitates a multi-faceted approach. While each technique offers unique advantages, a combination of methods often provides the most robust and irrefutable evidence. This guide will focus on the three pillars of stereochemical confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating 3D Structure in Solution

NMR spectroscopy is arguably the most powerful tool for determining the stereochemistry of molecules in their solution state, which is often more representative of their biologically relevant environment.[3][4] For spirocyclic systems, a suite of 1D and 2D NMR experiments is employed to piece together the complete stereochemical puzzle.

  • ¹H and ¹³C NMR: These fundamental experiments provide the initial structural blueprint, revealing the chemical environment of each proton and carbon atom.[3] Diastereomers will exhibit distinct chemical shifts for corresponding nuclei, confirming their presence.[5]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE-based experiments are the cornerstone of stereochemical assignment in NMR.[6][7] They detect through-space interactions between protons that are in close proximity (typically < 5 Å), providing direct evidence of their relative spatial arrangement.[7][8] For medium-sized molecules where the NOE can be close to zero, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is preferred as the ROE is always positive.[9]

The choice between NOESY and ROESY depends on the molecular weight of the compound.[9] For the substituted 1,5-Dioxa-9-azaspiro[5.5]undecanes, which are typically small to medium-sized molecules, ROESY can be a more reliable choice to avoid the complication of zero or negative NOEs. 1D selective NOE experiments can offer higher sensitivity for detecting weak correlations.[8][10]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be free of paramagnetic impurities. Degassing the sample can sometimes improve data quality.[10]

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a pulse-field gradient probe.

  • Parameter Optimization:

    • Set the spectral widths to encompass all proton signals.

    • The mixing time is a crucial parameter and should be optimized. A typical starting range for molecules of this size is 200-500 ms. A mixing time series can be beneficial.

    • Use a spin-lock pulse appropriate for ROESY experiments.

  • Data Acquisition: Acquire the 2D ROESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Interpretation: Process the data with appropriate window functions. Analyze the cross-peaks, which indicate spatial proximity between the correlated protons. The volume of the cross-peak is roughly proportional to the inverse sixth power of the distance between the protons.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides an unambiguous, three-dimensional map of the atomic positions within a single crystal.[11] This technique is considered the definitive method for determining the absolute stereochemistry of a molecule, provided a suitable crystal can be obtained.[11][12]

The primary challenge in X-ray crystallography is growing a high-quality single crystal suitable for diffraction.[13] The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires extensive screening. For chiral molecules that crystallize in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects.

  • Crystallization:

    • Dissolve the purified compound in a minimal amount of a suitable solvent.

    • Screen a variety of crystallization conditions by varying the solvent system, temperature, and crystallization method.

    • Common techniques include slow evaporation of the solvent, vapor diffusion of an anti-solvent, and cooling.

  • Crystal Mounting and Data Collection:

    • Select a single crystal of appropriate size and quality under a microscope.

    • Mount the crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.[11]

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build and refine the molecular model against the experimental data to determine the final atomic coordinates and stereochemistry.[12]

Chiral High-Performance Liquid Chromatography (HPLC): A Powerful Separation Technique

Chiral HPLC is an indispensable tool for separating enantiomers and diastereomers.[14][15] While it does not directly provide structural information, it is crucial for determining the enantiomeric purity of a sample and for isolating individual stereoisomers for further analysis.[16]

The success of a chiral separation depends on the choice of the chiral stationary phase (CSP).[17] CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[17] For 1,5-Dioxa-9-azaspiro[5.5]undecanes, polysaccharide-based CSPs are often a good starting point. The mobile phase composition is also critical and requires optimization.[17]

  • Column Selection: Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, protein-based).

  • Mobile Phase Screening:

    • Start with a common mobile phase system, such as hexane/isopropanol or hexane/ethanol for normal-phase chromatography.

    • Vary the ratio of the solvents to optimize the separation.

    • Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape and resolution.

  • Optimization:

    • Optimize the flow rate and column temperature to achieve the best balance between resolution and analysis time.

  • Detection: Use a UV detector at a wavelength where the analyte absorbs.

Data Presentation and Comparison

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Relative stereochemistry, conformational analysis in solutionNon-destructive, provides information on solution-state conformation, versatileCan be complex to interpret, may not provide absolute stereochemistry directly
X-ray Crystallography Absolute stereochemistry, precise bond lengths and angles in the solid stateUnambiguous determination of absolute configurationRequires a suitable single crystal, solid-state conformation may differ from solution
Chiral HPLC Separation of stereoisomers, determination of enantiomeric excessHigh sensitivity, excellent for quantitative analysis of stereoisomeric mixturesDoes not provide structural information, requires method development

Visualization of the Analytical Workflow

Stereochemistry_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_confirmation Confirmation Synthesis Synthesis of Substituted This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ROESY) Purification->NMR Relative Stereochemistry Xray X-ray Crystallography Purification->Xray Absolute Stereochemistry HPLC Chiral HPLC Purification->HPLC Separation & Purity Confirmation Unambiguous Stereochemical Assignment NMR->Confirmation Xray->Confirmation HPLC->Confirmation

Caption: Workflow for the stereochemical confirmation of 1,5-Dioxa-9-azaspiro[5.5]undecanes.

Conclusion

The unambiguous determination of the stereochemistry of substituted 1,5-Dioxa-9-azaspiro[5.5]undecanes is a critical step in their development as potential therapeutic agents. A synergistic approach that combines the solution-state conformational insights from NMR spectroscopy, the definitive solid-state structure from X-ray crystallography, and the powerful separatory capability of chiral HPLC provides a self-validating system for confident stereochemical assignment. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can navigate the complexities of these challenging molecular architectures.

References

Navigating the Spirocyclic Frontier: A Comparative Guide to the Patent Landscape of 1,5-Dioxa-9-azaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel chemical scaffolds that can unlock new therapeutic possibilities is perpetual. Spirocyclic systems, with their inherent three-dimensionality and conformational rigidity, have emerged as a promising class of compounds, offering the potential for enhanced target specificity and improved pharmacokinetic properties. This guide delves into the patent landscape surrounding a particular spirocyclic scaffold: 1,5-Dioxa-9-azaspiro[5.5]undecane . By examining the existing patent literature for structurally related analogues, we aim to evaluate the novelty of this scaffold and provide a forward-looking perspective on its potential in drug discovery.

The Allure of the Spiro[5.5]undecane Core: A Crowded Neighborhood

The spiro[5.5]undecane framework, a bicyclic system featuring a single carbon atom common to both rings, has been extensively explored in the patent literature, particularly its nitrogen-containing variants. A comprehensive analysis of patent databases reveals a significant number of patents and patent applications for diaza- and triaza-spiro[5.5]undecane derivatives. These patents claim a wide array of therapeutic applications, underscoring the versatility of this core structure.

Our investigation of the patent landscape for close structural relatives of this compound reveals several key therapeutic areas of interest:

  • Oncology: Derivatives of 3,9-diazaspiro[5.5]undecane have been patented as inhibitors of geranylgeranyltransferase I (GGTase I), an enzyme implicated in cellular signaling pathways that are often dysregulated in cancer.[1] The inhibition of this enzyme can lead to the inactivation of downstream effectors like YAP1 and TAZ, ultimately blocking cancer cell proliferation.[1]

  • Inflammatory and Immune Disorders: The modulation of chemokine receptors is another prominent application for diazaspiro[5.5]undecane derivatives. Patents describe their use in treating a variety of disorders where chemokine receptor ligand binding plays a crucial role.[1] Additionally, triazaspiro[5.5]undecane derivatives have been claimed for the treatment of various inflammatory diseases, asthma, atopic dermatitis, and autoimmune conditions by regulating the interaction between chemokines and their receptors.[2][3]

  • Metabolic Diseases: Certain 2,9-diazaspiro[5.5]undecane derivatives have been investigated as SGLT1 inhibitors for the treatment of diabetes and other diseases associated with hyperglycemia.[4]

  • Central Nervous System Disorders: The versatility of the spiro[5.5]undecane scaffold extends to the central nervous system, with derivatives being explored for their potential in treating a range of neurological and psychiatric conditions.

This intense patent activity surrounding diaza- and triaza-spiro[5.5]undecane derivatives highlights the perceived value of this structural motif in drug discovery. The core scaffold provides a rigid framework upon which a variety of substituents can be placed to fine-tune activity against specific biological targets.

The Novelty of the "Quiet" Scaffold: this compound

In stark contrast to its nitrogen-rich cousins, the this compound scaffold appears to be a largely unexplored territory within the pharmaceutical patent landscape. While our search identified patents for dioxaspiro[5.5]undecane derivatives, these were primarily focused on applications in the fragrance and perfume industry, utilizing their distinct olfactory properties.[5] A notable patent in this area describes the synthesis and use of 3,3,7,11-tetramethyl-1,5-dioxaspiro[5.5]undecane in perfume compositions.[5]

This conspicuous absence of pharmaceutical patents specifically claiming this compound derivatives presents a significant "white space" for innovation. For drug discovery programs, this represents a unique opportunity to develop novel intellectual property around a scaffold that is not heavily encumbered by existing patents. The introduction of the 1,5-dioxa moiety in place of one of the nitrogen-containing rings of the more common diazaspiro systems offers a distinct structural and electronic profile, which could lead to novel biological activities and improved drug-like properties.

Comparative Analysis: Structural and Synthetic Considerations

To better understand the potential of the this compound scaffold, it is instructive to compare it with its more heavily patented diaza- and oxa-aza counterparts.

ScaffoldKey Patented Therapeutic AreasPotential Advantages of this compound
3,9-Diazaspiro[5.5]undecane Oncology (GGTase I inhibition), Inflammatory Disorders (Chemokine receptor modulation)[1]Altered hydrogen bonding capacity, potentially leading to different target interactions and improved metabolic stability.
1,4-Diazaspiro[5.5]undecane Intermediates in the synthesis of pharmaceutical compounds for treating abnormal cellular proliferation.[6]The 1,5-dioxa arrangement may offer different conformational preferences and solubility profiles.
Triazaspiro[5.5]undecane Inflammatory Diseases, Autoimmune Disorders (Chemokine receptor modulation)[2][3][7]Reduced basicity compared to triaza-analogs, which could impact off-target effects and pharmacokinetic profiles.

The synthesis of these spirocyclic systems often involves multi-step sequences. For instance, the preparation of 1,4-diazaspiro[5.5]undecan-3-one, a useful intermediate, has been detailed in the patent literature.[6] Similarly, the synthesis of dioxaspiro compounds for the fragrance industry involves the cyclization of a ketone with a diol.[5] These established synthetic strategies can serve as a foundation for developing robust routes to novel this compound derivatives.

Experimental Protocols: A Roadmap to Novelty

To capitalize on the apparent novelty of the this compound scaffold, a systematic approach to its synthesis and biological evaluation is required. The following outlines a general workflow for the exploration of this scaffold.

Workflow for the Synthesis and Evaluation of Novel this compound Derivatives

G cluster_0 Synthesis cluster_1 Biological Evaluation A Starting Material: N-protected 4-piperidone B Step 1: Ketalization with 1,3-propanediol derivative A->B Acid catalyst C Step 2: Functionalization of the piperidine ring B->C e.g., Alkylation, Acylation D Step 3: Introduction of diverse substituents (R-groups) C->D Coupling reactions E Primary Screening: Target-based assays D->E Compound Library F Secondary Screening: Cell-based assays E->F Hit identification G Lead Optimization F->G SAR studies H In vivo efficacy studies G->H Candidate selection

Caption: A generalized workflow for the synthesis and biological evaluation of novel this compound derivatives.

Exemplary Synthetic Protocol: Preparation of a Substituted this compound

This protocol is a hypothetical adaptation based on established methods for related spirocyclic systems.

  • Step 1: Synthesis of the this compound core.

    • To a solution of N-Boc-4-piperidone (1 equivalent) in toluene, add 1,3-propanediol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, and dry the organic layer over sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude N-Boc-1,5-Dioxa-9-azaspiro[5.5]undecane.

  • Step 2: Deprotection of the nitrogen.

    • Dissolve the N-Boc protected intermediate in a solution of hydrochloric acid in dioxane.

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to yield the hydrochloride salt of this compound.

  • Step 3: N-functionalization.

    • To a solution of the hydrochloride salt in a suitable solvent (e.g., DMF or DCM), add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the salt.

    • Add the desired electrophile (e.g., an alkyl halide, acyl chloride, or sulfonyl chloride) and stir the reaction until completion.

    • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.

    • Purify the final product by column chromatography or recrystallization.

Future Directions and Untapped Potential

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. The "white space" in the pharmaceutical patent landscape provides a compelling rationale for its investigation. By leveraging the synthetic knowledge gained from the development of related diaza- and oxa-aza-spiro[5.5]undecane systems, medicinal chemists can efficiently access libraries of novel derivatives for biological screening.

The key to unlocking the therapeutic potential of this scaffold will lie in the systematic exploration of substitutions on the nitrogen atom and potentially on the cyclohexane ring. Drawing inspiration from the successful strategies employed for its patented analogues, researchers can rationally design compounds targeting a range of biological targets implicated in oncology, inflammation, and metabolic diseases. The unique electronic and steric properties conferred by the 1,5-dioxa moiety may lead to unexpected and valuable pharmacological profiles, paving the way for a new generation of spirocyclic therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,5-Dioxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical compounds form the bedrock of a compliant and safe laboratory environment. This guide provides a detailed, authoritative protocol for the proper disposal of 1,5-Dioxa-9-azaspiro[5.5]undecane, moving beyond simple steps to explain the critical reasoning rooted in chemical properties and regulatory frameworks.

The core principle guiding the disposal of any laboratory chemical is the complete understanding of its hazard profile and its regulatory classification. For this compound, this means recognizing its potential as an irritant and ensuring its entire lifecycle, from use to disposal, adheres to the highest safety standards.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedure is initiated, a thorough risk assessment is mandatory. This compound is classified with specific hazard statements that dictate the necessary handling precautions. The primary risks are associated with its irritant properties.

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. (Often cited as H318: Causes serious eye damage).[1]

  • H335: May cause respiratory irritation. [1]

These classifications necessitate that the compound is handled under the principle of "As Low As Reasonably Achievable" (ALARA) exposure. This involves the consistent use of engineering controls (like fume hoods) and appropriate Personal Protective Equipment (PPE).

Quantitative Hazard and Physical Data Summary

For quick reference, the key identifiers and hazard codes for this compound are summarized below. This data is fundamental for creating accurate waste profiles required by disposal facilities.

PropertyValueSource
CAS Number 180-94-9[1][2]
Molecular Weight 157.21 g/mol
Physical Form Solid
Signal Word Warning
Hazard Statements H315, H319, H335
Precautionary Codes P261, P271, P280

The Core Disposal Mandate: Prohibited and Prescribed Methods

The most critical aspect of this compound's disposal is understanding what is expressly forbidden.

ABSOLUTELY PROHIBITED: Disposal via Sewer System

THE ONLY ACCEPTABLE METHOD: Licensed Chemical Destruction

The authoritative and compliant method for disposing of this compound is through a licensed chemical destruction facility.[3] The preferred technology is controlled incineration with flue gas scrubbing .[3] This high-temperature process ensures the complete breakdown of the molecule into simpler, less harmful components, while the scrubbing system neutralizes and captures any hazardous byproducts of combustion, preventing their release into the atmosphere.

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol is designed to create a compliant and verifiable waste stream from the point of generation to final disposal.

Step 1: Waste Segregation and Classification

Causality: Proper segregation is the first and most critical step. It prevents accidental and potentially dangerous reactions between incompatible waste chemicals and ensures accurate waste profiling, which is a legal requirement for transport and disposal.

  • Action: Designate a specific, clearly labeled hazardous waste container for this compound and any materials grossly contaminated with it (e.g., weigh boats, contaminated gloves, paper towels).

  • Classification: This waste must be managed as hazardous waste. Your institution's Environmental Health & Safety (EHS) office will provide guidance on whether to classify it based on its characteristics (e.g., as an irritant) in accordance with EPA and state regulations.[5]

Step 2: Donning Mandatory Personal Protective Equipment (PPE)

Causality: The required PPE is directly dictated by the compound's hazard codes (H315, H319, H335). It serves as the primary barrier to prevent personal exposure.

  • Action: Before handling the waste container, always wear:

    • Nitrile gloves: To protect against skin irritation.

    • Safety glasses with side shields or chemical splash goggles: To prevent serious eye irritation.

    • Laboratory coat: To protect clothing and skin.

  • Respiratory Protection: If handling large quantities of the solid outside of a fume hood where dust may become airborne, consult your institution's Chemical Hygiene Plan. OSHA regulations may require a NIOSH-approved respirator to mitigate respiratory irritation.[7]

Step 3: Waste Accumulation and Container Management

Causality: Proper containerization and labeling create a safe storage environment and ensure the waste can be legally transported. The label is the primary communication tool for hazards.

  • Action:

    • Place the waste into a chemically compatible container (e.g., a high-density polyethylene (HDPE) screw-cap jar) that is in good condition and can be securely sealed.

    • Affix a "Hazardous Waste" label to the container.

    • On the label, clearly write the full chemical name: "this compound" and the CAS number "180-94-9". List all components if it is a mixture.

    • Keep the container closed at all times except when adding waste.

    • Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.

Step 4: Final Disposal Through a Licensed Vendor

Causality: Federal and state laws mandate that hazardous waste be managed by facilities with the permits and technology to handle it safely. This creates a legal chain of custody from your lab to the final destruction point.

  • Action:

    • Coordinate with your institution's EHS department to arrange for a pickup of the hazardous waste.

    • EHS will work with a pre-approved, licensed hazardous waste disposal company.

    • Ensure all paperwork, including the waste profile and chain of custody documents, is completed accurately. This documentation is a legal record of compliant disposal.

Emergency Procedures: Spill and Exposure Management

Even with meticulous planning, accidents can occur. Immediate and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Small Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill.

    • Carefully collect the solid material using spark-proof tools and place it into the designated hazardous waste container.[8]

    • Clean the area with a suitable solvent and decontaminate. All cleanup materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the compliant disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Handling & Accumulation cluster_disposal Phase 3: Final Disposition start Waste Generation (Unused chemical or contaminated material) risk_assessment Risk Assessment (Review SDS for H315, H319, H335) start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe segregate Segregate Waste Stream ppe->segregate container Place in Compatible, Sealed Container segregate->container labeling Affix 'Hazardous Waste' Label (Chemical Name, CAS#, Hazards) container->labeling storage Store in Satellite Accumulation Area labeling->storage ehs_contact Contact EHS for Pickup storage->ehs_contact vendor_transfer Transfer to Licensed Hazardous Waste Vendor ehs_contact->vendor_transfer end Final Disposal (Controlled Incineration) vendor_transfer->end prohibited PROHIBITED: Sewer/Drain Disposal prohibited->segregate

Caption: Decision workflow for compliant disposal of this compound.

References

Navigating the Safe Handling of 1,5-Dioxa-9-azaspiro[5.5]undecane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Framework for Researchers in Drug Development

The handling of specialized chemical reagents is a cornerstone of innovative drug development. Among these, 1,5-Dioxa-9-azaspiro[5.5]undecane, a unique spirocyclic compound, presents both significant opportunities in synthesis and specific safety challenges that demand rigorous adherence to protective protocols. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Landscape

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [1]

  • H318: Causes serious eye damage. [1]

  • H335: May cause respiratory irritation. [1]

These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes and avoiding inhalation of any dust or aerosols. The signal word for this chemical is "Warning".[2]

Core Personal Protective Equipment (PPE) Directives

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring (in open air) Chemical safety goggles with side shields and a face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatNIOSH-approved respirator with an organic vapor cartridge, especially if dust or aerosols can be generated
Solution Preparation/Mixing Chemical safety gogglesChemical-resistant glovesLaboratory coatRecommended to be performed in a chemical fume hood
Running Reactions (closed system) Safety glassesChemical-resistant glovesLaboratory coatNot generally required
Work-up/Extraction Chemical safety goggles or face shieldChemical-resistant glovesChemical-resistant apron over a laboratory coatRecommended to be performed in a chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant coveralls or suitA full-face respirator with appropriate cartridges
The Rationale Behind PPE Selection
  • Eye and Face Protection : Due to the risk of "serious eye damage" (H318), standard safety glasses are insufficient.[1] Chemical splash goggles that form a seal around the eyes are mandatory.[3] A face shield should be worn in conjunction with goggles, especially during procedures with a high risk of splashing, such as transferring liquids or preparing solutions.[4] This combination provides a robust barrier against accidental contact.

  • Body Protection : A standard laboratory coat is the minimum requirement for any work with this compound. For larger scale operations or situations with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat to provide an additional layer of protection.[3][6]

  • Respiratory Protection : The potential for respiratory irritation (H335) means that this compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[7][8] If work must be performed outside of a fume hood where there is a potential for generating airborne particles, a NIOSH-approved respirator with an organic vapor cartridge is essential.[3][6]

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: The proper sequence for donning and doffing PPE to minimize exposure risk.

Operational and Disposal Plans

Handling and Storage
  • Handle this compound in a well-ventilated area, such as a chemical fume hood.[7]

  • Avoid the formation of dust and aerosols.[7]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Keep the compound away from incompatible materials, though specific incompatibilities are not detailed in the available literature. General practice dictates keeping it away from strong oxidizing agents.

Accidental Release Measures

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate and Secure : Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[7]

  • Ventilate : Ensure adequate ventilation.

  • Don Appropriate PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in the "Spill Cleanup" section of the table above.

  • Containment and Cleanup : For a solid spill, carefully sweep or scoop the material into a suitable, closed container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal : All contaminated materials, including the absorbent, cleaning materials, and PPE, should be collected in a labeled, sealed container for proper disposal.[9]

Disposal Protocol

The disposal of this compound and its contaminated waste must be conducted in accordance with all local, state, and federal regulations.

  • Waste Collection : Collect waste material in a clearly labeled, sealed, and appropriate container.

  • Professional Disposal : It is recommended to dispose of this chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9]

  • Environmental Precaution : Do not allow the chemical to enter drains or sewer systems.[9]

Emergency Procedures: A Step-by-Step Response

Emergency_Response cluster_FirstAid First Aid Measures Exposure Chemical Exposure Occurs Remove Remove from Exposure Exposure->Remove FirstAid Administer First Aid Remove->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical Inhalation Inhalation: Move to fresh air. Skin Skin Contact: Remove contaminated clothing. Wash with soap and water. Eye Eye Contact: Rinse with water for at least 15 minutes. Ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. Report Report Incident Medical->Report

Caption: A clear workflow for responding to an accidental exposure to this compound.

In case of exposure, follow these first-aid measures immediately:

  • Inhalation : Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15-20 minutes.[10] If skin irritation persists, seek medical attention.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dioxa-9-azaspiro[5.5]undecane
Reactant of Route 2
1,5-Dioxa-9-azaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.